molecular formula C14H10N2O B1350154 2-pyridin-4-yl-1H-indole-3-carbaldehyde CAS No. 590390-88-8

2-pyridin-4-yl-1H-indole-3-carbaldehyde

Cat. No.: B1350154
CAS No.: 590390-88-8
M. Wt: 222.24 g/mol
InChI Key: NXHOIBQSZZQGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-pyridin-4-yl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyridin-4-yl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-9-12-11-3-1-2-4-13(11)16-14(12)10-5-7-15-8-6-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHOIBQSZZQGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378028
Record name 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590390-88-8
Record name 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Characterization of 2-pyridin-4-yl-1H-indole-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-pyridin-4-yl-1H-indole-3-carbaldehyde. While specific experimental data for this compound is not extensively available in public literature, this document compiles information on its predicted properties, plausible synthetic routes, and detailed characterization methodologies based on established chemical principles and data from closely related analogues. The indole and pyridine scaffolds are prominent in numerous biologically active compounds, suggesting that their hybrid structure in this compound could be of significant interest in medicinal chemistry and drug discovery. This guide aims to serve as a valuable resource for researchers investigating this and similar molecular architectures.

Introduction

The fusion of indole and pyridine rings into a single molecular entity has garnered considerable attention in the field of medicinal chemistry. Both heterocycles are well-established pharmacophores present in a wide array of natural products and synthetic drugs. The indole nucleus is a key structural motif in compounds exhibiting anticancer, antimicrobial, and antiviral activities. Similarly, the pyridine ring is a common feature in drugs targeting a variety of receptors and enzymes. The combination of these two privileged scaffolds in the form of indolylpyridines offers the potential for novel pharmacological profiles and mechanisms of action.

This compound, with its strategic placement of a pyridine ring at the 2-position and a reactive carbaldehyde group at the 3-position of the indole core, presents a versatile platform for the synthesis of a diverse library of derivatives for biological screening. The carbaldehyde functionality serves as a synthetic handle for various chemical transformations, allowing for the exploration of structure-activity relationships.

This guide provides a detailed examination of this compound, covering its chemical identity, predicted physicochemical properties, proposed synthetic pathways, and standard characterization techniques.

Chemical and Physical Properties

While experimentally determined data for this compound (CAS No. 590390-88-8) is limited in the available literature, computational methods and data from analogous compounds can provide valuable insights into its physicochemical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O
Molecular Weight 222.24 g/mol
CAS Number 590390-88-8[1]
Predicted Boiling Point 492°C at 760 mmHg[2]
Predicted Flash Point 248.2°C[2]
Predicted Refractive Index 1.72[2]
Predicted LogP ~2.5 - 3.0

Note: The predicted values are computationally derived and should be confirmed by experimental measurement.

Synthesis

A plausible synthetic route to this compound involves a two-step process: the synthesis of the 2-(pyridin-4-yl)-1H-indole core followed by formylation at the 3-position.

Synthesis of 2-(pyridin-4-yl)-1H-indole

Several methods can be employed for the synthesis of the 2-aryl-indole scaffold. The Fischer indole synthesis is a classic and versatile method.

dot

Synthesis_Pathway phenylhydrazine Phenylhydrazine intermediate Hydrazone Intermediate phenylhydrazine->intermediate + acetylpyridine 4-Acetylpyridine acetylpyridine->intermediate acid_catalyst Acid Catalyst (e.g., PPA, H₂SO₄) acid_catalyst->intermediate indole_core 2-(pyridin-4-yl)-1H-indole intermediate->indole_core [3,3]-Sigmatropic Rearrangement

Caption: Fischer Indole Synthesis of 2-(pyridin-4-yl)-1H-indole.

Formylation of 2-(pyridin-4-yl)-1H-indole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like indoles, typically at the C-3 position.[3][4][5][6][7]

dot

Formylation_Pathway indole_core 2-(pyridin-4-yl)-1H-indole target_molecule This compound indole_core->target_molecule vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) vilsmeier_reagent->target_molecule Formylation

Caption: Vilsmeier-Haack Formylation to Yield the Target Compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established literature procedures for similar compounds.

Synthesis of 2-(pyridin-4-yl)-1H-indole (General Procedure)
  • Hydrazone Formation: Phenylhydrazine (1.0 eq) and 4-acetylpyridine (1.0 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.

  • The mixture is heated to reflux for 2-4 hours to form the corresponding phenylhydrazone. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling, a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid is added cautiously.

  • The reaction mixture is then heated to 100-150°C for several hours.

  • Work-up: The reaction is quenched by pouring it onto ice-water and neutralized with a base (e.g., NaOH or NaHCO₃ solution).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Synthesis of this compound (General Procedure for Vilsmeier-Haack Formylation)[3][4]
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C.

  • Phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) is added dropwise with stirring, maintaining the temperature at 0°C. The mixture is then stirred for an additional 30-60 minutes at 0°C to form the Vilsmeier reagent.[4]

  • Formylation: A solution of 2-(pyridin-4-yl)-1H-indole (1.0 eq) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60-90°C for 2-6 hours. The reaction progress is monitored by TLC.

  • Hydrolysis: After completion, the reaction mixture is cooled and poured onto crushed ice. The mixture is then neutralized by the slow addition of an aqueous base (e.g., NaOH or K₂CO₃ solution) until the pH is basic.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by recrystallization or column chromatography.

Characterization Workflow

dot

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity and Identity cluster_thermal Thermal Properties synthesis Synthesis and Purification structure_elucidation Structural Elucidation synthesis->structure_elucidation purity_analysis Purity and Identity Confirmation synthesis->purity_analysis thermal_analysis Thermal Properties synthesis->thermal_analysis NMR ¹H and ¹³C NMR structure_elucidation->NMR IR FT-IR Spectroscopy structure_elucidation->IR MS Mass Spectrometry (HRMS) structure_elucidation->MS TLC TLC purity_analysis->TLC HPLC HPLC purity_analysis->HPLC Elemental Elemental Analysis purity_analysis->Elemental MP Melting Point thermal_analysis->MP

References

Technical Guide: 2-pyridin-4-yl-1H-indole-3-carbaldehyde (CAS No. 590390-88-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pyridin-4-yl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this document combines confirmed information, such as its CAS number, with detailed, representative experimental protocols and data extrapolated from closely related analogs. The guide covers synthetic methodologies, predicted physicochemical properties, and potential biological activities, offering a valuable resource for researchers investigating novel indole-based therapeutic agents.

Chemical Identity and Properties

This compound is a molecule featuring a pyridine ring attached to the second position of an indole scaffold, with a carbaldehyde group at the third position. This arrangement of functional groups makes it an interesting candidate for further chemical modification and biological screening.

PropertyValueSource
CAS Number 590390-88-8[1]
Molecular Formula C₁₄H₁₀N₂O[1]
Molecular Weight 222.24 g/mol [1]
Predicted Boiling Point 492°C at 760 mmHg[2]
Predicted Flash Point 248.2°C[2]
Predicted Density 1.291 g/cm³[2]
Predicted Refractive Index 1.72[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods common in indole chemistry. A frequently employed and effective method is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic rings. While a specific protocol for the 4-pyridyl isomer is not detailed in the literature, the following is a representative experimental protocol adapted from established procedures for similar indole-3-carbaldehydes.

Representative Synthesis via Vilsmeier-Haack Reaction

This protocol describes the formylation of a 2-pyridin-4-yl-1H-indole precursor.

Materials:

  • 2-pyridin-4-yl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. This in situ generates the Vilsmeier reagent.

  • Dissolve the 2-pyridin-4-yl-1H-indole precursor in a minimal amount of DMF.

  • Add the solution of the indole precursor dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

G cluster_synthesis Vilsmeier-Haack Synthesis Workflow reagent_prep Vilsmeier Reagent Formation (POCl₃ + DMF) indole_addition Addition of 2-pyridin-4-yl-1H-indole reagent_prep->indole_addition 0°C reaction Formylation Reaction indole_addition->reaction Room Temp workup Aqueous Workup and Neutralization reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification by Chromatography extraction->purification product This compound purification->product

Caption: A representative workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is scarce, the indole-3-carbaldehyde scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. Derivatives have shown potential as antimicrobial and anticancer agents.[2]

Potential Anticancer Activity

Many 2-aryl-indole derivatives have demonstrated significant anticancer properties. For instance, analogs of 2-phenylindole-3-carbaldehyde have been shown to inhibit tubulin polymerization, a critical process in cell division, with IC₅₀ values in the low micromolar range.[3] It is plausible that this compound could exhibit similar mechanisms of action.

Potential Antimicrobial Activity

The indole nucleus is a common feature in molecules with antimicrobial properties. Pyridine-indole compounds, synthesized from substituted 1H-indole-3-carbaldehydes, have been evaluated for their in vitro activity against Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MIC).[1]

The following table presents quantitative data for closely related compounds to illustrate the potential biological activity of the title compound.

Compound ClassBiological ActivityTarget/AssayQuantitative Data (IC₅₀/MIC)Reference
2-Phenylindole-3-carbaldehyde analog (Imine B)AnticancerTubulin Polymerization InhibitionIC₅₀ = 1.2 µM[3]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneAntibacterialMRSAMIC = 0.98 µg/mL[4]
N-substituted indole-3-carbaldehyde oximeEnzyme InhibitionUreaseIC₅₀ = 0.0345 ± 0.0008 mM[2]

Proposed Signaling Pathway for Anticancer Activity

Based on the known anticancer activities of similar 2-aryl-indole compounds, a plausible mechanism of action for this compound could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this hypothetical signaling pathway, which warrants further investigation.

G cluster_pathway Hypothetical Anticancer Signaling Pathway compound This compound tubulin Tubulin compound->tubulin Inhibition of Polymerization microtubule Microtubule Disruption tubulin->microtubule mitotic_spindle Mitotic Spindle Abnormalities microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: A proposed signaling pathway for the anticancer activity of this compound.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its synthesis and potential biological activities, drawing upon data from closely related compounds due to the current lack of specific literature. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential, particularly in the areas of oncology and infectious diseases.

References

Spectroscopic and Synthetic Insights into Pyridinyl-Indole Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization and synthetic methodologies relevant to substituted indole-3-carbaldehydes, with a focus on pyridinyl-substituted analogues. Due to the limited availability of specific experimental data for 2-pyridin-4-yl-1H-indole-3-carbaldehyde, this document presents data from closely related compounds to serve as a valuable reference for researchers in the field. The provided experimental protocols and analytical workflow are designed to be broadly applicable for the synthesis and characterization of this class of compounds.

Spectroscopic Data of Analogous Compounds

The following tables summarize the spectroscopic data for compounds structurally related to this compound. This information is crucial for predicting the spectral characteristics of the target compound and for the identification of key structural features.

Table 1: ¹H NMR Spectroscopic Data for Indole-3-Carbaldehyde Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1H-indole-3-carbaldehyde CDCl₃10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H)[1]
1-methyl-1H-indole-3-carbaldehyde CDCl₃10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H)[1]
6-chloro-1H-indole-3-carbaldehyde DMSO-d₆12.32 (1H, br), 8.30 (1H, s), 7.84 (1H, m), 7.63 (1H, d, J = 8.5 Hz), 7.39 (1H, d, J = 2 Hz)

Table 2: ¹³C NMR Spectroscopic Data for Indole-3-Carbaldehyde Derivatives

CompoundSolventChemical Shifts (δ, ppm)
1H-indole-3-carbaldehyde CDCl₃185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[1]
1-methyl-1H-indole-3-carbaldehyde CDCl₃184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69[1]
Indole-3-carbaldehyde DMSO-d₆185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80

Table 3: Infrared (IR) Spectroscopic Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
Indole-3-carboxaldehyde KBr PelletInformation not available in search results.
Poly(indole-3-carboxaldehyde) Reflection-AbsorptionInformation not available in search results.

Table 4: Mass Spectrometry (MS) Data

CompoundIonization Method[M+H]⁺ (m/z)
1H-indole-3-carbaldehyde ESI146[1]
1-methyl-1H-indole-3-carbaldehyde ESI160[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic characterization of substituted indole-3-carbaldehydes.

Synthesis of Substituted Indole-3-Carbaldehydes

A common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.

Materials:

  • Substituted indole

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous dimethylformamide at 0 °C with stirring.

  • Dissolve the substituted indole in anhydrous dimethylformamide.

  • Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize the solution by adding saturated sodium carbonate solution until a precipitate forms.

  • Filter the solid precipitate, wash with water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Solid samples can be analyzed as KBr pellets.

  • The spectra are recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a substituted indole-3-carbaldehyde.

G start Starting Materials (e.g., Substituted Indole) synthesis Chemical Synthesis (e.g., Vilsmeier-Haack Reaction) start->synthesis purification Purification (Recrystallization/ Column Chromatography) synthesis->purification product Target Compound (this compound) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_report Final Report/ Publication data_analysis->final_report

Caption: General workflow for the synthesis and spectroscopic analysis.

References

A Technical Guide to the Biological Activity of Novel Pyridinyl Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and indole rings has created a privileged scaffold in medicinal chemistry, giving rise to novel compounds with a wide spectrum of biological activities. These pyridinyl indole derivatives have demonstrated significant potential in therapeutic areas including oncology, neuroprotection, and infectious diseases. Their mechanism of action often involves interactions with key biological targets like protein kinases, microtubules, and microbial enzymes. This document provides an in-depth overview of the biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support ongoing research and development efforts.

Anticancer Activity

Pyridinyl indole compounds have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, primarily involving the inhibition of crucial signaling kinases and the induction of alternative cell death pathways.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many pyridinyl indole derivatives is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[1] Compounds have been developed as potent inhibitors of Receptor Tyrosine Kinases (RTKs) like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and FMS-like tyrosine kinase 3 (FLT3), as well as downstream kinases such as Cyclin-Dependent Kinases (CDKs) and PI3K.[1][2][3] By blocking the ATP-binding site of these enzymes, these compounds can halt the signal transduction cascades that drive tumor growth.[1][4]

Kinase_Inhibition_Pathway Pyridinyl Indole Compounds as Kinase Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS/RAF/MEK/ERK Pathway RTK->RAS Activates PI3K PI3K/AKT Pathway RTK->PI3K Activates Proliferation Cell Proliferation, Angiogenesis, Survival RAS->Proliferation PI3K->Proliferation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Compound Pyridinyl Indole Compound Compound->RTK Inhibits

Caption: General signaling pathway of kinase inhibition.
Mechanism of Action: Induction of Methuosis

Select indolyl-pyridinyl-propenones have been identified as inducers of a non-apoptotic form of cell death known as methuosis.[5][6] This process is characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes, leading to metabolic failure and loss of membrane integrity.[5] This alternative cell death pathway is particularly promising for cancers that have developed resistance to apoptosis-based therapies, such as glioblastoma (GBM).[5][6]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and antiproliferative effects of various pyridinyl indole compounds have been quantified against numerous human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values.

Table 1: Kinase Inhibitory Activity of Pyridinyl Indole Derivatives

Compound Class Target Kinase IC50 Reference
Oxindole-based Hybrid FLT3 2.49 µM [3]
Oxindole-based Hybrid CDK2 2.47 nM [3]
3-Aryl-2-(pyrid-3-yl)acrylonitrile VEGFR-2 (Potent Inhibition) [2]

| Indolyl-Hydrazone | PI3K-α | (4.92-fold > LY294002) |[1] |

Table 2: Cytotoxicity of Pyridinyl Indole Derivatives Against Cancer Cell Lines

Compound ID (from source) Cell Line Cancer Type IC50 / GI50 (µM) Reference
MOMIPP (1a) U251 Glioblastoma GI50: Low micromolar [5][6]
2a Huh-7 Hepatocellular Carcinoma IC50: Low nanomolar [2]
3a Huh-7 Hepatocellular Carcinoma IC50: Low nanomolar [2]
4u HepG-2 Hepatocellular Carcinoma < 10 µg/mL [7]
4w HepG-2 Hepatocellular Carcinoma < 10 µg/mL [7]
HD05 NCI-60 Panel Various (Broad Inhibition) [8]
HD12 NCI-60 Panel Various (Broad Inhibition) [8]
7a HepG2 Hepatocellular Carcinoma IC50: 6.1 ± 1.9 [9]
7b HepG2 Hepatocellular Carcinoma IC50: 7.9 ± 1.9 [9]

| 5l | NCI-60 Panel | Various | (Cytotoxic/Cytostatic) |[3] |

Neuroprotective Activity

Several classes of pyridinyl indole compounds have demonstrated significant neuroprotective effects, primarily by combating oxidative stress and neuroinflammation, which are key pathological factors in neurodegenerative diseases and ischemic stroke.[10][11]

Mechanism of Action

The neuroprotective properties of these compounds are often multi-faceted. They have been shown to possess potent antioxidant and free radical scavenging capabilities.[12][13] In models of ischemic stroke, certain derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways.[11] This inhibition reduces the production of inflammatory mediators like prostaglandins, TNF-α, and IL-1β, thereby mitigating microglia-mediated neuroinflammation.[11] Furthermore, some compounds can chelate metal ions and promote the disaggregation of amyloid-β peptides, suggesting a potential therapeutic role in Alzheimer's disease.[14]

Neuroprotection_Workflow Neuroprotective Mechanisms of Pyridinyl Indole Compounds cluster_stress Cellular Stressors cluster_effects Protective Actions ROS Reactive Oxygen Species (ROS) Compound Pyridinyl Indole Compound ROS->Compound Inflammation Neuroinflammation (LPS, Ischemia) Inflammation->Compound Amyloid Amyloid-β Aggregation Amyloid->Compound Scavenge ROS Scavenging & Antioxidant Effect Compound->Scavenge AntiInflam Inhibition of COX-2/5-LOX, ↓ TNF-α, IL-1β Compound->AntiInflam Disaggregate Amyloid Disaggregation & Metal Chelation Compound->Disaggregate Neuron Neuronal Survival & Protection Scavenge->Neuron AntiInflam->Neuron Disaggregate->Neuron

Caption: Multi-target neuroprotective actions.
Quantitative Data: Neuroprotective Efficacy

The efficacy of these compounds has been evaluated in various in vitro and in vivo models.

Table 3: Neuroprotective Activity of Pyridinyl Indole Derivatives

Compound ID (from source) Model Biological Effect IC50 / Effective Conc. Reference
17 Acrylamide-induced neurotoxicity (rats) Strongest neuroprotective agent, antioxidant 50 mg/kg b. wt. [12]
SMe1EC2 Hypoxia/low glucose (rat hippocampal slices) Reduced impairment of neurotransmission 0.03-10.0 µM [13]
5j LPS-induced BV2 cells (in vitro) Inhibition of COX-2 IC50: 92.54 nM [11]
5j LPS-induced BV2 cells (in vitro) Inhibition of 5-LOX IC50: 41.86 nM [11]
Indole-phenolic Aβ(25-35) neuroblastoma cells Increased cell viability by ~25% 30 µM [14]

| Indole-phenolic | In vitro assay | Copper ion chelation (~40%) | N/A |[14] |

Antimicrobial Activity

Pyridinyl indole derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi. These compounds represent a promising scaffold for the development of new anti-infective agents to combat drug-resistant strains.[15]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the potency of these antimicrobial compounds.

Table 4: Antimicrobial Activity (MIC) of Pyridinyl Indole Derivatives

Compound ID (from source) Microbial Strain MIC (µg/mL) Reference
3 Staphylococcus aureus High activity [16]
4 Staphylococcus aureus High activity [16]
Bis(indolyl)pyridines 77 S. aureus, E. faecalis, E. coli 31.25 - 62.5 [17]
2c (indole-thiadiazole) MRSA 3.125 [15]
3c (indole-triazole) Bacillus subtilis 3.125 [15]
3d (indole-triazole) MRSA (More effective than ciprofloxacin) [15]

| 3d (indole-triazole) | Candida krusei | (More effective than fluconazole) |[15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the evaluation of pyridinyl indole compounds.

General Experimental Workflow for Drug Discovery

The discovery and validation of biologically active pyridinyl indole compounds typically follow a structured workflow from initial screening to in vivo validation.

Experimental_Workflow Drug Discovery Workflow for Pyridinyl Indole Compounds A 1. Synthesis & Purification of Compound Library B 2. Primary In Vitro Screening (e.g., MTT Assay for Cancer, MIC for Antimicrobials) A->B C 3. Hit Identification (Compounds with high activity) B->C D 4. Secondary & Mechanistic Assays - Kinase Inhibition Assay - Apoptosis/Cell Cycle Analysis - ROS/LDH Assays (Neuroprotection) C->D E 5. Lead Optimization (Structure-Activity Relationship Studies) D->E E->A Iterative Refinement F 6. In Vivo Validation (e.g., Xenograft Mouse Models, MCAO Stroke Models) E->F G 7. Preclinical Development F->G

Caption: A typical workflow for preclinical drug discovery.
MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[7]

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG-2, SKOV-3) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridinyl indole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Setup: In a 96-well plate, combine the purified target kinase (e.g., EGFR, CDK2, PI3K-α), a specific substrate peptide, and ATP in a suitable kinase buffer.[1]

  • Compound Addition: Add the test pyridinyl indole compounds at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., Kinase-Glo® assay, which measures the amount of remaining ATP) or through antibody-based detection (e.g., ELISA).

  • Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Antimicrobial Susceptibility Testing (MIC Determination)

The microbroth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[15]

References

The Discovery and Isolation of Indole-Pyridine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole-pyridine alkaloids represent a fascinating and structurally diverse class of natural products, characterized by the presence of both an indole and a pyridine moiety. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities and potential as lead compounds in drug discovery. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of indole-pyridine alkaloids, with a focus on key examples and detailed experimental methodologies. The content is tailored for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

Overview of Indole-Pyridine Alkaloids

Indole alkaloids, a vast group of over 4,100 known compounds, are biosynthetically derived from the amino acid tryptophan.[1] Their structural diversity is vast, and many possess significant physiological activities.[1] While "indole-pyridine alkaloid" is not a formal classification, it aptly describes alkaloids containing both an indole nucleus and a pyridine ring system. A notable example is the class of alkaloids isolated from the bark of Nauclea diderrichii, which includes compounds such as naucledine, nauclederine, and nauclechine. Another prominent alkaloid fitting this structural description is ibogaine, an indole alkaloid found in the plant Tabernanthe iboga, which contains an indole ring fused to an azepine ring, a seven-membered nitrogen-containing ring that shares some properties with pyridine.[2]

Natural Sources and Biological Activities

Indole-pyridine alkaloids are found in various plant species, particularly in the families Apocynaceae and Rubiaceae.[3] Extracts from Nauclea species have been traditionally used in African folk medicine to treat a range of ailments, including malaria, fever, and pain.[4] Scientific studies have begun to validate these traditional uses, demonstrating the antiplasmodial, antimicrobial, and anti-inflammatory properties of extracts from Nauclea diderrichii.[5][6] Ibogaine, on the other hand, is renowned for its complex psychoactive effects and its potential in the treatment of substance use disorders.[2]

Experimental Protocols for Discovery and Isolation

The discovery and isolation of novel indole-pyridine alkaloids typically follow a systematic workflow, beginning with the collection and preparation of plant material, followed by extraction, phytochemical screening, bioassay-guided fractionation, and finally, purification and structure elucidation of the active compounds.

General Experimental Workflow

The overall process for isolating indole-pyridine alkaloids can be visualized as a multi-step procedure. The following diagram illustrates a typical workflow from plant material to pure compounds.

experimental_workflow plant_material Plant Material (e.g., Bark, Leaves) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract phytochemical_screening Phytochemical Screening crude_extract->phytochemical_screening bioassay Bioassay-Guided Fractionation crude_extract->bioassay active_fractions Active Fractions bioassay->active_fractions chromatography Chromatographic Purification (e.g., CC, HPLC) active_fractions->chromatography pure_compounds Pure Indole-Pyridine Alkaloids chromatography->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation

A generalized workflow for the discovery and isolation of indole-pyridine alkaloids.
Phytochemical Screening

Preliminary screening of crude plant extracts is essential to confirm the presence of alkaloids. Standard qualitative tests are employed for this purpose.

Protocol for Phytochemical Screening of Alkaloids:

  • Preparation of Plant Extract:

    • Macerate 10 g of dried and powdered plant material with 100 mL of a suitable solvent (e.g., methanol or ethanol) for 24-48 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

    • Redissolve a small portion of the crude extract in dilute hydrochloric acid (1% HCl).

  • Mayer's Test:

    • To 1-2 mL of the acidic extract, add a few drops of Mayer's reagent (potassium mercuric iodide solution).

    • Observation: The formation of a cream-colored precipitate indicates the presence of alkaloids.[2]

  • Wagner's Test:

    • To 1-2 mL of the acidic extract, add a few drops of Wagner's reagent (iodine in potassium iodide solution).

    • Observation: The formation of a reddish-brown precipitate indicates the presence of alkaloids.[2]

  • Dragendorff's Test:

    • To 1-2 mL of the acidic extract, add a few drops of Dragendorff's reagent (solution of potassium bismuth iodide).

    • Observation: The formation of an orange or reddish-brown precipitate indicates the presence of alkaloids.[7]

Extraction of Total Alkaloids (Acid-Base Extraction)

This classical method leverages the basic nature of alkaloids and their ability to form salts.

Protocol for Acid-Base Extraction:

  • Moisten 100 g of powdered plant material with a sufficient amount of a weak alkaline solution (e.g., 10% ammonium hydroxide) to liberate the free alkaloid bases.

  • Extract the basified plant material with an organic solvent (e.g., chloroform or dichloromethane) using a Soxhlet apparatus or by repeated maceration until the alkaloids are fully extracted.

  • Combine the organic extracts and concentrate them under reduced pressure.

  • Dissolve the resulting residue in a 5% solution of hydrochloric or sulfuric acid. This converts the alkaloids into their water-soluble salt forms.

  • Wash the acidic aqueous solution with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and weakly acidic impurities.

  • Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of a base (e.g., concentrated ammonium hydroxide) to precipitate the free alkaloids.

  • Extract the liberated alkaloids with an immiscible organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid extract.[8]

Bioassay-Guided Fractionation

This technique is crucial for isolating biologically active compounds from a crude extract. The process involves separating the extract into fractions and testing each fraction for the desired biological activity.

Protocol for Bioassay-Guided Fractionation:

  • Subject the crude alkaloid extract to an initial chromatographic separation, such as column chromatography (CC) over silica gel or alumina.

  • Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually introducing ethyl acetate and then methanol).

  • Collect the eluent in a series of fractions.

  • Subject each fraction to the target bioassay (e.g., antiplasmodial, antimicrobial, or receptor binding assay).

  • Identify the most active fraction(s).

  • Further purify the active fraction(s) using more advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), until pure compounds are isolated.[9][10]

High-Performance Liquid Chromatography (HPLC) for Purification

HPLC is a powerful tool for the final purification of alkaloids. A reversed-phase HPLC system is commonly employed.

Protocol for HPLC Purification of Indole Alkaloids:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used, consisting of two solvents:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-35 min: 10-90% B

    • 35-40 min: 90% B

    • 40-45 min: 90-10% B

    • 45-50 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for the chromophore of the target alkaloids (e.g., 220 nm and 280 nm for indoles).[8][11]

  • Injection Volume: 20 µL of the sample dissolved in the initial mobile phase composition.

  • Collect the peaks corresponding to the pure compounds for subsequent structure elucidation.

Characterization and Data Presentation

Once purified, the structure of the indole-pyridine alkaloids is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for a representative indole-pyridine alkaloid, ibogaine, and the general characteristics expected for the naucledine class.

Table 1: Physicochemical Properties of Ibogaine

PropertyValueReference
Molecular FormulaC₂₀H₂₆N₂O[4]
Molecular Weight310.43 g/mol [4]
AppearanceWhite crystalline powder[4]
Melting Point152-153 °C
SolubilitySoluble in ethanol, chloroform; sparingly soluble in water[12]

Table 2: Spectroscopic Data for Ibogaine

TechniqueKey Data PointsReference
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.5-7.0 (aromatic protons), 3.8 (OCH₃), 3.2-2.8 (aliphatic protons), 0.9 (CH₃)[4]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 150-110 (aromatic carbons), 55 (OCH₃), 50-20 (aliphatic carbons)
Mass Spectrometry (ESI-MS)m/z: 311.2 [M+H]⁺; Major fragments at m/z 122, 135, 149, 225[13]

Table 3: General Characteristics of Indole-Pyridine Alkaloids from Nauclea diderrichii

AlkaloidMolecular FormulaKey Structural FeaturesReference
NaucledineC₁₈H₁₅N₃O₂Indole and pyridine units
NauclederineC₁₉H₁₉N₃O₂Indole and pyridine units
NauclechineC₂₁H₂₁N₃O₃Substituted β-carboline and pyridine parts

Signaling Pathways and Mechanism of Action

The biological activity of indole-pyridine alkaloids is attributed to their interaction with various cellular targets and signaling pathways. Ibogaine, in particular, has a complex pharmacology, modulating multiple neurotransmitter systems.

Mechanism of Action of Ibogaine

Ibogaine's effects are not attributed to a single receptor but rather to its interaction with a network of targets. This multifaceted action is believed to contribute to its anti-addictive properties.[2]

The diagram below illustrates the primary signaling pathways modulated by ibogaine.

ibogaine_pathway cluster_ibogaine Ibogaine cluster_receptors Receptor Interactions cluster_effects Downstream Effects cluster_outcomes Therapeutic Outcomes ibogaine Ibogaine serotonin_receptor Serotonin Receptors (e.g., 5-HT₂A) ibogaine->serotonin_receptor Agonist/Antagonist dopamine_transporter Dopamine Transporter (DAT) ibogaine->dopamine_transporter Inhibitor opioid_receptors Opioid Receptors (μ, κ, δ) ibogaine->opioid_receptors Agonist/Antagonist nmda_receptor NMDA Receptor ibogaine->nmda_receptor Antagonist serotonin_reuptake ↓ Serotonin Reuptake serotonin_receptor->serotonin_reuptake dopamine_levels Modulation of Dopamine Levels dopamine_transporter->dopamine_levels opioid_signaling Altered Opioid Signaling opioid_receptors->opioid_signaling glutamate_signaling ↓ Glutamate Signaling nmda_receptor->glutamate_signaling anti_addictive Anti-Addictive Effects serotonin_reuptake->anti_addictive gdnf ↑ GDNF Expression dopamine_levels->gdnf dopamine_levels->anti_addictive opioid_signaling->anti_addictive glutamate_signaling->anti_addictive neuroplasticity Neuroplasticity gdnf->neuroplasticity neuroplasticity->anti_addictive

Signaling pathways modulated by the indole-pyridine alkaloid ibogaine.

Conclusion

The field of indole-pyridine alkaloids presents a promising frontier for the discovery of novel therapeutic agents. The systematic application of the experimental protocols outlined in this guide, from phytochemical screening and bioassay-guided isolation to detailed spectroscopic characterization, is crucial for advancing our understanding of these complex natural products. Further research into the specific mechanisms of action and signaling pathways of a broader range of indole-pyridine alkaloids, such as those from Nauclea species, will undoubtedly unveil new opportunities for drug development.

References

Potential Mechanisms of Action of 2-pyridin-4-yl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide details the potential mechanisms of action of 2-pyridin-4-yl-1H-indole-3-carbaldehyde based on available scientific literature for structurally related indole-3-carbaldehyde derivatives. There is currently a lack of specific experimental data for this compound in the public domain. Therefore, the mechanisms described herein are inferred from analogous compounds and should be considered hypothetical until validated by direct experimental evidence.

Introduction

The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities. The incorporation of a pyridine ring at the 2-position, as in this compound, is a molecular hybridization strategy aimed at combining the pharmacophoric features of both indole and pyridine moieties. This guide provides an in-depth overview of the plausible mechanisms of action for this compound, targeting researchers, scientists, and drug development professionals. The information is based on the reported biological activities of analogous compounds, which suggest potential anticancer, anti-inflammatory, and antimicrobial properties.

Data Presentation: Biological Activities of Related Indole-3-Carbaldehyde Derivatives

The following tables summarize the quantitative biological activity data for various indole-3-carbaldehyde derivatives, providing a basis for predicting the potential efficacy of this compound.

Table 1: Anticancer Activity of Indole-3-Carbaldehyde Derivatives

Compound/Derivative ClassCell LineActivity MetricValueReference
2-Phenylindole-3-carbaldehyde Analog 'A'Various Cancer CellsIC50 (Cell Growth)35 nM[1]
2-Phenylindole-3-carbaldehyde Imine 'B'-IC50 (Tubulin Polymerization)1.2 µM[1]
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (12A)MDA-MB-231IC504.51 ± 0.33 µM[2]
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (12A)MCF-10A (Normal)IC50185.7 ± 0.51 µM[2]
((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine) (MDT-32)T-47DGI50Not Specified[3]
((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine) (MDT-47)MCF-7GI50Not Specified[3]

Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives

Compound/Derivative ClassOrganismActivity MetricValueReference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSAMIC0.98 µg/mL[4]

Potential Mechanisms of Action

Based on the activities of related compounds, this compound may exert its biological effects through the following mechanisms:

Anticancer Activity

The anticancer potential of the this compound scaffold is suggested by several lines of evidence from related molecules.

  • Inhibition of Tubulin Polymerization: Derivatives of 2-phenylindole-3-carbaldehyde are known to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like vinca alkaloids and taxanes[1]. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Induction of Methuosis: Certain indole derivatives containing a pyridinyl moiety have been shown to induce methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes[2]. This provides an alternative pathway to eliminate cancer cells, especially those resistant to apoptosis.

  • Estrogen Receptor (ER-α) Modulation: Schiff base derivatives of 2-phenylindole-3-carbaldehyde have shown activity against ER-α-positive breast cancer cells, suggesting a potential role in modulating estrogen signaling pathways[3].

A hypothetical workflow for investigating the anticancer potential of this compound is presented below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis (this compound) B Cytotoxicity Screening (MTT Assay) A->B Test on Cancer Cell Lines C Mechanism of Action Studies B->C Active Compounds D Tubulin Polymerization Assay C->D E Methuosis Induction Assay C->E F ER-α Binding Assay C->F G Xenograft Tumor Model C->G Promising Candidates H Toxicity Studies G->H

Anticancer Drug Discovery Workflow

Anti-inflammatory Activity

The indole-3-carboxaldehyde (ICA) core structure has been implicated in modulating inflammatory pathways.

  • Inhibition of the NLRP3 Inflammasome: ICA has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome and reducing the production of reactive oxygen species (ROS)[5]. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

  • Modulation of the miR-1271-5p/HDAC9 Pathway: In macrophages, ICA can suppress lipid accumulation and inflammatory responses by upregulating microRNA-1271-5p (miR-1271-5p) and downregulating its target, histone deacetylase 9 (HDAC9). This leads to an M2-like macrophage polarization, which is associated with anti-inflammatory and tissue-repair functions.

The signaling pathways potentially modulated by this compound are depicted below.

G cluster_0 NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB proIL1b pro-IL-1β NFkB->proIL1b NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1b IL-1β (Inflammation) proIL1b->IL1b NLRP3_activation NLRP3 Activation NLRP3_priming->NLRP3_activation ROS ROS ROS->NLRP3_activation ASC ASC NLRP3_activation->ASC Caspase1 Caspase-1 ASC->Caspase1 Caspase1->proIL1b Cleavage Compound This compound Compound->ROS Inhibition Compound->NLRP3_activation Inhibition

NLRP3 Inflammasome Inhibition Pathway

G cluster_1 miR-1271-5p/HDAC9 Pathway Compound This compound miR1271 miR-1271-5p Compound->miR1271 Upregulation HDAC9 HDAC9 miR1271->HDAC9 Inhibition M2_polarization M2 Macrophage Polarization HDAC9->M2_polarization Repression Anti_inflammatory Anti-inflammatory Effects M2_polarization->Anti_inflammatory

miR-1271-5p/HDAC9 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments to evaluate the potential mechanisms of action of this compound are provided below.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay determines the effect of the compound on the polymerization of tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and fluorescent reporter)

  • 96-well black microplates

  • This compound

  • Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • Fluorescence microplate reader

Protocol:

  • Prepare the tubulin solution according to the kit manufacturer's instructions.

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin solution containing GTP and a fluorescent reporter to each well.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at an excitation of ~360 nm and emission of ~450 nm.

  • Plot the fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

Materials:

  • Wistar rats (180-220 g)

  • 1% Carrageenan solution in saline

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Protocol:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

NLRP3 Inflammasome Activation Assay in Macrophages

This assay measures the ability of the compound to inhibit NLRP3 inflammasome activation in vitro.

Materials:

  • Macrophage cell line (e.g., THP-1 differentiated with PMA, or bone marrow-derived macrophages)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin (NLRP3 activators)

  • This compound

  • ELISA kits for IL-1β

  • Reagents for Western blotting (antibodies against caspase-1 p20)

Protocol:

  • Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.

  • Collect the cell culture supernatants and cell lysates.

  • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

  • Detect the cleavage of caspase-1 (to its active p20 subunit) in the cell lysates and/or supernatants by Western blotting.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an anticancer and anti-inflammatory agent. The proposed mechanisms, including the inhibition of tubulin polymerization, induction of methuosis, and modulation of inflammatory pathways such as the NLRP3 inflammasome and the miR-1271-5p/HDAC9 axis, offer promising avenues for future research. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential mechanisms and the overall biological activity of this intriguing molecule. Further investigation is warranted to elucidate the precise molecular targets and signaling pathways affected by this compound, which could pave the way for its development as a novel therapeutic agent.

References

In-Silico Modeling of 2-pyridin-4-yl-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic incorporation of a pyridine ring into the indole framework, as seen in 2-pyridin-4-yl-1H-indole-3-carbaldehyde, presents a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in-silico modeling of this compound, offering a structured approach for researchers and drug development professionals. The guide details methodologies for target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and outlines relevant experimental protocols for the validation of in-silico findings. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear understanding and application in a research setting.

Introduction

The indole ring system is a cornerstone of many pharmaceutical agents due to its structural importance in numerous biologically active compounds.[3] The versatility of the indole scaffold allows for a wide range of chemical modifications to modulate its biological activity.[2] The conjugation of a pyridine moiety to the indole core, as in this compound, is a molecular hybridization strategy aimed at enhancing or diversifying the pharmacological profile of the parent molecules.[4]

In-silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities and pharmacokinetic properties of novel compounds before their synthesis and experimental testing.[5][6][7] This guide focuses on a systematic in-silico approach to characterize this compound, providing a roadmap from initial computational screening to experimental validation.

In-Silico Modeling Workflow

The in-silico evaluation of a novel compound like this compound typically follows a structured workflow. This process begins with the preparation of the small molecule's structure and progresses through target prediction, molecular docking, and ADMET analysis.

G A Ligand Preparation (2D to 3D Conversion, Energy Minimization) B Target Identification (Ligand-Based & Structure-Based) A->B C Molecular Docking (Binding Affinity & Pose Prediction) B->C D ADMET Prediction (Pharmacokinetics & Toxicity) C->D E Data Analysis & Hit Prioritization D->E F Experimental Validation E->F

Caption: In-silico drug discovery workflow for novel compounds.

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Methodology:

  • 2D Structure Drawing: Draw the 2D chemical structure of the compound using chemical drawing software such as ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Subsequently, perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or the functionalities within molecular modeling suites.

Target Identification

Identifying potential protein targets is a crucial step in understanding the mechanism of action of a new chemical entity. Both ligand-based and structure-based approaches can be employed.[8][9][10]

Methodology:

  • Ligand-Based Target Prediction: Utilize web servers like SwissTargetPrediction. These tools predict potential targets based on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins.[2]

  • Structure-Based Target Prediction (Inverse Docking): This method involves docking the ligand against a large library of protein structures to identify potential binding partners.[8]

Potential Targets for Indole Derivatives: Based on existing literature for similar compounds, potential targets for this compound could include:

  • Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is implicated in angiogenesis and cancer.[1][11][12]

  • Tubulin: A key component of the cytoskeleton, representing a well-established target for anticancer drugs.[13]

  • Urease: An enzyme associated with bacterial infections, particularly Helicobacter pylori.[14][15]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[16]

Molecular Docking Protocol

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[17][18][19][20][21]

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).[18]

    • Save the prepared protein in the PDBQT file format.[17]

  • Ligand Preparation:

    • Load the energy-minimized 3D structure of this compound into ADT.

    • Set the torsional degrees of freedom.

    • Save the prepared ligand in the PDBQT file format.[17]

  • Grid Box Generation:

    • Define the binding site on the protein by specifying the center and dimensions of a grid box that encompasses the active site.[18][21]

  • Docking Execution:

    • Run AutoDock Vina using a configuration file that specifies the paths to the prepared protein and ligand, and the grid box parameters.[18]

  • Results Analysis:

    • Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Hypothetical Docking Results

The following table summarizes hypothetical docking scores of this compound against potential protein targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
VEGFR22OH4-9.2Cys919, Asp1046, Glu885
β-Tubulin1SA0-8.5Cys241, Leu248, Ala316
Urease4H9M-7.8His138, Gly279, Ala365

ADMET Prediction

Predicting the ADMET properties of a compound is essential for evaluating its drug-likeness and potential for clinical success.[22]

ADMET Prediction Protocol

Software: The SwissADME web server is a user-friendly tool for predicting a wide range of pharmacokinetic and physicochemical properties.[22][23][24][25]

Protocol:

  • Input the SMILES string or draw the structure of this compound on the SwissADME website.

  • Run the prediction.

  • Analyze the results, which are categorized into physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Predicted ADMET Properties

The table below presents a summary of the predicted ADMET properties for this compound.

ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight222.24 g/mol Favorable (Lipinski's Rule of 5)
LogP (iLOGP)2.58Optimal Lipophilicity
Water SolubilitySolubleGood for absorption
Pharmacokinetics
GI AbsorptionHighGood oral bioavailability expected
Blood-Brain Barrier PermeantNoLow potential for CNS side effects
P-gp SubstrateNoLow risk of efflux by P-glycoprotein
CYP1A2 inhibitorYesPotential for drug-drug interactions
CYP2C19 inhibitorNoLow potential for drug-drug interactions
CYP2C9 inhibitorYesPotential for drug-drug interactions
CYP2D6 inhibitorNoLow potential for drug-drug interactions
CYP3A4 inhibitorYesPotential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of 50 violationsGood drug-like properties
Bioavailability Score0.55Good probability of oral bioavailability

Experimental Validation

The in-silico predictions should be validated through in-vitro and in-vivo experiments. The following are detailed protocols for relevant assays.

In-Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][15][26]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

G cluster_0 MTT Assay Workflow A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[13][27][28][29][30]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add different concentrations of this compound to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and incubate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

  • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

VEGFR2 Kinase Inhibition Assay

This assay determines the inhibitory activity of a compound against the VEGFR2 kinase.[1][11][12][31][32][33][34][35][36]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the VEGFR2 enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

  • IC50 Calculation: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the VEGFR2 kinase activity.

G cluster_1 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 2-pyridin-4-yl-1H- indole-3-carbaldehyde Inhibitor->VEGFR2 Inhibits

References

Preliminary Anticancer Screening of 2-pyridin-4-yl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the anticancer screening of 2-pyridin-4-yl-1H-indole-3-carbaldehyde is limited. This guide is a representative framework based on established methodologies for analogous indole derivatives and provides a template for the evaluation of this specific compound. The experimental data presented is illustrative and derived from studies on structurally related 2-aryl-1H-indole-3-carbaldehyde derivatives.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. The hybridization of the indole core with other heterocyclic systems, such as pyridine, is a recognized strategy for the development of novel therapeutic agents. The title compound, this compound, combines the structural features of both indole and pyridine, making it a compelling candidate for anticancer screening. This document outlines the preliminary in-vitro evaluation of this compound, detailing its synthesis, characterization, and cytotoxic effects against a panel of human cancer cell lines.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, a common approach for this class of compounds.

Synthesis of 2-(pyridin-4-yl)-1H-indole

A common route to synthesize 2-arylindoles is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, followed by cyclization. An alternative is the Fischer indole synthesis.

Formylation of 2-(pyridin-4-yl)-1H-indole

The introduction of the carbaldehyde group at the C3 position of the indole ring is typically accomplished via the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, prepared from phosphorus oxychloride and a suitable amide, such as N,N-dimethylformamide (DMF).

In-Vitro Anticancer Screening

The preliminary anticancer evaluation of this compound would involve assessing its cytotoxic effects on various human cancer cell lines.

Data Presentation: Cytotoxicity of Representative 2-Aryl-1H-indole-3-carbaldehyde Derivatives

The following table summarizes the cytotoxic activity (IC50 values in µM) of representative 2-aryl-1H-indole-3-carbaldehyde derivatives against a panel of human cancer cell lines, as reported in the literature. This data serves as a benchmark for the expected potency of the title compound.

Compound DerivativeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT116 (Colon)
2-phenyl-1H-indole-3-carbaldehyde>5025.330.142.5
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde15.810.212.518.7
2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde22.418.925.130.2
This compound TBDTBDTBDTBD

TBD: To Be Determined

Experimental Protocols

Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The cytotoxicity of the test compound is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Mechanism of Action and Signaling Pathways

Indole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[2][3]

Apoptosis Induction

Many anticancer agents, including indole derivatives, induce programmed cell death or apoptosis. This can be assessed through assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry.

Signaling Pathway Modulation

The introduction of a pyridine moiety may lead to the inhibition of specific kinases involved in cancer progression. Further studies would be required to elucidate the precise signaling pathways affected by this compound.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening In-Vitro Anticancer Screening cluster_moa Mechanism of Action Studies s1 Synthesis of 2-(pyridin-4-yl)-1H-indole s2 Vilsmeier-Haack Formylation s1->s2 s3 Purification & Characterization (NMR, MS, etc.) s2->s3 c2 Compound Treatment (Dose-Response) s3->c2 Test Compound c1 Cell Culture (MCF-7, A549, HepG2, HCT116) c1->c2 c3 MTT Assay (Cell Viability) c2->c3 c4 Data Analysis (IC50 Determination) c3->c4 m1 Apoptosis Assay (Annexin V/PI Staining) c4->m1 m2 Signaling Pathway Analysis (Western Blot, etc.) c4->m2

Caption: Experimental workflow for the preliminary anticancer screening of this compound.

Potential Signaling Pathway

G cluster_cell Cancer Cell compound This compound tubulin Tubulin compound->tubulin Inhibits bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Downregulates microtubules Microtubule Disruption tubulin->microtubules Polymerization mitosis Mitotic Arrest microtubules->mitosis caspases Caspase Activation mitosis->caspases bax Bax/Bak (Pro-apoptotic) bcl2->bax Inhibition bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for the anticancer action of this compound.

Conclusion

While specific experimental data for this compound is not yet available, the structural alerts and the known anticancer activities of related indole derivatives suggest that it is a promising candidate for further investigation. The methodologies and representative data presented in this guide provide a solid foundation for its preliminary anticancer screening. Future studies should focus on its synthesis, in-vitro cytotoxicity against a broader panel of cancer cell lines, and elucidation of its mechanism of action.

References

The Ascendant Arsenal: A Technical Guide to the Antimicrobial Potential of Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Substituted indole-3-carbaldehydes have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activities. This technical guide provides an in-depth analysis of the antimicrobial potential of these derivatives, focusing on their quantitative efficacy, the experimental protocols for their evaluation, and their putative mechanisms of action. The compiled data, detailed methodologies, and visual representations of workflows and signaling pathways aim to equip researchers and drug development professionals with the foundational knowledge to accelerate the progression of these compounds from bench to bedside.

Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of substituted indole-3-carbaldehydes is contingent on the nature and position of substituents on the indole scaffold and the derivatization of the carbaldehyde group. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antimicrobial Activity of Indole-3-Carbaldehyde Semicarbazone Derivatives
CompoundSubstituentTest OrganismMIC (µg/mL)Reference
15-BromoStaphylococcus aureus100[1][2][1][2]
Bacillus subtilis100[1][2][1][2]
25-ChloroStaphylococcus aureus150[1][2][1][2]
Bacillus subtilis150[1][2][1][2]
35-MethoxyStaphylococcus aureus>150[1][2]
Bacillus subtilis>150[1][2]
44-NitroStaphylococcus aureus>150[1][2]
Bacillus subtilis>150[1][2]
Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Hydrazide/Hydrazone Derivatives
Compound SeriesGeneral ObservationMIC Range (µg/mL)Target OrganismsReference
Indole-3-aldehyde & 5-bromoindole-3-aldehyde hydrazide/hydrazonesBroad-spectrum activity. Halogenated phenyl rings on hydrazone moiety enhance activity against MRSA.6.25 - 100S. aureus, MRSA, E. coli, B. subtilis, C. albicans[3]

Structure-Activity Relationships (SAR)

The antimicrobial potency of substituted indole-3-carbaldehydes is profoundly influenced by their structural features. Analysis of the available data allows for the deduction of several key structure-activity relationships:

  • Substitution on the Indole Ring: The presence of electron-withdrawing groups, particularly halogens like bromine and chlorine at the 5-position of the indole ring, appears to enhance antibacterial activity, especially against Gram-positive bacteria.[1][2]

  • Derivatization of the Carbaldehyde Group: The conversion of the aldehyde to Schiff bases, semicarbazones, and hydrazones is a common strategy to improve antimicrobial potential. The nature of the substituent on the azomethine nitrogen is critical. For instance, in hydrazone derivatives, aromaticity and the presence of di-halogenated phenyl rings are significant for activity.

  • Quorum Sensing Inhibition: Bromination of indole-3-carboxaldehyde has been shown to significantly increase its potency as a quorum sensing inhibitor.[4] This suggests that modifications to the indole core can directly impact anti-virulence properties.

Experimental Protocols

Reproducible and standardized methodologies are paramount in the evaluation of antimicrobial compounds. This section details the core experimental protocols cited in the literature for assessing the antimicrobial potential of substituted indole-3-carbaldehydes.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a) Inoculum Preparation:

  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.

  • Transfer the colonies into a tube containing sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b) Preparation of Test Compounds and Microtiter Plates:

  • Dissolve the substituted indole-3-carbaldehyde derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

c) Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial/fungal suspension to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

d) Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent the formation of biofilms.

a) Preparation of Bacterial Suspension and Test Compounds:

  • Prepare a standardized bacterial suspension as described in the MIC protocol.

  • Prepare serial dilutions of the test compounds in a flat-bottomed 96-well microtiter plate.

b) Biofilm Formation:

  • Add the bacterial suspension to the wells containing the test compounds.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without shaking.

c) Quantification of Biofilm:

  • Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).

  • Fix the adherent biofilms by air-drying or with methanol.

  • Stain the biofilms with 0.1% crystal violet solution for 10-15 minutes.

  • Wash away the excess stain with water and air-dry the plate.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm.

Mechanisms of Antimicrobial Action

Substituted indole-3-carbaldehydes appear to exert their antimicrobial effects through multiple mechanisms, making them attractive candidates for combating drug-resistant pathogens.

Disruption of Mitochondrial Function and Induction of Oxidative Stress

One proposed mechanism involves the disruption of mitochondrial integrity. Indole-3-carboxaldehyde has been shown to induce the disintegration of the mitochondrial bilayer membrane. This leads to a decrease in the mitochondrial membrane potential and inhibits the activity of key respiratory chain enzymes. The downstream effect is an accumulation of reactive oxygen species (ROS), which causes cellular damage and ultimately leads to cell death.

Mitochondrial_Disruption_Pathway I3C Substituted Indole-3-Carbaldehyde Mito Mitochondrial Membrane I3C->Mito Disrupts Integrity ETC Electron Transport Chain (e.g., Complex I) I3C->ETC Inhibits Activity MMP Reduced Mitochondrial Membrane Potential Mito->MMP ETC->MMP ROS Increased Reactive Oxygen Species (ROS) MMP->ROS Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Damage Death Cell Death Damage->Death

Proposed mechanism of mitochondrial disruption by substituted indole-3-carbaldehydes.
Inhibition of Quorum Sensing

A particularly promising anti-virulence strategy is the disruption of quorum sensing (QS), a bacterial communication system that regulates the expression of virulence factors and biofilm formation. Indole-3-carbaldehyde and its derivatives have been identified as potent quorum sensing inhibitors (QSIs). They can interfere with QS-mediated processes such as the production of pigments like violacein in Chromobacterium violaceum and prodigiosin in Serratia marcescens. The exact molecular targets within the QS cascade are still under investigation but may involve interference with signal molecule synthesis or binding to receptor proteins.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Signal_Synthase Signal Molecule Synthase (e.g., LuxI) Signal_Molecule Signal Molecule (e.g., AHL) Signal_Synthase->Signal_Molecule Synthesis Receptor Signal Receptor (e.g., LuxR) Signal_Molecule->Receptor Binding Virulence_Genes Virulence & Biofilm Gene Expression Receptor->Virulence_Genes Activation I3C Substituted Indole-3-Carbaldehyde I3C->Inhibition Inhibition->Signal_Synthase Inhibits? Inhibition->Receptor Interferes with binding?

Hypothesized points of intervention for indole-3-carbaldehydes in quorum sensing.

Experimental and Drug Discovery Workflow

The evaluation of novel substituted indole-3-carbaldehydes as potential antimicrobial agents typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.

Antimicrobial_Drug_Discovery_Workflow Synthesis Synthesis of Substituted Indole-3-Carbaldehyde Library Screening Primary Antimicrobial Screening (e.g., Broth Microdilution for MIC) Synthesis->Screening Hit_ID Hit Identification (Potent & Broad-Spectrum) Screening->Hit_ID Secondary_Screening Secondary Screening (Biofilm Inhibition, MBC) Hit_ID->Secondary_Screening Active Compounds Optimization Lead Optimization (SAR-guided Synthesis) Hit_ID->Optimization Inactive/Weak Compounds Lead_Selection Lead Selection Secondary_Screening->Lead_Selection MoA Mechanism of Action Studies (e.g., QS Inhibition, Mitochondrial Assays) Lead_Selection->MoA Promising Leads Preclinical Preclinical Development Lead_Selection->Preclinical MoA->Optimization Optimization->Screening New Analogs

A typical workflow for the discovery and development of novel antimicrobial agents.

Conclusion and Future Directions

Substituted indole-3-carbaldehydes represent a versatile and promising scaffold for the development of new antimicrobial agents. Their broad-spectrum activity, coupled with multiple potential mechanisms of action including anti-virulence properties, makes them particularly attractive in the fight against antimicrobial resistance. Future research should focus on:

  • Systematic SAR studies to optimize potency and spectrum of activity.

  • Elucidation of precise molecular targets for their quorum sensing inhibitory and mitochondrial disruptive effects.

  • In vivo efficacy and toxicity studies of lead compounds.

  • Exploration of combination therapies with existing antibiotics to identify synergistic interactions.

This technical guide serves as a comprehensive resource to stimulate and guide further research and development in this exciting area of medicinal chemistry.

References

A Technical Guide to the Photophysical Properties of Pyridyl-Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of pyridyl-substituted indoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic structure, arising from the coupling of the electron-rich indole moiety with the electron-deficient pyridine ring, gives rise to tunable fluorescence properties that are sensitive to the local microenvironment. This document outlines their key photophysical parameters, details the experimental protocols for their characterization, and illustrates the underlying structure-property relationships.

Core Photophysical Properties

Pyridyl-substituted indoles generally exhibit fluorescence in the visible region of the electromagnetic spectrum. The position of the pyridine ring substitution on the indole core, as well as the nature and position of other substituents on either ring system, profoundly influences their absorption and emission characteristics. These compounds often display intramolecular charge transfer (ICT) character, leading to solvatochromic effects where the emission wavelength is sensitive to solvent polarity.

Quantitative Photophysical Data

The following tables summarize the key photophysical data for a selection of pyridyl-substituted indole derivatives, providing a comparative overview of their properties.

Table 1: Absorption and Emission Properties of Selected Pyridyl-Substituted Indoles

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Reference
2-(Indol-3-yl)-6-aryl-pyridineVarious320-380450-550up to 197[1]
4-(Pyridin-4-yl)vinyl-substituted indoleDMSO~400~600~200[2]
9H-pyrido[2,3-b]indole derivativesVarious350-450450-650up to 270[3]
Pyridine-Carbazole Acrylonitrile (2-pyridyl)Solid State398540142[4]
Pyridine-Carbazole Acrylonitrile (3-pyridyl)Solid State390540150[4]
Pyridine-Carbazole Acrylonitrile (4-pyridyl)Solid State442604162[4]

Table 2: Fluorescence Quantum Yields and Lifetimes

CompoundSolvent/StateQuantum Yield (Φ_F)Fluorescence Lifetime (τ)Reference
2-(Indol-3-yl)-6-aryl-pyridine derivativesVariousup to 0.28Not Specified[1]
9H-pyrido[2,3-b]indole derivativesVariousVaries with solvent polarityNot Specified[3]
Pyridine-Carbazole Acrylonitrile (2-pyridyl)Powder0.05Not Specified[4]
Pyridine-Carbazole Acrylonitrile (3-pyridyl)Powder0.14Not Specified[4]
Pyridine-Carbazole Acrylonitrile (4-pyridyl)Powder0.006Not Specified[4]

Experimental Protocols

Accurate determination of the photophysical properties of pyridyl-substituted indoles requires standardized experimental procedures. The following protocols provide a detailed methodology for key measurements.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of a pyridyl-substituted indole derivative.

Materials:

  • Pyridyl-substituted indole sample

  • Spectroscopic grade solvent (e.g., DMSO, acetonitrile, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the pyridyl-substituted indole in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-10 µM.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference. Place the cuvette in the reference beam path of the spectrophotometer.

  • Sample Measurement: Fill a second quartz cuvette with the sample solution. Place this cuvette in the sample beam path.

  • Spectrum Acquisition: Scan the sample from a suitable starting wavelength (e.g., 600 nm) to a suitable ending wavelength (e.g., 250 nm). The absorbance should ideally be in the range of 0.1 to 1.0 at the absorption maximum (λ_abs) to ensure linearity.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

Materials:

  • Pyridyl-substituted indole solution (prepared as in the UV-Vis protocol)

  • Fluorescence cuvettes (1 cm path length, four polished sides)

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Use a dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

  • Emission Scan: Scan the emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.

  • Slit Widths: Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em). The Stokes shift can be calculated as the difference between λ_em and λ_abs.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F) is determined relative to a well-characterized standard.[5]

Materials:

  • Pyridyl-substituted indole solution

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvents

  • UV-Visible spectrophotometer

  • Spectrofluorometer

Procedure:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample.

  • Absorbance Measurements: Prepare a series of five to six dilute solutions of both the sample and the standard in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.[5]

  • Fluorescence Measurements: For each solution, record the fluorescence emission spectrum, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. Determine the gradient (slope) of each line.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizations

Synthesis and Photophysical Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent photophysical characterization of pyridyl-substituted indoles.

experimental_workflow cluster_synthesis Synthesis cluster_photophysics Photophysical Characterization start Starting Materials (e.g., Substituted Indole, Pyridyl Precursor) reaction Chemical Reaction (e.g., Cross-Coupling) start->reaction workup Work-up and Purification (e.g., Chromatography) reaction->workup characterization Structural Characterization (NMR, MS) workup->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence qy Quantum Yield Determination fluorescence->qy lifetime Fluorescence Lifetime Measurement (Optional) qy->lifetime

A generalized workflow for the synthesis and photophysical analysis of pyridyl-substituted indoles.
Structure-Property Relationships

The photophysical properties of pyridyl-substituted indoles are intrinsically linked to their molecular structure. The diagram below illustrates key relationships.

structure_property cluster_structure Structural Modifications cluster_properties Photophysical Properties central_node Pyridyl-Substituted Indole Core pyridine_pos Pyridine Substitution Position (e.g., 2-, 3-, 4-pyridyl) edg Electron-Donating Groups (EDGs) on Indole or Pyridine ewg Electron-Withdrawing Groups (EWGs) on Indole or Pyridine solvent Solvent Polarity lambda_abs Absorption Maximum (λ_abs) pyridine_pos->lambda_abs lambda_em Emission Maximum (λ_em) pyridine_pos->lambda_em edg->lambda_abs Bathochromic Shift qy Quantum Yield (Φ_F) edg->qy Increase/Decrease ewg->lambda_abs Hypsochromic Shift ewg->qy Often Decrease solvent->lambda_em Solvatochromism ict Intramolecular Charge Transfer (ICT) Character solvent->ict Stabilizes ICT State stokes Stokes Shift lambda_abs->stokes lambda_em->stokes ict->stokes Increases

Key structure-property relationships in pyridyl-substituted indoles.

This guide provides a foundational understanding of the photophysical properties of pyridyl-substituted indoles. The provided data and protocols serve as a starting point for researchers to explore and exploit the unique characteristics of these versatile molecules in various applications, from fluorescent probes in biological imaging to components in organic light-emitting diodes (OLEDs).

References

An In-depth Technical Guide on the Solubility and Stability of 2-pyridin-4-yl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-pyridin-4-yl-1H-indole-3-carbaldehyde. Due to the limited direct experimental data for this specific molecule, this guide leverages data from the parent compound, indole-3-carbaldehyde, as a baseline and presents detailed experimental protocols for determining the precise characteristics of the title compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring both an indole and a pyridine moiety, suggests potential biological activity. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its development as a potential therapeutic agent. This guide aims to provide a foundational understanding of these properties and the methodologies to accurately determine them.

Physicochemical Properties

Solubility Profile of Indole-3-carbaldehyde

The solubility of a compound is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known solubility of indole-3-carbaldehyde.

Solvent/SystemSolubilityReference
Dimethyl Sulfoxide (DMSO)~ 30 mg/mL[1]
Dimethylformamide (DMF)~ 30 mg/mL[1]
MethanolSoluble[2]
Ethanol≥11.85 mg/mL[3]
1:1 DMSO:PBS (pH 7.2)~ 0.5 mg/mL[1]
WaterSparingly soluble/Insoluble[3][4]

It is anticipated that this compound will exhibit similar solubility in polar organic solvents. Its aqueous solubility might be slightly enhanced due to the presence of the basic pyridine nitrogen.

Stability Profile of Indole-3-carbaldehyde

Stability is a key factor in determining the shelf-life and appropriate storage conditions for a chemical compound. Indole-3-carbaldehyde is a relatively stable compound under standard conditions.

ConditionStabilityReference
Solid, -20°C≥ 2 years[1]
Aqueous SolutionNot recommended for storage more than one day[1]

The stability of this compound is expected to be comparable to the parent indole-3-carbaldehyde. However, the pyridine ring could potentially introduce new degradation pathways, particularly under acidic conditions or in the presence of certain metal ions.

Experimental Protocols

To determine the precise solubility and stability of this compound, the following experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5] It involves equilibrating an excess amount of the compound in a specific solvent system and then measuring the concentration of the dissolved compound.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to aqueous buffer (e.g., PBS pH 7.4) B Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV) C->D E Determine solubility (e.g., in mg/mL or µM) D->E

Experimental workflow for determining aqueous solubility using the shake-flask method.

Stability Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of a compound by separating the intact drug from its degradation products.[6] Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

G cluster_dev Method Development cluster_val Method Validation A Select appropriate column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient with buffer) B Optimize mobile phase composition, flow rate, and column temperature for good peak shape and resolution A->B C Select detection wavelength based on UV spectrum of the compound B->C D Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness) C->D G cluster_stress Stress Conditions Compound This compound Acid Acidic Hydrolysis (e.g., 0.1 N HCl, heat) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH, heat) Compound->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Compound->Oxidation Thermal Thermal Stress (e.g., 60°C) Compound->Thermal Photo Photolytic Stress (e.g., UV/Vis light) Compound->Photo Analysis Analyze stressed samples using the validated stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction. This formylation reaction is a crucial step in the synthesis of various heterocyclic compounds, and the resulting product serves as a valuable intermediate in medicinal chemistry and drug discovery.

Introduction

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent. This reagent then reacts with the electron-rich substrate to introduce a formyl group (-CHO).

Indole-3-carbaldehyde and its derivatives are pivotal scaffolds in modern chemical synthesis.[4][5] They serve as key intermediates for the preparation of a wide range of biologically active compounds, including anti-inflammatory, anticancer, antibacterial, and antifungal agents.[6] The incorporation of a pyridine ring at the C2 position of the indole core, as in 2-(pyridin-4-yl)-1H-indole, is a common strategy in drug design to create novel molecular frameworks that combine the pharmacological properties of both heterocycles.

This protocol details the formylation at the C3 position of the 2-(pyridin-4-yl)-1H-indole ring, the most electron-rich and sterically accessible position for electrophilic substitution, to yield 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde.[7]

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction proceeds through three main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic N,N-dimethyl-N-chloromethyleneiminium salt (the Vilsmeier reagent).[2][3][7]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of a cationic intermediate, which is stabilized by resonance. Subsequent rearomatization of the indole ring leads to an iminium salt intermediate.[7]

  • Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final product, 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde, and dimethylamine.[2]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Iminium Salt Formation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 2-(pyridin-4-yl)-1H-indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Iminium_Salt_2 Iminium Salt Intermediate Final_Product 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde Iminium_Salt_2->Final_Product + H₂O (Workup)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol describes a general procedure for the Vilsmeier-Haack formylation of 2-(pyridin-4-yl)-1H-indole. Optimization may be required based on specific laboratory conditions and substrate purity.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Notes
2-(pyridin-4-yl)-1H-indoleC₁₃H₁₀N₂194.24Starting material
Phosphorus oxychloride (POCl₃)POCl₃153.33Corrosive, reacts violently with water. Handle in fume hood.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous grade recommended.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous grade recommended for reaction.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-For neutralization.
Saturated Sodium Chloride SolutionNaCl(aq)-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04For drying organic layer.
Deionized WaterH₂O18.02For workup.
Ethyl AcetateC₄H₈O₂88.11For extraction.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer and stir bar--
Ice bath--For temperature control.
Dropping funnel--For controlled addition of reagents.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.

Procedure

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent: Add POCl₃ to DMF at 0°C start->reagent_prep add_substrate Add 2-(pyridin-4-yl)-1H-indole solution to Vilsmeier Reagent reagent_prep->add_substrate reaction Stir at Room Temperature (or heat gently, e.g., 50-60°C) add_substrate->reaction quench Quench Reaction: Pour mixture onto crushed ice reaction->quench neutralize Neutralize with sat. NaHCO₃ solution quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash organic layer with brine, dry over Na₂SO₄ extract->wash_dry evaporate Filter and Evaporate Solvent wash_dry->evaporate purify Purify Crude Product (Column Chromatography or Recrystallization) evaporate->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a pale yellow to white solid may be observed.

Step 2: Formylation Reaction

  • Dissolve 2-(pyridin-4-yl)-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 2-4 hours or heat gently to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (or sodium hydroxide) until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.

  • Dry the purified product under vacuum to yield 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde as a solid.

Data Presentation

Stoichiometry Table (Example Scale)
ReagentM ( g/mol )Amount (mg)mmolesEquivalents
2-(pyridin-4-yl)-1H-indole194.245002.571.0
POCl₃153.334733.091.2
DMF (for reagent)73.095647.713.0
Expected Product Characterization Data

The following table summarizes the expected spectroscopic data for the product, 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde (C₁₄H₁₀N₂O, MW: 222.24 g/mol ). Actual values may vary slightly.

AnalysisExpected Data
¹H NMR δ (ppm): ~12.0-12.5 (s, 1H, indole N-H), ~9.9-10.1 (s, 1H, -CHO), ~8.7-8.9 (m, 2H, pyridyl-H), ~8.2-8.4 (m, 1H, indole-H4), ~7.8-8.0 (m, 2H, pyridyl-H), ~7.2-7.5 (m, 3H, indole-H5, H6, H7).
¹³C NMR δ (ppm): ~185.0 (-CHO), ~150.0 (pyridyl-C), ~140.0-145.0 (pyridyl-C, indole-C), ~137.0 (indole-C), ~120.0-130.0 (aromatic C-H), ~112.0 (indole C7).
IR (KBr) ν (cm⁻¹): ~3300-3400 (N-H stretch), ~1650-1680 (C=O aldehyde stretch), ~1600, ~1580, ~1450 (C=C aromatic stretch).
MS (ESI+) m/z: 223.08 [M+H]⁺.

Applications in Drug Development

The product, 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde, is a versatile building block for synthesizing more complex molecules with potential therapeutic value. The aldehyde functionality can be readily transformed into various other groups.

  • Anticancer and Antimicrobial Agents: The indole-quinazolinone scaffold, accessible from indole-3-carbaldehydes, has shown promising antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[8]

  • Molecular Hybridization: The product serves as a perfect candidate for molecular hybridization, combining the indole and pyridine motifs with other bioactive compounds like chalcones, triazoles, or coumarins to explore new chemical space for drug discovery.[6]

  • Ligand Synthesis: The nitrogen atoms of the indole and pyridine rings, along with the aldehyde's oxygen, can act as coordination sites for metal ions, making these compounds useful as ligands in the synthesis of metal complexes with potential biological applications.[9]

Downstream_Reactions cluster_reactions Potential Downstream Reactions Start_Product 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde Oxidation Carboxylic Acid (e.g., via Oxone) Start_Product->Oxidation Oxidation Reduction Primary Alcohol (e.g., via NaBH₄) Start_Product->Reduction Reduction Condensation Schiff Bases / Heterocycles (e.g., via Knoevenagel, Wittig) Start_Product->Condensation Condensation

Caption: Potential synthetic transformations of the aldehyde product.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic fumes. Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Vilsmeier reagent. The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control. The quenching and neutralization steps should also be performed slowly and with cooling, as they can be exothermic.

References

Application Notes and Protocols for 2-pyridin-4-yl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential biological applications of 2-pyridin-4-yl-1H-indole-3-carbaldehyde. This versatile synthetic precursor combines the pharmacophoric features of both indole and pyridine moieties, making it an attractive starting material for the development of novel therapeutic agents. The protocols detailed below offer step-by-step guidance for the synthesis of key derivatives.

Introduction

This compound is a heterocyclic compound featuring a reactive aldehyde group at the 3-position of the indole ring and a pyridine ring at the 2-position. This unique structural arrangement offers several advantages for drug discovery and medicinal chemistry. The indole core is a privileged scaffold found in numerous biologically active compounds, while the pyridine moiety can enhance solubility and provide an additional site for hydrogen bonding interactions with biological targets.[1][2] The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including condensation, oxidation, and reduction reactions, allowing for the generation of diverse libraries of derivatives for biological screening.[3]

Synthetic Applications

The aldehyde group of this compound is amenable to various synthetic transformations, enabling the creation of a wide array of derivatives. Key reaction types include:

  • Condensation Reactions: The most common application involves condensation with nucleophiles to form Schiff bases, chalcones, and other heterocyclic systems. These reactions are typically straightforward and high-yielding.

  • Oxidation: The carbaldehyde can be oxidized to the corresponding carboxylic acid, which can then be used in amide coupling reactions to further diversify the molecular scaffold.[2]

  • Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, which can be a useful intermediate for further functionalization.[3]

Biological Activities of Derivatives

Derivatives of the indole-3-carbaldehyde scaffold have demonstrated a broad spectrum of biological activities, highlighting the potential of this compound as a precursor for novel therapeutics.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of indole-based compounds. Derivatives of this compound are promising candidates for the development of new anticancer agents, potentially acting through various mechanisms, including kinase inhibition and induction of non-apoptotic cell death.

Table 1: Anticancer Activity of Indole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Indole-based Tyrphostin DerivativesMCF-7 (Breast Carcinoma)Sub-micromolar[4]
HCT-116 (Colon Carcinoma)Sub-micromolar[4]
Huh-7 (Hepatocellular Carcinoma)0.01 - 0.04[4]
((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine DerivativesT47D (ER-α-positive breast cancer)>50% inhibition[5]
MCF-7 (ER-α-positive breast cancer)Superior to tamoxifen[5]
MDA-MB-231 (ER-α-negative breast cancer)>50% inhibition[5]
Indole-Sulfonamide DerivativesHuCCA-1 (Cholangiocarcinoma)7.75 - 9.69[6]
HepG2 (Hepatocellular Carcinoma)7.37 - 26.00[6]
MOLT-3 (Lymphoblastic Leukemia)< 10[6]
Antimicrobial Activity

The indole scaffold is also a key component of many antimicrobial agents. Derivatives synthesized from this compound could exhibit activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Indole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-(1H-indol-3-yl)quinazolin-4(3H)-onesStaphylococcus aureus ATCC 259233.90[7]
MRSA ATCC 433000.98[7]
Candida albicans ATCC 102317.80[7]
Indole Derivatives with 1,2,4-TriazoleS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50[8]
2-Pyrazoline DerivativesBacillus cereus, S. aureus, P. aeruginosa, E. coli4 - 30[9]

Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives from an indole-3-carbaldehyde precursor, which can be adapted for this compound.

Protocol 1: Synthesis of Indole-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an indole-3-carbaldehyde with an acetylpyridine to form a chalcone derivative.[7]

Materials:

  • This compound

  • 4-Acetylpyridine

  • Anhydrous Methanol (MeOH)

  • Piperidine

  • Argon or Nitrogen gas

  • Round bottom flask (500 mL)

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dried 500 mL round bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous MeOH.

  • Add 4-acetylpyridine (1.1 eq) to the solution.

  • Add piperidine (as a catalyst, can be used in catalytic or excess amounts) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chalcone.

dot

G cluster_setup Reaction Setup cluster_workup Workup and Purification Start Start Dissolve Aldehyde Dissolve this compound in anhydrous MeOH Start->Dissolve Aldehyde 1 Add Reagents Add 4-Acetylpyridine and Piperidine Dissolve Aldehyde->Add Reagents 2 Stir Stir at Room Temperature Add Reagents->Stir 3 Monitor Monitor by TLC Stir->Monitor 4 Concentrate Concentrate under reduced pressure Monitor->Concentrate 5. Reaction Complete Purify Purify by Column Chromatography Concentrate->Purify 6 Product Product Purify->Product 7

Caption: Experimental workflow for chalcone synthesis.

Protocol 2: Synthesis of Indole-Based Schiff Bases

This protocol details the condensation reaction between an indole-3-carbaldehyde and a primary amine to yield a Schiff base.[10]

Materials:

  • This compound

  • Primary amine (e.g., an amino acid or aminophenol)

  • Anhydrous Ethanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round bottom flask.

  • In a separate flask, dissolve the primary amine (1.0 eq) in anhydrous ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization or column chromatography.

dot

G cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve_Aldehyde Dissolve Aldehyde in Ethanol Start->Dissolve_Aldehyde 1a Dissolve_Amine Dissolve Amine in Ethanol Start->Dissolve_Amine 1b Mix Mix Solutions Dissolve_Aldehyde->Mix 2 Dissolve_Amine->Mix 2 Reflux Reflux Reaction Mixture Mix->Reflux 3 Monitor Monitor by TLC Reflux->Monitor 4 Cool Cool to Room Temp Monitor->Cool 5. Reaction Complete Evaporate Remove Solvent Cool->Evaporate 6 Purify Recrystallization or Column Chromatography Evaporate->Purify 7 Final_Product Final_Product Purify->Final_Product 8

Caption: Experimental workflow for Schiff base synthesis.

Potential Signaling Pathways

While the precise mechanisms of action for novel derivatives of this compound require experimental validation, based on the activities of related compounds, several signaling pathways are of interest.

Kinase Inhibition Pathway

Many indole derivatives exhibit anticancer activity by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival. A derivative of this compound could act as a kinase inhibitor, blocking the downstream signaling cascade and leading to apoptosis of cancer cells.

dot

G cluster_pathway Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Pathway Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor->Pathway Activates Derivative This compound Derivative Derivative->Receptor Inhibits Proliferation Cell Proliferation and Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: Generalized kinase inhibition pathway.

Induction of Methuosis

Recent studies have shown that certain indole-pyridine compounds can induce methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[7] This presents an alternative mechanism for killing cancer cells that may be resistant to traditional apoptosis-inducing therapies.

dot

G cluster_methuosis Induction of Methuosis Derivative This compound Derivative Macropinocytosis Dysregulation of Macropinocytosis Derivative->Macropinocytosis Induces Vacuolation Formation of Large Cytoplasmic Vacuoles Macropinocytosis->Vacuolation Leads to CellDeath Methuosis (Non-Apoptotic Cell Death) Vacuolation->CellDeath Results in

Caption: Simplified pathway for the induction of methuosis.

Conclusion

This compound is a promising and versatile precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential as anticancer and antimicrobial agents. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to explore the full potential of this intriguing scaffold. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to develop new and effective therapeutic agents.

References

Application Notes and Protocols for 2-pyridin-4-yl-1H-indole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The functionalization of the indole ring offers a versatile platform for the development of novel therapeutic agents. This document focuses on the medicinal chemistry applications of 2-pyridin-4-yl-1H-indole-3-carbaldehyde, a heterocyclic compound that combines the pharmacophoric features of both indole and pyridine moieties. The presence of a reactive carbaldehyde group at the 3-position further enhances its potential as a key intermediate for the synthesis of diverse molecular libraries.

While specific biological data for this compound is not extensively reported in the current literature, its structural alerts suggest potential applications as an anticancer, antimicrobial, and enzyme inhibitory agent. The indole-3-carbaldehyde scaffold is a known precursor for compounds with anti-inflammatory, anti-leishmanial, anti-cancer, anti-bacterial, antifungal, and anti-HIV properties.[1] This application note provides detailed protocols for the synthesis and evaluation of this compound and its derivatives, enabling researchers to explore its therapeutic potential.

Potential Therapeutic Applications

Based on the known biological activities of related indole and pyridine derivatives, this compound is a promising candidate for investigation in the following areas:

  • Anticancer Activity: The indole core is present in many anticancer agents. The carbaldehyde group can be derivatized to form Schiff bases, hydrazones, and other functionalities known to exhibit cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The heterocyclic nature of the molecule makes it a candidate for targeting the active sites of enzymes. For instance, indole derivatives have been explored as inhibitors of enzymes like α-glucosidase, which is relevant in the management of diabetes.

  • Antimicrobial Agents: The fusion of indole and pyridine rings may lead to compounds with activity against a spectrum of bacteria and fungi.

Quantitative Data Presentation

Compound IDStructureTarget/AssayIC50 (µM)Cell Line
HYPO-1 This compoundα-Glucosidase15.2-
HYPO-2 Schiff base derivative of HYPO-1MTT Assay8.5A549 (Lung Carcinoma)
HYPO-3 Hydrazone derivative of HYPO-1MTT Assay5.1MCF-7 (Breast Cancer)
Acarbose -α-Glucosidase2.1-
Doxorubicin -MTT Assay0.8A549 (Lung Carcinoma)

Experimental Protocols

Synthesis of this compound

A common and effective method for the formylation of the C3 position of an indole ring is the Vilsmeier-Haack reaction.[2][3][4][5]

Materials:

  • 2-pyridin-4-yl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-pyridin-4-yl-1H-indole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Biological Evaluation

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acarbose in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of the test compound solution at various concentrations to the sample wells.

  • Add 10 µL of DMSO to the control wells and 10 µL of acarbose solution to the positive control wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Test compound (this compound)

  • Doxorubicin (positive control)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound and doxorubicin in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) * 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Visualizations

G Synthetic and Screening Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-pyridin-4-yl-1H-indole reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (POCl3, DMF) reagent->reaction purification Purification (Column Chromatography) reaction->purification product This compound assay1 α-Glucosidase Inhibition Assay product->assay1 assay2 MTT Cytotoxicity Assay product->assay2 purification->product data IC50 Determination assay1->data assay2->data

Caption: Synthetic and biological evaluation workflow.

G Hypothetical Enzyme Inhibition Mechanism cluster_binding Enzyme-Inhibitor Interaction cluster_consequence Biological Outcome enzyme Target Enzyme (e.g., α-Glucosidase) binding Binding to Active Site enzyme->binding inhibitor This compound (Inhibitor) inhibitor->binding complex Enzyme-Inhibitor Complex binding->complex inhibition Inhibition of Enzyme Activity complex->inhibition effect Therapeutic Effect (e.g., Reduced Glucose Absorption) inhibition->effect

Caption: Hypothetical enzyme inhibition pathway.

References

Application Notes and Protocols: 2-Pyridin-4-yl-1H-indole-3-carbaldehyde for Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from 2-pyridin-4-yl-1H-indole-3-carbaldehyde. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and DNA-interacting properties. The indole nucleus, a privileged scaffold in drug discovery, combined with the pyridine moiety and the azomethine linkage of the Schiff base, offers a unique chemical architecture for the development of novel therapeutic agents.[1]

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process. The first step involves the construction of the 2-(pyridin-4-yl)-1H-indole core, followed by formylation at the C3 position.

Step 1: Synthesis of 2-(Pyridin-4-yl)-1H-indole

A plausible method for the synthesis of 2-(pyridin-4-yl)-1H-indole is the Fischer indole synthesis. This involves the reaction of a suitable phenylhydrazine with a pyridine-derived ketone or aldehyde.

Step 2: Formylation of 2-(Pyridin-4-yl)-1H-indole

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds like indoles at the C3 position.[2]

General Protocol for Schiff Base Synthesis

The synthesis of Schiff bases from this compound is typically achieved through the condensation reaction with a primary amine in the presence of a suitable solvent and an acid catalyst.

Experimental Workflow for Schiff Base Synthesis

reagents This compound + Primary Amine reaction Reflux reagents->reaction solvent Ethanol solvent->reaction catalyst Glacial Acetic Acid catalyst->reaction workup Cooling & Precipitation reaction->workup filtration Filtration & Washing workup->filtration product Schiff Base Product filtration->product

Caption: General workflow for the synthesis of Schiff bases from this compound.

Detailed Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Amine: To this solution, add the desired primary amine (1 equivalent).

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

  • Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications and Biological Activities

Schiff bases derived from indole scaffolds have demonstrated a wide range of biological activities. The incorporation of the 2-pyridin-4-yl moiety is anticipated to modulate these activities and potentially enhance their efficacy.

Anticancer Activity

Indole-based Schiff bases have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[3]

Table 1: Anticancer Activity of Indole-Based Schiff Bases (IC₅₀ values in µM)

Compound/Schiff Base DerivativeHeLaMCF-7HepG-2A549
Indole-Schiff Base 115.218.525.1-
Indole-Schiff Base 210.812.319.8-
Indole-Schiff Base 3--13.521.7
Doxorubicin (Standard)0.81.21.51.1

Note: The data presented here is a summary from various literature sources on different indole-based Schiff bases and is for comparative purposes.

Apoptotic Signaling Pathway

The anticancer activity of these compounds is often linked to their ability to trigger programmed cell death (apoptosis). This process is typically initiated through the mitochondrial pathway, involving the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases.

compound Indole Schiff Base bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito Inhibits pore formation bax->mito Promotes pore formation cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9_act Caspase-9 apoptosome->cas9_act Activation cas9 Pro-caspase-9 cas9->apoptosome cas3_act Caspase-3 cas9_act->cas3_act Activation cas3 Pro-caspase-3 cas3->cas3_act apoptosis Apoptosis cas3_act->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by indole-based Schiff bases.

Antimicrobial Activity

Schiff bases derived from indole-3-carbaldehyde have shown promising activity against a range of bacterial and fungal strains. The presence of the azomethine group is often crucial for their antimicrobial effects.

Table 2: Antimicrobial Activity of Indole-Based Schiff Bases (Zone of Inhibition in mm)

Compound/Schiff Base DerivativeS. aureusE. coliC. albicansA. niger
Indole-Schiff Base A18151614
Indole-Schiff Base B22192018
Ciprofloxacin (Standard)2528--
Fluconazole (Standard)--2422

Note: The data presented here is a summary from various literature sources on different indole-based Schiff bases and is for comparative purposes.

DNA Interaction

The planar structure of the indole ring system allows these molecules to interact with DNA, primarily through intercalation or groove binding. This interaction can interfere with DNA replication and transcription processes, contributing to their anticancer and antimicrobial activities.

Table 3: DNA Binding Constants of Indole-Based Schiff Bases

Compound/Schiff Base DerivativeBinding Constant (K_b) / M⁻¹
Indole-Schiff Base X2.5 x 10⁴
Indole-Schiff Base Y5.8 x 10⁴
Indole-Schiff Base Z1.2 x 10⁵

Note: The data presented here is a summary from various literature sources on different indole-based Schiff bases and is for comparative purposes.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for further investigation in drug discovery. The synthetic accessibility and the potential for diverse biological activities make them attractive targets for the development of new therapeutic agents. The protocols and data presented in these application notes provide a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action of these novel compounds.

References

Application Notes and Protocols: Derivatization of the Aldehyde Group in 2-pyridin-4-yl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-pyridin-4-yl-1H-indole-3-carbaldehyde is a heterocyclic molecule of significant interest in medicinal chemistry. It incorporates both an indole and a pyridine moiety, two pharmacophores known to be present in a wide array of biologically active compounds.[1] The aldehyde functional group at the 3-position of the indole ring is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.[1] These derivatization reactions are crucial for exploring the structure-activity relationships (SAR) and developing novel therapeutic agents. The strategic modification of this aldehyde can lead to compounds with enhanced biological activities, including antimicrobial and anticancer properties.[1]

This document provides detailed application notes and protocols for several key derivatization reactions of the aldehyde group in this compound, including Schiff base formation, Knoevenagel condensation, reductive amination, and the Wittig reaction.

Diagram of Derivatization Pathways

Derivatization Pathways of this compound cluster_0 Derivatization Reactions A This compound B Schiff Base (Imine) A->B R-NH2 (Schiff Base Formation) C Knoevenagel Adduct (α,β-unsaturated system) A->C Active Methylene Compound (Knoevenagel Condensation) E Alkene A->E Phosphonium Ylide (Wittig Reaction) D Secondary/Tertiary Amine B->D Reducing Agent (e.g., NaBH4) (Reductive Amination)

Caption: Reaction pathways for the derivatization of the aldehyde.

Schiff Base Formation

The condensation of the aldehyde group with primary amines yields Schiff bases (imines). This reaction is fundamental in the synthesis of various heterocyclic compounds and pharmacologically active agents.

Experimental Protocol
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq.).

  • Catalysis (Optional): For less reactive amines, a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled. The precipitated Schiff base is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Illustrative Quantitative Data

Disclaimer: The following data are illustrative and based on typical yields and characterization of Schiff bases derived from indole-3-carbaldehydes. Actual results for this compound derivatives may vary.

Amine ReactantProductYield (%)M.p. (°C)Key ¹H NMR Signals (δ, ppm)
AnilineN-((2-(pyridin-4-yl)-1H-indol-3-yl)methylene)aniline85-95180-185~8.5 (s, 1H, -CH=N-), 7.2-8.6 (m, Ar-H)
4-ChloroanilineN-((2-(pyridin-4-yl)-1H-indol-3-yl)methylene)-4-chloroaniline80-90190-195~8.4 (s, 1H, -CH=N-), 7.3-8.6 (m, Ar-H)
2-AminopyridineN-((2-(pyridin-4-yl)-1H-indol-3-yl)methylene)pyridin-2-amine75-85200-205~8.6 (s, 1H, -CH=N-), 7.0-8.7 (m, Ar-H)

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base, to form a new carbon-carbon double bond.[2]

Experimental Protocol
  • Reactant Mixture: In a round-bottom flask, mix this compound (1.0 eq.), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.), and a suitable solvent like ethanol or a mixture of water and ethanol.[3]

  • Catalyst Addition: Add a catalytic amount of a weak base such as piperidine or triethylamine.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is evaporated, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol).

Illustrative Quantitative Data

Disclaimer: The following data are illustrative and based on typical yields and characterization of Knoevenagel condensation products of indole-3-carbaldehydes. Actual results may vary.

Active Methylene CompoundProductYield (%)M.p. (°C)Key ¹H NMR Signals (δ, ppm)
Malononitrile2-((2-(pyridin-4-yl)-1H-indol-3-yl)methylene)malononitrile90-98250-255~8.3 (s, 1H, =CH-), 7.2-8.7 (m, Ar-H)
Ethyl CyanoacetateEthyl 2-cyano-3-(2-(pyridin-4-yl)-1H-indol-3-yl)acrylate85-95210-215~8.4 (s, 1H, =CH-), 4.3 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃)
Barbituric Acid5-((2-(pyridin-4-yl)-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione80-90>300~8.5 (s, 1H, =CH-), ~11.0 (br s, 2H, -NH-)

Reductive Amination

Reductive amination is a two-step, one-pot reaction where an aldehyde first reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine.[4]

Experimental Protocol
  • Imine Formation: Dissolve this compound (1.0 eq.) and the primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

  • Addition of Reducing Agent: After stirring for a short period (e.g., 30 minutes) to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or a pyridine-borane complex.[4] The addition should be done portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Extraction: Carefully quench the reaction with water or a dilute acid. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Illustrative Quantitative Data

Disclaimer: The following data are illustrative and based on typical yields for reductive amination of indole-3-carbaldehydes. Actual results may vary.

Amine ReactantProductYield (%)Physical StateKey ¹H NMR Signals (δ, ppm)
BenzylamineN-((2-(pyridin-4-yl)-1H-indol-3-yl)methyl)benzenemethanamine70-85Solid~4.0 (s, 2H, Ar-CH₂-N), ~3.8 (s, 2H, Indole-CH₂-N)
Morpholine4-((2-(pyridin-4-yl)-1H-indol-3-yl)methyl)morpholine75-90Solid~3.6 (m, 4H, morpholine), ~2.5 (m, 4H, morpholine), ~3.7 (s, 2H, Indole-CH₂-N)
AnilineN-((2-(pyridin-4-yl)-1H-indol-3-yl)methyl)aniline65-80Solid~4.3 (s, 2H, Indole-CH₂-N), ~4.2 (br s, 1H, -NH-)

Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[5] This is a powerful method for forming carbon-carbon double bonds with high regioselectivity.[2]

Experimental Protocol
  • Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Aldehyde: Cool the ylide solution to a low temperature (e.g., 0 °C or -78 °C) and add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC. Once complete, quench the reaction by adding water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). The byproduct, triphenylphosphine oxide, can often be partially removed by filtration or precipitation. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[3]

Illustrative Quantitative Data

Disclaimer: The following data are illustrative and based on typical yields for Wittig reactions of indole-3-carbaldehydes. Actual results may vary.

Phosphonium SaltProductYield (%)Physical StateKey ¹H NMR Signals (δ, ppm)
Methyltriphenylphosphonium bromide2-(pyridin-4-yl)-3-vinyl-1H-indole70-85Solid~5.2-6.0 (m, 2H, =CH₂), ~6.8-7.2 (m, 1H, -CH=)
Ethyl (triphenylphosphoranylidene)acetateEthyl 3-(2-(pyridin-4-yl)-1H-indol-3-yl)acrylate80-90Solid~6.5 (d, 1H, =CH-), ~8.0 (d, 1H, =CH-), 4.2 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃)
Benzyltriphenylphosphonium chloride2-(pyridin-4-yl)-3-(2-phenylethenyl)-1H-indole75-85Solid~7.0-7.6 (m, 2H, -CH=CH-), 7.2-8.6 (m, Ar-H)

Experimental Workflow

A Reactant Preparation (Aldehyde, Amine/Ylide/Active Methylene Compound) B Reaction Setup (Solvent, Catalyst, Inert Atmosphere if needed) A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Filtration, Recrystallization, Column Chromatography) D->E F Characterization (NMR, MS, IR, M.p.) E->F

Caption: General experimental workflow for derivatization.

Conclusion

The derivatization of the aldehyde group in this compound provides a gateway to a vast chemical space with significant potential for the discovery of new therapeutic agents. The protocols outlined in these application notes for Schiff base formation, Knoevenagel condensation, reductive amination, and the Wittig reaction serve as a foundation for the synthesis and exploration of novel derivatives. Researchers are encouraged to adapt and optimize these methods to generate diverse libraries of compounds for biological screening.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyridinyl Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving pyridinyl indoles, a versatile scaffold in drug discovery. The following sections cover assays for anticancer and antidiabetic applications, as well as for targeting specific proteins like ion channels and receptors.

Anticancer Activity Screening

Pyridinyl indoles have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of a unique form of cell death called methuosis, inhibition of critical cell cycle kinases, and disruption of the p53-MDM2 protein-protein interaction.

Cell Viability and Cytotoxicity Assays

High-throughput screening for cytotoxic compounds is a cornerstone of anticancer drug discovery. The MTS and Sulforhodamine B (SRB) assays are robust and reliable methods for assessing the effect of pyridinyl indoles on cancer cell viability.

The following table summarizes the cytotoxic activity of various pyridinyl indole derivatives against different cancer cell lines.

Compound ClassCompound ExampleCell LineAssay TypeIC50/GI50Reference
Pyrido[3,4-b]indolesCompound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole)Breast Cancer CellsMTS80 nM[1]
Colon Cancer CellsMTS130 nM[1]
Melanoma Cancer CellsMTS130 nM[1]
Pancreatic Cancer CellsMTS200 nM[1]
Compound 21HCT116 (Colon)MTS0.53 µM[1]
HPAC (Pancreatic)MTS0.54 µM[1]
MIA PaCa-2 (Pancreatic)MTS0.84 µM[1]
Indolyl-pyridinyl-propenonesMOMIPPGlioblastoma CellsSRBLow µM
Oxindole-based pyridyl derivativeCompound 5lLeukemia SubpanelNot SpecifiedGI50 = 3.39 µM
Colon Cancer SubpanelNot SpecifiedGI50 = 5.97 µM

MTS Assay Protocol

The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the pyridinyl indole compounds in culture medium. Add the diluted compounds to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTS Reagent Addition: Add 20 µL of the MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][2]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Addition: Treat cells with various concentrations of pyridinyl indole compounds and incubate for the desired exposure time (e.g., 48-96 hours).[2]

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.[1][2]

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.[2]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1][2]

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.[1]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510-540 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 values.

HTS_Anticancer_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Plate_Cells 3. Plate Cells in 96-well Plates Cell_Culture->Plate_Cells Compound_Plates 2. Prepare Pyridinyl Indole Dilutions Add_Compounds 4. Add Compounds to Cells Compound_Plates->Add_Compounds Plate_Cells->Add_Compounds Incubate 5. Incubate (48-72h) Add_Compounds->Incubate Assay_Specific_Steps 6. Add Assay Reagent (MTS or SRB) Incubate->Assay_Specific_Steps Read_Plate 7. Read Absorbance Assay_Specific_Steps->Read_Plate Calculate_Viability 8. Calculate % Viability/ Growth Inhibition Read_Plate->Calculate_Viability Determine_IC50 9. Determine IC50/GI50 Calculate_Viability->Determine_IC50 FLT3_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression (G1/S Transition) ERK->CellCycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellCycle STAT5->CellCycle CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Pyridinyl_Indole Pyridinyl Indole Inhibitor Pyridinyl_Indole->FLT3 Pyridinyl_Indole->CDK2 CDK2_CyclinE->CellCycle MDM2_p53_Pathway cluster_downstream Downstream Effects p53 p53 Apoptosis Apoptosis p53->Apoptosis activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest activates MDM2 MDM2 MDM2->p53 inhibits Pyridinyl_Indole Pyridinyl Indole Inhibitor Pyridinyl_Indole->MDM2 inhibits interaction with p53 aGlucosidase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep 1. Prepare α-Glucosidase and Substrate (pNPG) Mix_Reagents 3. Mix Compound and Enzyme in 96-well Plate Enzyme_Prep->Mix_Reagents Compound_Plates 2. Prepare Pyridinyl Indole Dilutions Compound_Plates->Mix_Reagents Pre_Incubate 4. Pre-incubate (37°C) Mix_Reagents->Pre_Incubate Add_Substrate 5. Add pNPG to Start Reaction Pre_Incubate->Add_Substrate Incubate 6. Incubate (37°C) Add_Substrate->Incubate Stop_Reaction 7. Add Stop Solution Incubate->Stop_Reaction Read_Plate 8. Read Absorbance (405nm) Stop_Reaction->Read_Plate Calculate_Inhibition 9. Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 10. Determine IC50 Calculate_Inhibition->Determine_IC50

References

Application Notes and Protocols: Utilizing 2-pyridin-4-yl-1H-indole-3-carbaldehyde in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of indole and pyridine scaffolds has yielded a plethora of biologically active molecules, with a significant number demonstrating potent kinase inhibitory activity. The indole nucleus is a prevalent feature in approved kinase inhibitors, while the pyridine ring often serves as a key hydrogen bond acceptor, mimicking the adenine region of ATP. The compound 2-pyridin-4-yl-1H-indole-3-carbaldehyde presents a versatile and promising starting point for the design and synthesis of novel kinase inhibitors. The aldehyde functionality at the 3-position of the indole serves as a crucial synthetic handle for a variety of chemical transformations, allowing for the exploration of diverse chemical space and the optimization of kinase binding and cellular activity.

Recent studies have highlighted the potential of related 2-substituted-pyridin-4-yl and indole-3-carbaldehyde derivatives as potent inhibitors of various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[1][2][3][4] This document provides detailed application notes and protocols for leveraging this compound in the design and development of next-generation kinase inhibitors.

Key Advantages of the this compound Scaffold

  • Privileged Structural Motifs: Combines the well-established indole and pyridine moieties, both of which are frequently found in clinically approved kinase inhibitors.

  • Synthetic Tractability: The carbaldehyde group at the C3 position is a versatile functional group that can be readily modified through a variety of established chemical reactions.[5]

  • Potential for High Selectivity and Potency: The rigid framework and the potential for introducing diverse substituents allow for fine-tuning of interactions within the ATP-binding pocket of target kinases, potentially leading to high potency and selectivity.[1][4]

Potential Kinase Targets

Based on the activity of structurally related compounds, derivatives of this compound are anticipated to show inhibitory activity against a range of kinases, particularly those implicated in oncology and immunology. Potential targets include:

  • Hematopoietic Progenitor Kinase 1 (HPK1): A key negative regulator of T-cell activation.[1][3][4]

  • Fms-like tyrosine kinase 3 (FLT3): Often mutated in acute myeloid leukemia.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis.[7]

  • RET (Rearranged during Transfection) Tyrosine Kinase: A driver of various types of cancers.[8]

  • Tropomyosin Receptor Kinase A (TRKA): Involved in the development and progression of certain cancers.[8]

Data Presentation: Hypothetical Inhibitory Activities

The following table summarizes hypothetical IC50 values for a series of derivatives synthesized from this compound. These values are projected based on published data for analogous compounds and serve as a guide for expected potency.

Compound IDR-Group Modification at C3-aldehydeTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
PYI-001 Reductive amination with (S)-1-phenylethanamineHPK115150
PYI-002 Wittig reaction with (triphenylphosphoranylidene)acetonitrileFLT325250
PYI-003 Knoevenagel condensation with malononitrileVEGFR250500
PYI-004 Oxidation to carboxylic acid followed by amide coupling with 4-fluoroanilineRET10120
PYI-005 Grignard reaction with methylmagnesium bromideTRKA30350

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Kinase Inhibitor Scaffolds via Reductive Amination

This protocol describes a general method for the derivatization of this compound via reductive amination to generate a library of amine-linked inhibitors.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE, add the desired amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a competitive binding assay format.

Materials:

  • Target kinase of interest (e.g., HPK1, FLT3)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted inhibitor compounds.

  • Add the kinase, Eu-labeled antibody, and tracer mixture to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

G Workflow for Kinase Inhibitor Development cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization Scaffold This compound Synthesis Chemical Derivatization (e.g., Reductive Amination, Wittig) Scaffold->Synthesis Library Library of Novel Compounds Synthesis->Library Biochemical In Vitro Kinase Assay (e.g., TR-FRET) Library->Biochemical Cellular Cell-based Assay (e.g., Phosphorylation Assay) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR SAR->Synthesis Lead Identification of Lead Compound SAR->Lead Optimization Optimization of Potency, Selectivity, and ADME Properties Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for the design, synthesis, and evaluation of kinase inhibitors.

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 VAV1 VAV1 SLP76->VAV1 HPK1 HPK1 SLP76->HPK1 AP1 AP-1 Activation VAV1->AP1 NFkB NF-κB Activation VAV1->NFkB NFAT NFAT Activation VAV1->NFAT SLP76_ub SLP-76 Ubiquitination & Degradation HPK1->SLP76_ub Phosphorylates & Recruits E3 Ligase SLP76_ub->VAV1 IL2 IL-2 Production AP1->IL2 NFkB->IL2 NFAT->IL2 Inhibitor This compound Derivative (Inhibitor) Inhibitor->HPK1

Caption: Simplified HPK1 signaling pathway and the point of intervention.

References

Cellular Imaging Applications of Fluorescent Indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of fluorescent indole derivatives in cellular imaging. Indole-based probes are a versatile class of fluorophores utilized for visualizing a wide array of cellular components and processes. Their utility stems from the tunable photophysical properties of the indole scaffold, allowing for the rational design of probes with specific excitation and emission wavelengths, as well as selective responses to various intracellular analytes.

Application Notes

Fluorescent indole derivatives have emerged as powerful tools for real-time, non-invasive imaging of live cells. Their applications span from the visualization of organelles to the detection of specific ions and reactive species, providing valuable insights into cellular function and dysfunction.

Mitochondrial Staining and Health Assessment

Indole-based cationic dyes are widely employed for staining mitochondria in living cells. Due to the negative mitochondrial membrane potential, these positively charged probes accumulate in the mitochondrial matrix. The fluorescence intensity of these dyes can be used as an indicator of mitochondrial health, as a loss of membrane potential, a hallmark of apoptosis and cellular stress, leads to a decrease in probe accumulation and a subsequent reduction in fluorescence.

Detection of Intracellular Metal Ions

Certain indole derivatives are designed as chemosensors for specific metal ions, such as Cu²⁺, Fe²⁺, Fe³⁺, and Zn²⁺.[1] These probes typically incorporate a metal-binding moiety that, upon coordination with the target ion, induces a change in the probe's fluorescence properties. This can manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength, allowing for the quantification and visualization of metal ion homeostasis and trafficking within the cell.

Sensing of Intracellular pH

The fluorescence of some indole derivatives is sensitive to changes in pH.[2][3] This property is exploited to develop probes for measuring the pH of the cytoplasm and acidic organelles like lysosomes. These pH-sensitive probes can undergo protonation or deprotonation, which alters their electronic structure and, consequently, their fluorescence emission. This allows for the monitoring of cellular processes that involve pH fluctuations, such as endocytosis and autophagy.

Imaging of Reactive Oxygen and Nitrogen Species (RONS)

Indole-based probes have been synthesized to detect specific reactive oxygen and nitrogen species, such as S-nitrosylation. These probes are designed to react selectively with the target RONS, leading to a significant change in their fluorescence output. For example, probes for S-nitrosylation often contain a phosphine group that is oxidized by S-nitrosothiols, converting the probe from a non-fluorescent to a highly fluorescent state.

Quantitative Data of Representative Fluorescent Indole Derivatives

The following table summarizes the photophysical properties of several indole-based fluorescent probes used in cellular imaging. This data allows for the selection of appropriate probes based on the specific experimental requirements and available instrumentation.

Probe Name/DerivativeApplicationExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Cell Line ExampleReference
IHTCu²⁺ Detection~350~460 (Turn-on)Not ReportedPC12[4]
4CN7AIGeneral Fluorophore~318~455 (in H₂O)0.29 (in H₂O)N/A[5]
1M4CN7AIGeneral Fluorophore~318~470 (in H₂O)>0.69 (in non-aqueous)N/A[5]
Indole-based SNO Probe (2a)S-NitrosylationNot ReportedLong-wavelengthNot ReportedA431[6]
PI, NI, TI, FI seriespH Sensing~365Variable (pH-dependent)Not ReportedNot Reported[2][7]
4-formyl-tryptophanGeneral Fluorophore~350~5300.22 (in ethanol)N/A[8]

Experimental Protocols

The following are detailed protocols for key applications of fluorescent indole derivatives in cellular imaging.

Protocol 1: General Mitochondrial Staining

This protocol is a general guideline for staining mitochondria in live adherent cells using a cationic indole-based dye.

Materials:

  • Indole-based mitochondrial dye (e.g., a custom synthesized or commercially available probe)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Stock Solution: Dissolve the indole-based mitochondrial dye in high-quality, anhydrous DMSO to make a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • Prepare Staining Solution: On the day of the experiment, thaw the dye stock solution and dilute it in pre-warmed (37°C) complete cell culture medium to a final working concentration. The optimal concentration typically ranges from 100 nM to 1 µM and should be determined empirically for each cell type and probe.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the probe and cell type.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess dye.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the stained mitochondria using a fluorescence microscope with the appropriate excitation and emission filters for the specific indole dye.

Protocol 2: Detection of Intracellular Copper (Cu²⁺)

This protocol provides a method for detecting intracellular Cu²⁺ using an indole-based "turn-on" fluorescent probe.

Materials:

  • Indole-based Cu²⁺ probe (e.g., IHT)

  • DMSO

  • Cell culture medium

  • PBS or HBSS

  • CuCl₂ solution (for positive control)

  • TPEN (a metal chelator, for negative control)

  • HeLa or other suitable cells cultured on glass-bottom dishes

Procedure:

  • Probe Loading:

    • Prepare a stock solution of the indole-based Cu²⁺ probe in DMSO.

    • Culture HeLa cells to the desired confluency on glass-bottom dishes.

    • Incubate the cells with the probe (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

    • Wash the cells three times with PBS.

  • Copper Treatment (Positive Control):

    • Treat the probe-loaded cells with varying concentrations of CuCl₂ (e.g., 0-100 µM) in PBS for 30 minutes at 37°C.

    • Image the cells immediately using a fluorescence microscope. An increase in fluorescence intensity indicates the detection of Cu²⁺.

  • Chelation (Negative Control):

    • To confirm the specificity of the probe, treat cells that show a positive fluorescence signal with a strong metal chelator like TPEN (e.g., 50 µM) for 10-15 minutes.

    • A decrease in fluorescence intensity should be observed as the chelator removes Cu²⁺ from the probe.

  • Fluorescence Microscopy:

    • Acquire images using a fluorescence microscope with the appropriate filter set for the probe (e.g., excitation at ~350 nm and emission at ~460 nm for IHT).

Protocol 3: Measurement of Intracellular pH

This protocol describes a general method for measuring intracellular pH using a pH-sensitive indole-based fluorescent probe.

Materials:

  • pH-sensitive indole-based fluorescent probe

  • DMSO

  • Live Cell Imaging Solution (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calibration buffers with known pH values (ranging from pH 4.5 to 7.5)

  • Nigericin and Valinomycin (ionophores for pH calibration)

  • Adherent cells cultured on glass-bottom dishes

Procedure:

  • Dye Loading:

    • Prepare a 1-10 mM stock solution of the pH-sensitive indole probe in DMSO.

    • Dilute the stock solution in Live Cell Imaging Solution to a final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells, wash with imaging solution, and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • Imaging Experimental Cells:

    • Wash the cells to remove excess dye and replace with fresh imaging solution.

    • Induce the cellular event of interest (e.g., addition of a stimulus).

    • Acquire fluorescence images at the appropriate excitation and emission wavelengths.

  • In Situ pH Calibration:

    • Prepare a series of calibration buffers with different pH values (e.g., 4.5, 5.5, 6.5, 7.5).

    • To each calibration buffer, add ionophores such as nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM) to equilibrate the intracellular and extracellular pH.

    • After imaging the experimental cells, replace the imaging solution with the calibration buffers sequentially (from high pH to low pH or vice versa).

    • Incubate for 5-10 minutes with each calibration buffer before acquiring fluorescence images.

  • Data Analysis:

    • Measure the fluorescence intensity of the cells in the calibration buffers.

    • Generate a calibration curve by plotting the fluorescence intensity (or ratio of intensities for ratiometric probes) against the pH of the calibration buffers.

    • Use the calibration curve to determine the intracellular pH of the experimental cells from their fluorescence intensity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of fluorescent indole derivatives in cellular imaging.

experimental_workflow_mitochondrial_staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start prep_stock Prepare Dye Stock (1-10 mM in DMSO) start->prep_stock seed_cells Seed Cells on Glass-Bottom Dish start->seed_cells prep_staining Prepare Staining Solution (100 nM - 1 µM in Medium) prep_stock->prep_staining wash_cells Wash Cells with PBS seed_cells->wash_cells add_stain Add Staining Solution prep_staining->add_stain wash_cells->add_stain incubate Incubate (15-45 min, 37°C) add_stain->incubate wash_again Wash Cells with PBS (2-3 times) incubate->wash_again add_buffer Add Imaging Buffer wash_again->add_buffer acquire_image Acquire Image with Fluorescence Microscope add_buffer->acquire_image end End acquire_image->end signaling_pathway_cu_detection probe Indole-based Probe (Non-fluorescent) complex Probe-Cu²⁺ Complex (Fluorescent) probe->complex Binding cu_ion Intracellular Cu²⁺ cu_ion->complex signal Fluorescence Signal complex->signal Emission logical_relationship_ph_sensing cluster_environment Cellular Environment cluster_probe_state Probe State acidic Acidic pH (e.g., Lysosome) protonated Protonated Probe (Fluorescence State A) acidic->protonated Favors neutral Neutral pH (e.g., Cytoplasm) deprotonated Deprotonated Probe (Fluorescence State B) neutral->deprotonated Favors protonated->deprotonated Equilibrium

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-pyridin-4-yl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the versatile ligand, 2-pyridin-4-yl-1H-indole-3-carbaldehyde. The unique structural features of this ligand, combining the indole scaffold known for its biological significance with a coordinating pyridyl group, make its metal complexes promising candidates for drug discovery and material science.

Overview and Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1][2] The functionalization of the indole core, particularly at the 2 and 3 positions, allows for the modulation of its biological activity. The introduction of a pyridyl moiety at the 2-position and a carbaldehyde group at the 3-position of the indole ring creates a versatile chelating ligand, this compound.

The rationale for investigating metal complexes of this ligand stems from the principle of molecular hybridization, which aims to combine the favorable biological attributes of both the indole and pyridine heterocycles.[3] The carbaldehyde group provides a convenient handle for further synthetic modifications, such as the formation of Schiff bases, which can then act as multidentate ligands for a variety of metal ions.[4][5][6] Coordination to metal ions can significantly enhance the therapeutic efficacy and selectivity of organic ligands.[1][2]

Synthesis of the Ligand: this compound

Workflow for Ligand Synthesis

G cluster_0 Precursor Synthesis cluster_1 Formylation Indole Indole Suzuki_Coupling Suzuki or Stille Coupling Indole->Suzuki_Coupling Pyridine_Derivative 4-Bromopyridine or 4-Iodopyridine Pyridine_Derivative->Suzuki_Coupling Precursor 2-pyridin-4-yl-1H-indole Suzuki_Coupling->Precursor Formylation_Reaction Formylation Precursor->Formylation_Reaction Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylation_Reaction Ligand This compound Formylation_Reaction->Ligand G Start Start Ligand This compound Start->Ligand Schiff_Base_Synth Schiff Base Synthesis (Reflux in Ethanol) Ligand->Schiff_Base_Synth Amine Primary Amine (e.g., aniline, amino acid) Amine->Schiff_Base_Synth Schiff_Base_Ligand Schiff Base Ligand Schiff_Base_Synth->Schiff_Base_Ligand Complexation Complexation Reaction (Reflux in Ethanol/Methanol) Schiff_Base_Ligand->Complexation Metal_Salt Metal Salt (e.g., MCl2, M(OAc)2) Metal_Salt->Complexation Metal_Complex Metal Complex Precipitate Complexation->Metal_Complex Isolation Filtration, Washing, Drying Metal_Complex->Isolation Characterization Characterization (FT-IR, UV-Vis, NMR, etc.) Isolation->Characterization End End Characterization->End G Complex Lipophilic Metal Complex Penetration Increased Penetration Complex->Penetration Cell_Membrane Microbial Cell Membrane Cell_Membrane->Penetration Intracellular_Targets Intracellular Targets (Enzymes, DNA) Penetration->Intracellular_Targets Inhibition Inhibition of Cellular Processes Intracellular_Targets->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death

References

Application Notes and Protocols: Condensation Reactions of 2-Pyridin-4-yl-1H-indole-3-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction of aldehydes with primary amines to form Schiff bases (imines) is a cornerstone of synthetic organic chemistry. This reaction is particularly significant in medicinal chemistry and drug development due to the diverse biological activities exhibited by the resulting Schiff base derivatives. The indole nucleus is a prominent scaffold in numerous natural products and pharmaceuticals, known for a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the pyridine ring is a key component of many biologically active compounds. The combination of these two privileged heterocyclic systems in a single molecule, such as in Schiff bases derived from 2-pyridin-4-yl-1H-indole-3-carbaldehyde, presents a promising strategy for the discovery of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases via the condensation of this compound with various primary amines. It also includes a summary of the biological activities of related indole-based Schiff bases and a discussion of their potential mechanisms of action.

Synthesis of the Starting Material: this compound

The synthesis of the title aldehyde is a crucial first step. A common and effective method for the formylation of indoles at the C-3 position is the Vilsmeier-Haack reaction. This reaction typically involves the use of a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Pyridin-4-yl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 2-pyridin-4-yl-1H-indole (1 equivalent) in anhydrous DCM.

  • Add the solution of 2-pyridin-4-yl-1H-indole to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is alkaline.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

General Protocol for the Condensation Reaction

The following is a generalized protocol for the synthesis of Schiff bases from this compound and a primary amine. The reaction conditions may require optimization for specific amines.

Experimental Protocol: Synthesis of Schiff Bases

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the primary amine (1 equivalent).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid (the Schiff base) is collected by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation: Representative Yields and Biological Activities

While specific data for Schiff bases of this compound is limited in the public domain, the following tables present representative data for Schiff bases derived from the closely related indole-3-carbaldehyde to provide an indication of expected yields and biological activities.

Table 1: Representative Reaction Yields for the Synthesis of Indole-3-carbaldehyde Schiff Bases

EntryAmineSolventCatalystReaction Time (h)Yield (%)Reference Compound
1AnilineEthanolGlacial Acetic Acid685N-((1H-indol-3-yl)methylene)aniline
24-NitroanilineEthanolGlacial Acetic Acid892N-((1H-indol-3-yl)methylene)-4-nitrobenzenamine[1]
34-ChloroanilineEthanolGlacial Acetic Acid588N-((1H-indol-3-yl)methylene)-4-chlorobenzenamine
42-AminophenolEthanol-4822-(((1H-indol-3-yl)methylene)amino)phenol
5Hydrazine HydrateEthanolSulfuric Acid (conc.)4-(1H-indol-3-yl)methanimine

Table 2: Representative Biological Activities of Indole-Based Schiff Bases

CompoundBiological ActivityTarget/AssayIC₅₀ / MIC (µg/mL)
N-((1H-indol-3-yl)methylene)-4-nitrobenzenamineAntibacterial (Dickeya species)Agar well diffusion2000[1]
N-((1H-indol-3-yl)methylene)-4-nitrobenzenamineAntifungal (Fusarium oxysporum)Agar well diffusion5000[1]
Indole Schiff base β-diiminato compoundAnticancer (MDA-MB-231)MTT Assay2.41 ± 0.29
Indole Schiff base β-diiminato compoundAnticancer (MCF-7)MTT Assay3.51 ± 0.14
Various Indole-3-carboxaldehyde Schiff basesAntimicrobialVarious bacteria and fungi-

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the synthesis of Schiff bases from this compound is depicted below.

experimental_workflow start Start reagents This compound + Primary Amine + Ethanol (Solvent) + Glacial Acetic Acid (Catalyst) start->reagents reaction Reflux (4-8 hours) reagents->reaction workup Cooling Precipitation in Ice Water Filtration reaction->workup purification Recrystallization workup->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization end Pure Schiff Base characterization->end

Caption: General workflow for the synthesis of Schiff bases.

Potential Anticancer Signaling Pathway

Many indole-based Schiff bases exhibit anticancer activity by inducing apoptosis. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

anticancer_pathway compound Indole Schiff Base ros Increased ROS Production compound->ros mito Mitochondrial Membrane Potential Disruption ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential anticancer mechanism of indole Schiff bases.

General Antimicrobial Mechanism

The antimicrobial activity of Schiff bases can be attributed to several mechanisms, including interference with cell wall synthesis, disruption of cell membrane integrity, and inhibition of essential enzymes.

antimicrobial_mechanism compound Indole Schiff Base target1 Cell Wall Synthesis Inhibition compound->target1 target2 Cell Membrane Disruption compound->target2 target3 Enzyme Inhibition (e.g., DNA gyrase) compound->target3 outcome Bacterial/Fungal Cell Death target1->outcome target2->outcome target3->outcome

Caption: General antimicrobial mechanisms of Schiff bases.

Conclusion

The condensation of this compound with a variety of primary amines offers a versatile and efficient route to a library of novel Schiff bases. These compounds, integrating two pharmacologically significant heterocyclic systems, are promising candidates for drug discovery programs, particularly in the areas of oncology and infectious diseases. The provided protocols serve as a foundational guide for the synthesis and exploration of this interesting class of molecules. Further investigation into their specific biological activities and mechanisms of action is warranted to fully elucidate their therapeutic potential.

References

Application Notes: Oxidation of 2-pyridin-4-yl-1H-indole-3-carbaldehyde to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds with significant biological and pharmacological properties. The target molecule, 2-pyridin-4-yl-1H-indole-3-carboxylic acid, is a key intermediate in the development of various therapeutic agents. This document provides detailed protocols and application notes for the efficient oxidation of 2-pyridin-4-yl-1H-indole-3-carbaldehyde to its corresponding carboxylic acid, with a focus on the Pinnick oxidation method.

Overview of the Synthetic Transformation

The conversion of this compound to 2-pyridin-4-yl-1H-indole-3-carboxylic acid involves the selective oxidation of the aldehyde functional group. The Pinnick oxidation is a highly effective and mild method for this transformation, utilizing sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions.[1][2] This method is particularly advantageous due to its high functional group tolerance, making it suitable for complex molecules containing sensitive moieties such as the indole and pyridine rings.[1][3]

A critical aspect of the Pinnick oxidation is the use of a scavenger, typically 2-methyl-2-butene, to neutralize the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[3][4] The reaction is generally performed in a mixed solvent system, such as tert-butanol and water, to ensure the solubility of both the organic substrate and the inorganic reagents.

Key Experimental Parameters

Several factors can influence the efficiency and yield of the Pinnick oxidation. These include the choice of solvent, the molar ratio of reagents, reaction temperature, and reaction time. The table below summarizes typical ranges for these parameters based on established protocols for similar heteroaromatic aldehydes.

ParameterTypical RangeNotes
Solvent System t-BuOH/H₂O, THF/t-BuOH/H₂OA co-solvent system is essential for solubility.
Sodium Chlorite (NaClO₂) (eq.) 1.5 - 5.0A slight to moderate excess is typically used.
Sodium Dihydrogen Phosphate (NaH₂PO₄) (eq.) 1.5 - 4.0Acts as a buffer to maintain a mild acidic pH.
2-Methyl-2-butene (eq.) 3.0 - 10.0A significant excess is used to efficiently scavenge HOCl.
Temperature (°C) 0 - 25The reaction is often initiated at 0°C and allowed to warm to room temperature.
Reaction Time (h) 1 - 24Reaction progress should be monitored by TLC or LC-MS.
Typical Yield (%) 85 - 98High yields are generally achievable with this method.

Experimental Workflow

The overall experimental workflow for the oxidation of this compound to its carboxylic acid is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Aldehyde in t-BuOH react1 Cool aldehyde solution to 0°C prep1->react1 prep2 Prepare aqueous solution of NaClO2 and NaH2PO4 react3 Slowly add aqueous oxidant solution prep2->react3 react2 Add 2-methyl-2-butene react1->react2 react2->react3 react4 Stir at room temperature and monitor progress react3->react4 workup1 Quench reaction react4->workup1 workup2 Acidify to precipitate product workup1->workup2 workup3 Filter and wash the solid workup2->workup3 workup4 Dry the product workup3->workup4 G reactant This compound product 2-pyridin-4-yl-1H-indole-3-carboxylic acid reactant->product Oxidation reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O reagents->product

References

Application Notes and Protocols: Reduction of 2-pyridin-4-yl-1H-indole-3-carbaldehyde to (2-(pyridin-4-yl)-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of 2-pyridin-4-yl-1H-indole-3-carbaldehyde to its corresponding primary alcohol, (2-(pyridin-4-yl)-1H-indol-3-yl)methanol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below describe common reduction methods, including the use of sodium borohydride and catalytic hydrogenation, providing researchers with reliable procedures for this synthetic transformation.

Introduction

The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis. For heterocyclic compounds such as indole derivatives, this reaction is pivotal for creating diverse molecular scaffolds for drug discovery. The starting material, this compound, and its resulting alcohol, (2-(pyridin-4-yl)-1H-indol-3-yl)methanol, are valuable precursors for compounds with potential therapeutic applications, including but not limited to kinase inhibitors and anti-inflammatory agents. The presence of both an indole and a pyridine ring in the molecule presents unique challenges and opportunities in its chemical manipulation.

Chemical Transformation

The primary reaction involves the reduction of the aldehyde functional group at the C3 position of the indole ring to a hydroxymethyl group.

Reaction Scheme:

Experimental Protocols

Two common and effective methods for this reduction are detailed below.

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones. It is generally unreactive towards other functional groups like esters and amides, making it ideal for this specific transformation.[1][2]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (20 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure (2-(pyridin-4-yl)-1H-indol-3-yl)methanol.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is an effective and clean method for reduction. Platinum oxide (PtO₂) is a common catalyst for the hydrogenation of pyridines, though under controlled conditions, it can be used for the selective reduction of other functional groups.[3][4]

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source

  • Parr hydrogenation apparatus or a balloon hydrogenation setup

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (30 mL per gram of aldehyde) in a suitable hydrogenation vessel, add PtO₂ (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50-70 bar for pyridine ring reduction, but lower pressures can be used for selective aldehyde reduction) and stir the mixture vigorously at room temperature.[3]

  • Monitor the reaction by TLC or by observing hydrogen uptake.

  • Once the reaction is complete (typically 12-24 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the reduction of indole-3-carbaldehyde derivatives using different reducing agents. These values are based on analogous reactions and should be considered as a general guide.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Borohydride (NaBH₄) Methanol0 to RT2 - 485-95[5]
Lithium Aluminum Hydride (LiAlH₄) THF0 to RT1 - 390-98[6][7]
Catalytic Hydrogenation (PtO₂/H₂) EthanolRT12 - 2480-90[3]

Product Characterization for (2-(pyridin-4-yl)-1H-indol-3-yl)methanol

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂O[8]
Molecular Weight 224.26 g/mol [8]
Appearance Off-white to pale yellow solid-
Melting Point Not available-
¹H NMR (DMSO-d₆, 400 MHz) Predicted: δ 11.5 (s, 1H, NH), 8.5 (d, 2H, pyridine), 7.6-7.8 (m, 3H, indole/pyridine), 7.4 (d, 1H, indole), 7.1 (t, 1H, indole), 7.0 (t, 1H, indole), 5.3 (t, 1H, OH), 4.7 (d, 2H, CH₂)-
¹³C NMR (DMSO-d₆, 100 MHz) Predicted: δ 150.5, 145.0, 137.0, 136.5, 128.0, 126.5, 122.0, 121.0, 120.0, 119.0, 112.0, 111.5, 55.0-

Note: NMR data is predicted and should be confirmed experimentally.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the reduction of this compound.

experimental_workflow start Start: 2-pyridin-4-yl-1H- indole-3-carbaldehyde dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve cool Cool to 0 °C (for NaBH4) dissolve->cool add_reagent Add Reducing Agent (e.g., NaBH4 or Catalyst + H2) cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC) react->monitor quench Quench Reaction (e.g., with NH4Cl) monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Product: (2-(pyridin-4-yl)-1H- indol-3-yl)methanol purify->product synthetic_pathway start 2-pyridin-4-yl-1H- indole-3-carbaldehyde reduction Reduction (e.g., NaBH4) start->reduction alcohol (2-(pyridin-4-yl)-1H- indol-3-yl)methanol reduction->alcohol activation Activation (e.g., MsCl, TsCl) alcohol->activation activated_intermediate Activated Intermediate (e.g., Mesylate) activation->activated_intermediate substitution Nucleophilic Substitution (e.g., with an amine) activated_intermediate->substitution final_product Functionalized Indole Derivative substitution->final_product

References

Application Notes and Protocols for N-alkylation of 2-pyridin-4-yl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 2-pyridin-4-yl-1H-indole-3-carbaldehyde, a crucial step in the synthesis of various biologically active compounds. The presence of an electron-withdrawing carbaldehyde group at the C3 position and a pyridine moiety at the C2 position facilitates the deprotonation of the indole nitrogen, making N-alkylation a favorable reaction.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, and its N-functionalization is a key strategy for modulating the pharmacological properties of indole-containing molecules. The N-alkylation of this compound introduces a site for further chemical diversity, enabling the exploration of structure-activity relationships in drug discovery programs. Classical methods for indole N-alkylation often employ a strong base to deprotonate the indole nitrogen, followed by reaction with an alkylating agent.[1][2] Alternative methods, such as phase-transfer catalysis, offer milder reaction conditions.[3][4][5]

General Reaction Scheme

The N-alkylation of this compound proceeds via the deprotonation of the indole N-H to form an indolide anion, which then acts as a nucleophile to attack an alkylating agent (R-X), resulting in the formation of the N-alkylated product.

G cluster_0 N-Alkylation Reaction Indole This compound Product N-Alkyl-2-pyridin-4-yl-indole-3-carbaldehyde Indole->Product 1. Base 2. R-X Base Base AlkylatingAgent R-X

Caption: General workflow for the N-alkylation of this compound.

Method 1: N-Alkylation using Sodium Hydride

This classical method utilizes a strong base, sodium hydride (NaH), to ensure complete deprotonation of the indole nitrogen, leading to high yields of the N-alkylated product.[1][2][6]

Experimental Protocol
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1-1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may become clear or turbid.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation
Reagent/ParameterConditionMolar Ratio (to indole)
Base Sodium Hydride (NaH)1.1 - 1.5
Solvent Anhydrous DMF or THF-
Alkylating Agent Alkyl Halide (e.g., R-I, R-Br)1.0 - 1.2
Temperature 0 °C to Room Temperature-
Reaction Time 2 - 16 hours-

Method 2: N-Alkylation using Potassium Carbonate

This method employs a milder base, potassium carbonate (K2CO3), and is often suitable for substrates that may be sensitive to stronger bases.[7]

Experimental Protocol
  • Preparation: To a mixture of this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in a suitable solvent such as acetonitrile, N,N-dimethylformamide (DMF), or a mixture thereof, add the alkylating agent (1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure and dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation
Reagent/ParameterConditionMolar Ratio (to indole)
Base Anhydrous Potassium Carbonate (K2CO3)2.0 - 3.0
Solvent Acetonitrile, DMF, or a mixture-
Alkylating Agent Alkyl Halide (e.g., R-I, R-Br, R-Cl)1.1 - 1.5
Temperature Reflux (80-100 °C)-
Reaction Time 12 - 24 hours-

Method 3: N-Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) provides an efficient method for N-alkylation under heterogeneous conditions, often leading to cleaner reactions and simpler work-ups.[3][4][5]

Experimental Protocol
  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), the alkylating agent (1.2-2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) (0.05-0.1 eq).

  • Reaction: Add an organic solvent (e.g., toluene, dichloromethane, or benzene) and a concentrated aqueous solution of a base (e.g., 50% NaOH or KOH).

  • Stirring: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation
Reagent/ParameterConditionMolar Ratio (to indole)
Base 50% aq. NaOH or KOH-
Solvent Toluene, Dichloromethane, or Benzene-
Catalyst TBAB or TBAHS0.05 - 0.1
Alkylating Agent Alkyl Halide (e.g., R-Br, R-I)1.2 - 2.0
Temperature Room Temperature to 60 °C-
Reaction Time 4 - 24 hours-

Logical Workflow Diagram

G cluster_prep Preparation cluster_methods Reaction Conditions cluster_execution Execution Start Start with This compound ChooseMethod Choose N-Alkylation Method Start->ChooseMethod NaH Method 1: NaH, Alkyl Halide in DMF/THF ChooseMethod->NaH Strong Base K2CO3 Method 2: K2CO3, Alkyl Halide in ACN/DMF ChooseMethod->K2CO3 Mild Base PTC Method 3: PTC, Alkyl Halide, aq. Base ChooseMethod->PTC Catalytic Reaction Perform Reaction (Monitor by TLC) NaH->Reaction K2CO3->Reaction PTC->Reaction Workup Quench and Work-up Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Obtain N-alkylated Product Purification->Product

Caption: Decision and workflow diagram for the N-alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Strong bases and alkylating agents can be corrosive and toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application in the Synthesis of Fused Heterocyclic Systems: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of two important classes of fused heterocyclic systems: chromeno[2,3-d]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections provide step-by-step experimental protocols, tabulated quantitative data for easy comparison, and visualizations of experimental workflows and a key signaling pathway to aid in understanding their application in drug discovery.

Section 1: Synthesis and Anticancer Application of Chromeno[2,3-d]pyrimidine-triones

Chromeno[2,3-d]pyrimidine derivatives are a class of fused heterocyclic compounds that have garnered considerable attention for their potential as anticancer agents. Their rigid, planar structure allows for effective interaction with biological targets. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. One of the key molecular targets for many anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that plays a crucial role in cell proliferation and signaling. The inhibition of the EGFR signaling pathway is a well-established strategy in cancer therapy. Molecular docking studies have suggested that chromeno[2,3-d]pyrimidine derivatives can bind to the ATP-binding site of the EGFR kinase domain, indicating their potential as EGFR inhibitors.

Experimental Protocol: One-Pot, Three-Component Synthesis of Chromeno[2,3-d]pyrimidine-triones

This protocol details a simple and efficient one-pot synthesis of chromeno[2,3-d]pyrimidine-triones via a three-component condensation reaction of a barbituric acid, an aromatic aldehyde, and a 1,3-dicarbonyl compound (e.g., dimedone or 1,3-cyclohexanedione) using p-toluenesulfonic acid (p-TSA) as a catalyst.[1]

Materials:

  • Substituted barbituric acid (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Dimedone or 1,3-cyclohexanedione (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add the barbituric acid (1.0 mmol), aromatic aldehyde (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol).

  • Add 10 mL of ethanol to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time typically ranges from 3 to 10 hours, depending on the substrates.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product in a vacuum oven.

Quantitative Data

The following table summarizes the yields for a selection of synthesized chromeno[2,3-d]pyrimidine-trione derivatives using the protocol described above.[4]

EntryAldehyde1,3-DicarbonylBarbituric AcidProductTime (h)Yield (%)
14-Cl-C₆H₄CHODimedoneBarbituric acid9-(4-Chlorophenyl)-3,4,6,7-tetrahydro-3,3-dimethyl-1H-chromeno[2,3-d]pyrimidine-2,4,5(10H)-trione395
24-MeO-C₆H₄CHODimedoneBarbituric acid9-(4-Methoxyphenyl)-3,4,6,7-tetrahydro-3,3-dimethyl-1H-chromeno[2,3-d]pyrimidine-2,4,5(10H)-trione492
34-NO₂-C₆H₄CHODimedoneBarbituric acid9-(4-Nitrophenyl)-3,4,6,7-tetrahydro-3,3-dimethyl-1H-chromeno[2,3-d]pyrimidine-2,4,5(10H)-trione3.596
4Ph-CHO1,3-Cyclohexanedione1,3-Dimethylbarbituric acid9-Phenyl-3,4,6,7-tetrahydro-1,3-dimethyl-1H-chromeno[2,3-d]pyrimidine-2,4,5(10H)-trione589
52-Cl-C₆H₄CHO1,3-CyclohexanedioneThiobarbituric acid9-(2-Chlorophenyl)-3,4,6,7-tetrahydro-2-thioxo-1H-chromeno[2,3-d]pyrimidine-4,5(10H)-dione685
Anticancer Activity

The following table presents the in vitro cytotoxic activity (IC₅₀ values) of representative chromeno[2,3-d]pyrimidine derivatives against various human cancer cell lines.

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)
Derivative A 5.8 µM7.2 µM9.1 µM
Derivative B 3.2 µM4.5 µM6.8 µM
Derivative C 1.9 µM2.8 µM4.2 µM
Doxorubicin (Control) 0.8 µM1.1 µM1.5 µM

Note: Data is compiled from representative literature and is for illustrative purposes. Actual IC₅₀ values may vary based on experimental conditions.

Visualizations

experimental_workflow_chromeno cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Barbituric_Acid Barbituric Acid Mixing Mix in Ethanol Barbituric_Acid->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Mixing Catalyst p-TSA Catalyst->Mixing Reflux Reflux (3-10 h) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Chromeno[2,3-d]pyrimidine-trione Drying->Product

One-pot synthesis of chromeno[2,3-d]pyrimidine-triones.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Chromeno[2,3-d]pyrimidine (Potential Inhibitor) Inhibitor->EGFR Inhibition

Simplified EGFR signaling pathway and potential inhibition.

Section 2: Synthesis and Anticonvulsant Application of[1][2][3]Triazolo[1,5-a]pyrimidines

Fused[1][2][3]triazole systems are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including anticonvulsant properties. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in several centrally active agents. The synthesis of these molecules often involves a multi-step sequence, starting from readily available precursors.

Experimental Protocol: Synthesis of 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines

This protocol outlines a multi-step synthesis of 7-substituted-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines, starting from the condensation of 1-phenyl-1,3-butanedione with 3-amino-1,2,4-triazole.[2][5]

Step 1: Synthesis of 5-Phenyl-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine

  • A mixture of 1-phenyl-1,3-butanedione (10 mmol) and 3-amino-1,2,4-triazole (10 mmol) is heated at 160 °C for 2 hours.

  • After cooling, the solid residue is washed with diethyl ether to afford the crude product.

  • Recrystallization from ethanol yields the pure 5-phenyl-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.

Step 2: Synthesis of 7-Chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine

  • A mixture of 5-phenyl-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine (5 mmol) and phosphorus oxychloride (15 mL) is refluxed for 3 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to give the 7-chloro derivative.

Step 3: Synthesis of 7-Alkoxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines

  • To a solution of the desired alcohol (e.g., heptanol) (10 mL), add sodium metal (5 mmol) in small portions until it dissolves completely.

  • Add 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (2 mmol) to the sodium alkoxide solution.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final 7-alkoxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.

Quantitative Data

The following table summarizes the anticonvulsant activity (ED₅₀ values) of a series of 7-alkoxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives in the maximal electroshock (MES) test in mice.[2][5]

CompoundR (Alkoxy Group)ED₅₀ (mg/kg, i.p.)
3a Methoxy>100
3b Ethoxy>100
3c Propoxy98.5
3d Butoxy92.1
3e Pentyloxy88.3
3f Hexyloxy86.7
3g Heptyloxy84.9
Carbamazepine (Control) -11.8
Valproate (Control) -272

Visualizations

experimental_workflow_triazolo cluster_step1 Step 1: Hydroxy-triazolopyrimidine Synthesis cluster_step2 Step 2: Chloro-triazolopyrimidine Synthesis cluster_step3 Step 3: Alkoxy-triazolopyrimidine Synthesis Start1 1-Phenyl-1,3-butanedione + 3-Amino-1,2,4-triazole Heat1 Heat at 160°C Start1->Heat1 Product1 5-Phenyl-7-hydroxy- [1,2,4]triazolo[1,5-a]pyrimidine Heat1->Product1 Reflux2 Reflux with POCl₃ Product1->Reflux2 Product2 7-Chloro-5-phenyl- [1,2,4]triazolo[1,5-a]pyrimidine Reflux2->Product2 Reflux3 Reflux Product2->Reflux3 Alkoxide Sodium Alkoxide in Alcohol Alkoxide->Reflux3 Final_Product 7-Alkoxy-5-phenyl- [1,2,4]triazolo[1,5-a]pyrimidine Reflux3->Final_Product

Multi-step synthesis of 7-alkoxy-[1][2][3]triazolo[1,5-a]pyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-pyridin-4-yl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-pyridin-4-yl-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and versatile method involves a two-step sequence:

  • Synthesis of the 2-pyridin-4-yl-1H-indole core: This is typically achieved through either a Fischer indole synthesis or a Suzuki cross-coupling reaction.

  • Formylation of the indole at the C3 position: The Vilsmeier-Haack reaction is the most widely used and effective method for this transformation.[1][2][3]

Q2: What are the key challenges in synthesizing this molecule?

A2: Researchers may encounter several challenges, including:

  • Low yields in the indole core synthesis: This can be due to side reactions in the Fischer indole synthesis or catalyst deactivation and protodeboronation in the Suzuki coupling.[4][5]

  • Difficulty in the Vilsmeier-Haack formylation: The basic nature of the pyridine ring can interfere with the acidic reaction conditions, potentially leading to lower yields or the formation of byproducts.

  • Purification of the final product: The product is a polar molecule with both basic (pyridine) and weakly acidic (indole N-H) functionalities, which can make chromatographic purification challenging, often resulting in streaking on silica gel.[6]

Q3: Are there any alternative methods for the formylation step?

A3: While the Vilsmeier-Haack reaction is dominant, other formylation methods for indoles exist, such as the Reimer-Tiemann reaction. However, the Vilsmeier-Haack reaction is generally preferred due to its milder conditions and higher regioselectivity for the C3 position of electron-rich indoles.[3]

Troubleshooting Guides

Section 1: Synthesis of 2-pyridin-4-yl-1H-indole

This section addresses common issues encountered during the synthesis of the indole precursor. Two primary methods are discussed: the Fischer Indole Synthesis and the Suzuki Cross-Coupling.

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of phenylhydrazine with 4-acetylpyridine.[4][7][8]

Troubleshooting Fischer Indole Synthesis

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation Incomplete hydrazone formation.Ensure equimolar amounts of phenylhydrazine and 4-acetylpyridine are used. The reaction can be monitored by TLC.
Ineffective acid catalyst.A variety of Brønsted or Lewis acids can be used (e.g., HCl, H₂SO₄, polyphosphoric acid, ZnCl₂).[7] Experiment with different catalysts and concentrations.
Decomposition of starting materials or product under harsh acidic conditions.Use milder acids or lower the reaction temperature. Polyphosphoric acid (PPA) can be effective at moderate temperatures.
Steric hindrance from the pyridine ring.This can slow down the cyclization step. Increase reaction time or temperature cautiously.
Formation of multiple products Isomeric indole formation (if an unsymmetrical ketone is used).4-acetylpyridine is a symmetrical methyl ketone, so this is less of a concern.
Side reactions such as N-N bond cleavage.This can be promoted by certain substituents.[5] Ensure the reaction is performed under an inert atmosphere to minimize oxidative side reactions.
Difficulty in purification Presence of unreacted starting materials and acidic residue.Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ solution) before extraction. Column chromatography on silica gel may be required.

Method 2: Suzuki Cross-Coupling

This method involves the palladium-catalyzed coupling of a 2-haloindole (e.g., 2-bromo-1H-indole or 2-chloro-1H-indole) with a 4-pyridylboronic acid or its ester.[4][9][10][11]

Troubleshooting Suzuki Cross-Coupling

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation Catalyst deactivation.The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[12] Use a higher catalyst loading or employ ligands that are less sensitive to coordination, such as bulky biarylphosphine ligands (e.g., XPhos, RuPhos).[4]
Protodeboronation of the 4-pyridylboronic acid.Pyridineboronic acids can be unstable, especially under basic conditions, leading to the formation of pyridine instead of the coupled product.[4][13] Use milder bases (e.g., K₂CO₃, CsF) and perform the reaction at the lowest effective temperature. Using a pinacol ester of the boronic acid can improve stability.[14]
Poor solubility of reagents.Choose a solvent system that solubilizes all components. A mixture of an organic solvent (e.g., dioxane, DMF) and water is often effective.[4]
Homocoupling of the boronic acid This is a common side reaction in Suzuki couplings.Optimize the reaction conditions, particularly the base and catalyst system. Using a precise stoichiometry of the coupling partners can minimize this.
Difficulty in removing palladium residues Palladium can be difficult to remove completely from the final product.Pass the crude product through a pad of celite or silica gel. Treatment with activated carbon or a metal scavenger can also be effective.
Section 2: Vilsmeier-Haack Formylation of 2-pyridin-4-yl-1H-indole

This section focuses on troubleshooting the introduction of the carbaldehyde group at the C3 position of the indole ring.

Troubleshooting Vilsmeier-Haack Reaction

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation Deactivation of the indole ring.The pyridine nitrogen can be protonated by the acidic Vilsmeier reagent, creating a deactivating pyridinium salt. This reduces the electron-donating ability of the substituent and hinders the electrophilic attack on the indole ring.
Insufficiently reactive Vilsmeier reagent.Ensure the Vilsmeier reagent is freshly prepared by adding POCl₃ to DMF at low temperature (0-5 °C). The ratio of POCl₃ to DMF can be optimized; a slight excess of POCl₃ is common.
Reaction temperature is too low.While the initial formation of the Vilsmeier reagent is done at low temperature, the reaction with the indole may require heating. Monitor the reaction by TLC to determine the optimal temperature and time.
Formation of byproducts Formation of indole trimers or other polymeric materials.This can occur with highly reactive indoles or under forcing conditions.[15][16] Use a moderate reaction temperature and avoid prolonged reaction times.
N-formylation of the indole.While C3 formylation is generally favored, N-formylation can occur.[17] The N-formyl group is often labile and may be hydrolyzed during workup.
Difficult workup and purification The product is a polar, basic compound.After quenching the reaction with ice and basifying with NaOH or Na₂CO₃ solution, the product may precipitate. If not, extraction with a polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol may be necessary.
Streaking on silica gel column.Use a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM to improve the chromatography.[6] Alternatively, reverse-phase chromatography can be effective for polar compounds. Another approach is to purify the aldehyde via its bisulfite adduct.[18][19][20]

Experimental Protocols

Protocol 1: Synthesis of 2-pyridin-4-yl-1H-indole via Fischer Indole Synthesis
  • Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add 4-acetylpyridine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Indolization: To the crude hydrazone, add polyphosphoric acid (PPA).

  • Heat the mixture to 100-120 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-pyridin-4-yl-1H-indole via Suzuki Cross-Coupling
  • To a reaction vessel, add 2-bromo-1H-indole (1.0 eq), 4-pyridylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Vilsmeier-Haack Formylation of 2-pyridin-4-yl-1H-indole
  • In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-pyridin-4-yl-1H-indole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Make the solution alkaline (pH 8-9) by the slow addition of a cold aqueous solution of NaOH or Na₂CO₃.

  • The product may precipitate upon basification. If so, filter the solid, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture).

  • Dry the organic layer, concentrate, and purify by column chromatography (silica gel, using an eluent with a basic modifier).

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for 2-Aryl-1H-indole Synthesis

MethodKey ReagentsCatalyst/AcidSolventTemperature (°C)Typical Yield (%)
Fischer Indole Synthesis Phenylhydrazine, Aryl KetonePolyphosphoric Acid (PPA)Neat or high-boiling solvent100-15040-70
Suzuki Cross-Coupling 2-Bromoindole, Arylboronic acidPd(PPh₃)₄, PdCl₂(dppf)Dioxane/H₂O, DMF80-11060-90

Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Table 2: Vilsmeier-Haack Formylation - Reagent Stoichiometry and Yields for Substituted Indoles

Indole SubstratePOCl₃ (eq)DMF (eq)Temperature (°C)Time (h)Yield (%)
1H-Indole1.1~10351>90
2-Methyl-1H-indole1.2~10402~85
2-Phenyl-1H-indole1.5~12603~80
5-Bromo-1H-indole1.2~10502.5~90

This table provides general guidance. Optimal conditions for 2-pyridin-4-yl-1H-indole may vary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-pyridin-4-yl-1H-indole cluster_step2 Step 2: Formylation Fischer Fischer Indole Synthesis (Phenylhydrazine + 4-acetylpyridine) IndoleCore 2-pyridin-4-yl-1H-indole Fischer->IndoleCore Method A Suzuki Suzuki Cross-Coupling (2-Haloindole + 4-Pyridylboronic acid) Suzuki->IndoleCore Method B Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) IndoleCore->Vilsmeier FinalProduct This compound Vilsmeier->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Vilsmeier Start Low Yield in Vilsmeier-Haack Reaction Cause1 Pyridine Protonation (Reduced Indole Reactivity) Start->Cause1 Cause2 Inefficient Vilsmeier Reagent Start->Cause2 Cause3 Suboptimal Reaction Temperature Start->Cause3 Solution1 Increase Reagent Stoichiometry (More Vilsmeier Reagent) Cause1->Solution1 Solution2 Freshly Prepare Reagent (POCl3 + DMF at 0°C) Cause2->Solution2 Solution3 Optimize Temperature (Monitor by TLC) Cause3->Solution3

Caption: Troubleshooting low yield in the Vilsmeier-Haack formylation step.

References

Technical Support Center: 2-pyridin-4-yl-1H-indole-3-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-pyridin-4-yl-1H-indole-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up Incomplete reaction or presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If starting materials persist, consider extending the reaction time or adding a slight excess of the limiting reagent.
Formation of side products from the Vilsmeier-Haack reaction.[1][2][3][4][5]The Vilsmeier-Haack reaction can sometimes lead to the formation of di-formylated or other byproducts.[1] Careful control of reaction temperature and stoichiometry is crucial. Purification via column chromatography is typically required to separate these closely related impurities.
Residual Vilsmeier reagent or its decomposition products.The crude product should be quenched properly with an aqueous base (e.g., saturated sodium carbonate or sodium hydroxide solution) to neutralize any remaining acidic components from the Vilsmeier reagent.[6][7]
Difficulty with Crystallization Inappropriate solvent system.The choice of solvent is critical for successful crystallization. For indole derivatives, solvent systems like acetone-water or DMF-water have been reported to be effective.[8] Experiment with a range of solvent polarities.
Presence of impurities inhibiting crystal formation.Purify the crude product by column chromatography before attempting crystallization. Even small amounts of impurities can significantly hinder crystallization.
Oiling out instead of crystallization.This occurs when the compound is insoluble in the solvent at low temperatures but highly soluble at high temperatures. Try using a solvent system where the compound has moderate solubility at higher temperatures and low solubility at room temperature or below. Seeding with a small crystal of pure product can also induce crystallization.
Poor Separation in Column Chromatography Incorrect stationary or mobile phase.Silica gel is a common stationary phase for the purification of indole and pyridine derivatives.[9][10] The mobile phase should be optimized to achieve good separation (Rf values ideally between 0.2 and 0.5). Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by adding methanol to dichloromethane).[9]
Tailing of spots on TLC and broad peaks in column chromatography.The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on the silica gel, leading to tailing.[11] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent can suppress this interaction and improve peak shape.
Co-elution of impurities.If impurities have similar polarity to the product, consider using a different adsorbent (e.g., alumina) or a different solvent system. Alternatively, preparative HPLC might be necessary for achieving high purity.
Product Degradation Instability in acidic or basic conditions during work-up or chromatography.Indole derivatives can be sensitive to strong acids or bases. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. When using basic modifiers in chromatography, use the minimum effective amount.
Oxidation of the aldehyde group.The aldehyde functionality can be susceptible to oxidation to the corresponding carboxylic acid.[12] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible and to store the purified compound under cool, dark, and dry conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via the Vilsmeier-Haack reaction?

A1: Common impurities may include unreacted 2-pyridin-4-yl-1H-indole, byproducts from the Vilsmeier-Haack reaction such as over-formylated species, and residual reagents or their decomposition products.[1][2][3][4][5] The exact nature of impurities will depend on the specific reaction conditions.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point is to use silica gel as the stationary phase. For the mobile phase, begin with a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a more polar solvent like methanol or dichloromethane.[9] Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.

Q3: My compound is showing significant tailing on the silica gel TLC plate. What can I do?

A3: Tailing is often due to the interaction of the basic pyridine nitrogen with the acidic silanol groups of the silica gel.[11] To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.

Q4: I am having trouble getting my product to crystallize. What solvent systems should I try?

A4: For indole-based compounds, mixtures of a good solvent and a poor solvent (anti-solvent) are often effective for crystallization. You could try dissolving your compound in a minimal amount of a hot solvent in which it is soluble (like acetone, ethanol, or DMF) and then slowly adding a solvent in which it is less soluble (like water or hexane) until turbidity is observed, followed by slow cooling.[8] For indole-3-carbaldehyde, recrystallization from methanol has also been reported.[13]

Q5: What are the typical solubility properties of this compound?

A5: While specific data for this exact molecule is scarce, based on the parent compound indole-3-carboxaldehyde, it is likely to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) and sparingly soluble in aqueous buffers.[14] The pyridine moiety may slightly increase its polarity and potential for solubility in more polar organic solvents compared to indole-3-carboxaldehyde.

Experimental Protocols

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then adding it to the top of the column.

  • Elution: Start eluting with the initial solvent system. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Recrystallization Protocol
  • Dissolution: Dissolve the impure compound in the minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystal formation.

  • Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Side Products & Unreacted Materials Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Purified_Solid Purified Solid Solvent_Evaporation->Purified_Solid Recrystallization Recrystallization Purified_Solid->Recrystallization Optional Further Purification Purity_Check Purity Check (TLC, NMR, etc.) Purified_Solid->Purity_Check Pure_Crystals Pure Crystals Recrystallization->Pure_Crystals Pure_Crystals->Purity_Check

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Low_Purity Low Purity? Start->Low_Purity Crystallization_Problem Crystallization Fails? Low_Purity->Crystallization_Problem No Check_Reaction Verify Reaction Completion & Proper Quenching Low_Purity->Check_Reaction Yes Chromatography_Issue Chromatography Issue? Crystallization_Problem->Chromatography_Issue No Screen_Solvents Screen Crystallization Solvents Crystallization_Problem->Screen_Solvents Yes Adjust_Eluent Adjust Eluent Polarity Add Basic Modifier Chromatography_Issue->Adjust_Eluent Yes Optimize_Chroma Optimize Chromatography (Solvent, Additives) Check_Reaction->Optimize_Chroma Pre_Purify Pre-purify by Chromatography Screen_Solvents->Pre_Purify

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Formylation of 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-(pyridin-4-yl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 2-(pyridin-4-yl)-1H-indole?

A1: The most common and generally most effective method for the formylation of indoles, including 2-substituted indoles, is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). Another method is the Duff reaction , which uses hexamethylenetetramine (HMTA) in an acidic medium. However, the Duff reaction is often reported to be less efficient for indoles compared to the Vilsmeier-Haack reaction.[1][2]

Q2: What is the expected regioselectivity for the formylation of 2-(pyridin-4-yl)-1H-indole?

A2: For most electrophilic substitution reactions on the indole ring, the C3 position is the most reactive due to its highest electron density.[3] Therefore, the expected major product of the formylation of 2-(pyridin-4-yl)-1H-indole is 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde . The presence of the pyridinyl group at the C2 position is unlikely to change this inherent reactivity of the indole nucleus.

Q3: Can the nitrogen on the pyridine ring or the indole ring be formylated?

A3: N-formylation of the indole ring is a possible side reaction, particularly if the C3 position is sterically hindered or if the reaction conditions are harsh. However, for 2-substituted indoles where the C3 position is accessible, C3-formylation is generally favored.[4] Formylation of the pyridine nitrogen is less likely under typical Vilsmeier-Haack conditions. The pyridine nitrogen is basic and will likely be protonated in the acidic reaction medium, which deactivates the pyridine ring towards electrophilic attack.

Q4: What are other potential side reactions?

A4: Besides N-formylation, other potential side reactions include:

  • Di-formylation: Although less common, di-formylation at both the C3 and another position (e.g., the indole nitrogen or a position on the benzene part of the indole) might occur under forcing conditions or with a large excess of the Vilsmeier reagent.

  • Polymerization/Decomposition: Indoles can be sensitive to strong acids and high temperatures, leading to the formation of polymeric materials or decomposition, especially if the reaction is not carefully controlled.

  • Formation of Indole Trimers: In some Vilsmeier-type reactions with indoles, the formation of tri-indolylmethane derivatives has been observed as a side product.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of the Desired C3-Formylated Product 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent may not have formed correctly due to moisture in the reagents or solvent. 2. Low Reactivity of the Substrate: The pyridinyl group might slightly deactivate the indole ring, requiring more forcing conditions. 3. Decomposition of Starting Material: The reaction temperature might be too high, or the reaction time too long, leading to decomposition. 4. Protonation of the Pyridine Nitrogen: Protonation of the pyridine nitrogen can decrease the overall electron density of the molecule, reducing its reactivity towards electrophilic attack.1. Ensure all reagents (POCl₃, DMF) and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction temperature gradually (e.g., from room temperature to 40-60 °C) and monitor the reaction progress by TLC. Increase the amount of Vilsmeier reagent (e.g., from 1.5 to 3 equivalents). 3. Perform the reaction at a lower temperature for a longer duration. Monitor the reaction closely to avoid over-running. 4. Consider using a milder formylating agent or a different Lewis acid that might not interact as strongly with the pyridine nitrogen.
Formation of Multiple Products (as seen on TLC) 1. Side Reactions: N-formylation, di-formylation, or other side reactions may be occurring. 2. Impure Starting Material: The starting 2-(pyridin-4-yl)-1H-indole may contain impurities.1. Use milder reaction conditions (lower temperature, shorter reaction time, fewer equivalents of Vilsmeier reagent). Optimize the stoichiometry of the reagents. 2. Purify the starting material before the reaction.
Isolation of a Water-Soluble Product 1. Formation of a Salt: The product, containing a basic pyridine ring, may have formed a salt with the acidic byproducts of the reaction (e.g., HCl, phosphoric acid).1. During the work-up, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide solution) to a pH of 7-8 to deprotonate the pyridine nitrogen and precipitate the free base product.
Product is Difficult to Purify 1. Presence of Polar Byproducts: N-formylated byproducts or salts can be highly polar and difficult to separate from the desired product. 2. Residual DMF: DMF can be difficult to remove completely and may co-elute with the product during chromatography.1. Use a different solvent system for column chromatography. Consider a gradient elution. If the byproduct is a salt, an initial aqueous wash during work-up can help remove it. 2. After the reaction, perform multiple extractions with a suitable organic solvent and wash the combined organic layers with water or brine to remove DMF. High-vacuum distillation can also be used to remove residual DMF before chromatography.

Data Presentation

Table 1: Hypothetical Yields of Formylation of 2-(pyridin-4-yl)-1H-indole under Various Conditions

Since specific literature data for the formylation of 2-(pyridin-4-yl)-1H-indole is limited, this table presents hypothetical data based on typical outcomes for similar indole formylations to guide optimization efforts.

Entry Formylation Method Reagents (Equivalents) Solvent Temp (°C) Time (h) Yield of 3-formyl product (%) Side Products Observed
1Vilsmeier-HaackPOCl₃ (1.5), DMFDichloromethane0 to RT4~60-70Traces of starting material, minor uncharacterized impurities
2Vilsmeier-HaackPOCl₃ (3.0), DMFDMF602~70-80Potential for small amounts of di-formylated or N-formylated products
3Vilsmeier-HaackPOCl₃ (1.2), DMFDichloromethaneRT12~50-60Unreacted starting material
4Duff ReactionHMTA (2.0), Acetic AcidAcetic Acid1008< 20Significant amount of starting material, complex mixture of byproducts

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-(pyridin-4-yl)-1H-indole

This protocol is a general procedure adapted from standard Vilsmeier-Haack reactions of indoles.[1] Optimization may be required for the specific substrate.

Materials:

  • 2-(pyridin-4-yl)-1H-indole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM (10 mL per gram of substrate) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add POCl₃ (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-(pyridin-4-yl)-1H-indole (1 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde.

Mandatory Visualizations

Diagram 1: Vilsmeier-Haack Reaction Pathway and Potential Side Reactions

Vilsmeier_Haack_Side_Reactions sub 2-(pyridin-4-yl)-1H-indole prod 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde sub->prod C3-Formylation (Major Pathway) n_formyl 1-Formyl-2-(pyridin-4-yl)-1H-indole sub->n_formyl N-Formylation (Minor) di_formyl Di-formylated Product sub->di_formyl Di-formylation (Minor, harsh conditions) trimer Indole Trimer sub->trimer Trimerization (Possible) reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->prod reagent->n_formyl reagent->di_formyl

Caption: Vilsmeier-Haack formylation of 2-(pyridin-4-yl)-1H-indole.

Diagram 2: Troubleshooting Logic for Low Yield in Formylation

Troubleshooting_Low_Yield start Low Yield of Desired Product check_reagents Are reagents and solvents anhydrous? start->check_reagents yes1 Yes check_reagents->yes1 no1 No check_reagents->no1 check_conditions Are reaction conditions optimal? yes1->check_conditions dry_reagents Dry reagents/solvents and repeat under inert atmosphere. no1->dry_reagents yes2 Yes check_conditions->yes2 no2 No check_conditions->no2 check_workup Is the work-up procedure correct? yes2->check_workup optimize_conditions Optimize temperature, time, and reagent stoichiometry. no2->optimize_conditions yes3 Yes check_workup->yes3 no3 No check_workup->no3 decomposition Decomposition or polymerization suspected. yes3->decomposition adjust_workup Ensure proper neutralization and extraction. no3->adjust_workup

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of Pyridyl and Indole Rings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of pyridyl and indole rings.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) between a pyridyl and indole derivative is failing or giving low yields. What are the common causes?

A1: Failure or low yields in these coupling reactions often stem from a few key issues:

  • Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.[1][2][3][4]

  • Instability of Reagents: Pyridyl boronic acids, in particular, are known to be unstable and can undergo protodeboronation under the reaction conditions.[2][3][4]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. An improper combination can lead to slow reaction rates, decomposition of starting materials, or the formation of side products.[5]

  • Poor Quality of Reagents or Solvents: Impure starting materials or the presence of oxygen or moisture in the reaction can deactivate the catalyst and interfere with the catalytic cycle.[5]

Q2: How do I choose the optimal palladium catalyst and ligand for my reaction?

A2: The choice of catalyst and ligand is crucial for a successful coupling.

  • For Suzuki-Miyaura Coupling: Electron-rich and sterically hindered phosphine ligands are often effective. Ligands like SPhos and XPhos have shown high efficacy in coupling heteroaryl compounds.[6][7] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can be more reliable than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[1]

  • For Buchwald-Hartwig Amination: The choice of ligand has evolved over time. Early systems used monodentate phosphines, while later generations employ bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, and BrettPhos, which have expanded the reaction's scope to include challenging substrates like heteroaryl halides.[8][9][10]

  • The "2-Pyridyl Problem": Coupling at the 2-position of a pyridine ring is notoriously difficult.[2][3] Specialized ligands and conditions may be necessary. For instance, using pyridine sulfinates instead of boronates has been shown to be a more reliable approach for Suzuki-type couplings.[11]

Q3: What is the role of the base and solvent, and how do I select them?

A3: The base and solvent play critical roles in the catalytic cycle and can significantly influence the reaction outcome.

  • Base: The base is required for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[9][12]

    • Suzuki: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[6][13] The choice can affect the rate of protodeboronation of sensitive boronic acids.

    • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required.[1][10] Weaker bases may lead to slow or incomplete reactions.[10]

  • Solvent: The solvent must solubilize the reagents and not interfere with the catalyst.

    • Suzuki: Aprotic solvents like dioxane, toluene, and THF are common, often with the addition of water to help dissolve the inorganic base.[6][14][15] The solvent can also influence selectivity in some cases.[16]

    • Buchwald-Hartwig: Aprotic solvents such as toluene, dioxane, or THF are generally preferred.[5][10]

Q4: I'm observing significant side product formation, such as homocoupling or hydrodehalogenation. How can I minimize this?

A4:

  • Homocoupling of boronic acids in Suzuki reactions can occur, especially at higher temperatures or with prolonged reaction times. Using a well-defined precatalyst and carefully controlling the stoichiometry can help.

  • Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction in both Suzuki and Buchwald-Hartwig couplings. It can be promoted by moisture or certain bases. Ensuring anhydrous conditions and choosing an appropriate ligand can mitigate this issue. For Buchwald-Hartwig reactions, β-hydride elimination from the palladium-amido complex can also lead to this side product, which can be suppressed by using ligands that promote rapid reductive elimination.[9]

Q5: Are there alternatives to Suzuki and Buchwald-Hartwig reactions for coupling pyridyl and indole rings?

A5: Yes, C-H activation is an increasingly popular alternative that avoids the need for pre-functionalized starting materials like organoboron or organohalide compounds.[17][18] This approach involves the direct functionalization of a C-H bond on either the indole or pyridine ring.[19][20][21] While powerful, these methods often require specific directing groups to achieve the desired regioselectivity.[17][18]

Data Presentation: Reaction Condition Tables

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Pyridyl Halides with Indole Boronic Acids/Esters

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or precatalysts (e.g., XPhos Pd G3/G4)Precatalysts often provide more consistent results.[6]
Ligand XPhos, SPhos, RuPhos, P(tBu)₃Bulky, electron-rich phosphine ligands are generally preferred.[1][6][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is often a good starting point for heteroaryl couplings.[6][22]
Solvent Dioxane/H₂O, Toluene, THF, 2-MeTHF/H₂OA mixture of an organic solvent and water is common to dissolve the base.[6][14][23]
Temperature 60-110 °CHigher temperatures may be needed for less reactive substrates but can increase side reactions.[6]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the catalyst.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Pyridyl Halides with Indoles

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or precatalysts (e.g., XPhos Pd G3)Using precatalysts can avoid unreliable in situ reduction of Pd(II) sources.[5]
Ligand XPhos, RuPhos, BrettPhos, DavePhosLigand choice is critical and depends on the specific substrates.[10]
Base NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDSStrong, non-nucleophilic bases are typically required.[10]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are crucial for success.
Temperature Room Temperature to 110 °CSome modern catalyst systems can operate at lower temperatures.[8]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation by oxygen.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine with Indole-5-boronic Acid

  • Reaction Setup: To an oven-dried reaction vessel, add the indole-5-boronic acid (1.2 equivalents), K₃PO₄ (2.0 equivalents), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe, followed by the 2-bromopyridine (1.0 equivalent).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridine with Indole

  • Reaction Setup: In a glovebox or under a stream of argon, add NaOtBu (1.4 equivalents), the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), and a stir bar to an oven-dried reaction vessel.

  • Reagent Addition: Add the indole (1.2 equivalents), the 3-bromopyridine (1.0 equivalent), and anhydrous, degassed toluene.

  • Reaction: Seal the vessel tightly and heat the mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare & Weigh Reagents (Halide, Boronic Acid/Indole, Base, Catalyst, Ligand) setup Assemble Reaction Under Inert Atmosphere (Ar/N2) prep_reagents->setup prep_glass Oven-Dry Glassware prep_glass->setup prep_solvent Degas Solvents addition Add Solvents & Reagents prep_solvent->addition setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Continue quench Quench Reaction monitoring->quench Complete extract Extraction & Washing quench->extract purify Dry & Concentrate extract->purify chromatography Column Chromatography purify->chromatography analysis Characterize Product (NMR, MS) chromatography->analysis Troubleshooting_Tree start Reaction Failed or Low Yield check_conditions Re-evaluate Core Conditions? start->check_conditions check_reagents Check Reagent Quality? start->check_reagents check_setup Verify Experimental Setup? start->check_setup catalyst Screen Catalysts & Ligands (e.g., XPhos, SPhos, RuPhos) check_conditions->catalyst Yes base Screen Bases (e.g., K3PO4, NaOtBu, Cs2CO3) check_conditions->base Yes solvent Screen Solvents (e.g., Toluene, Dioxane, 2-MeTHF) check_conditions->solvent Yes temperature Vary Temperature check_conditions->temperature Yes purity Confirm Purity of Starting Materials (NMR, etc.) check_reagents->purity Yes boronic_acid Use Boronic Ester (MIDA) or Pyridyl Sulfinate? check_reagents->boronic_acid Yes, for Suzuki inert Ensure Rigorous Inert Atmosphere (Degas, Purge) check_setup->inert Yes anhydrous Use Anhydrous Solvents & Dry Glassware check_setup->anhydrous Yes outcome Optimized Reaction catalyst->outcome base->outcome solvent->outcome temperature->outcome purity->outcome boronic_acid->outcome inert->outcome anhydrous->outcome

References

Technical Support Center: Overcoming Poor Solubility of Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of indole-3-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my indole-3-carbaldehyde derivatives have poor water solubility?

A1: Indole-3-carbaldehyde and its derivatives are characterized by a hydrophobic indole ring system. While the aldehyde group offers some polarity, the overall molecular structure is predominantly non-polar, leading to low solubility in aqueous solutions. Factors such as crystalline structure and the presence of other non-polar substituents can further decrease water solubility.[1]

Q2: What are the common signs of solubility issues in my experiments?

A2: You may observe several indicators of poor solubility, including:

  • The compound failing to dissolve completely, resulting in a cloudy or precipitated solution.

  • Inconsistent results in biological assays due to variable compound concentration.

  • Precipitation of the compound upon addition to aqueous buffers or cell culture media.

  • Low bioavailability in in vivo studies.

Q3: What initial steps can I take to dissolve my indole-3-carbaldehyde derivative?

A3: For initial experiments, you can dissolve your indole-3-carbaldehyde derivative in a small amount of a polar organic solvent before diluting it with your aqueous medium. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for this purpose.[2] Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or affect experimental outcomes.

Q4: Can pH adjustment improve the solubility of my compound?

A4: The solubility of some indole derivatives can be influenced by pH. The indole nitrogen is weakly acidic (pKa ≈ 17), and under strongly basic conditions, it can be deprotonated to form an anion, which may increase water solubility. However, indole itself is not basic and protonation at C3 occurs only in strong acids, which can lead to instability.[3] The effect of pH on the solubility of your specific derivative will depend on its other functional groups. It is recommended to perform a pH-solubility profile to determine the optimal pH for dissolution.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of indole-3-carbaldehyde derivatives.

Problem Possible Cause Recommended Solution
Compound precipitates out of solution after dilution with aqueous buffer. The aqueous buffer is a poor solvent for the compound, and the concentration exceeds its solubility limit.1. Decrease the final concentration of the compound. 2. Increase the proportion of the organic co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system. 3. Explore the use of solubilizing agents such as cyclodextrins.
Inconsistent results in cell-based assays. The compound is not fully dissolved, leading to inaccurate concentrations in the wells.1. Visually inspect your stock and working solutions for any precipitates before use. 2. Prepare fresh dilutions for each experiment. 3. Consider using a solubility-enhanced formulation of your compound (e.g., a cyclodextrin inclusion complex or a nanosuspension).
Difficulty preparing a concentrated stock solution. The chosen solvent is not optimal for your specific indole-3-carbaldehyde derivative.1. Consult the solubility data table below for suitable organic solvents. 2. Try gentle heating or sonication to aid dissolution, but monitor for any compound degradation. 3. If a very high concentration is required, consider preparing a solid dispersion.
Low bioavailability in animal studies. Poor aqueous solubility limits the absorption of the compound in the gastrointestinal tract.1. Formulate the compound as a nanosuspension to increase its surface area and dissolution rate. 2. Develop a water-soluble prodrug of your compound. 3. Administer the compound in a lipid-based formulation if it has sufficient lipophilicity.

Data Presentation

Table 1: Solubility of Indole-3-Carbaldehyde in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
MethanolSoluble[2]
EthanolReadily Soluble[2]
AcetonitrileSoluble[1]
WaterInsoluble/Slightly Soluble[1][2]
HexaneLimited Solubility[1]
TolueneLimited Solubility[1]

Note: "Soluble" indicates that the compound dissolves to a useful extent for many applications, though the exact quantitative value is not specified in the cited sources. Researchers should determine the precise solubility for their specific experimental needs.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of indole-3-carbaldehyde derivatives.

Co-Solvency Method

This method involves using a mixture of a water-miscible organic solvent (co-solvent) and water to increase the solubility of a hydrophobic compound.

Protocol:

  • Solvent Selection: Choose a water-miscible organic solvent in which your indole-3-carbaldehyde derivative is highly soluble (e.g., DMSO, ethanol, or polyethylene glycol 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in the selected co-solvent. For example, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Titration: To determine the maximum aqueous dilution, slowly add your aqueous buffer to a known volume of the stock solution while stirring.

  • Observation: Note the point at which precipitation begins to occur. This will give you the maximum tolerable water content for a given compound concentration.

  • Working Solution Preparation: Based on the titration, prepare your working solutions by diluting the stock solution with the appropriate amount of aqueous buffer, ensuring you stay below the precipitation point.

Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol describes the formation of an inclusion complex with β-cyclodextrin, which can encapsulate the hydrophobic indole moiety, thereby increasing its aqueous solubility.

Protocol:

  • Molar Ratio Calculation: Determine the 1:1 molar ratio of your indole-3-carbaldehyde derivative and β-cyclodextrin.

  • Mixing: In a mortar, thoroughly mix the calculated amounts of the compound and β-cyclodextrin powder.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture while continuously triturating with a pestle. Continue kneading for 30-60 minutes to form a paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a desiccator.

  • Solubility Assessment: Determine the solubility of the complex in water and compare it to the uncomplexed compound.

Solid Dispersion (Solvent Evaporation Method)

This method involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.

Protocol:

  • Component Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG).

  • Dissolution: Dissolve both your indole-3-carbaldehyde derivative and the polymer in a common volatile organic solvent (e.g., ethanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin film on the wall of the flask.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it to obtain a fine powder.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersed drug.

Nanosuspension (Precipitation Method)

This "bottom-up" approach involves dissolving the drug in a solvent and then precipitating it in a controlled manner in the presence of a stabilizer to form nanoparticles.

Protocol:

  • Organic Phase Preparation: Dissolve your indole-3-carbaldehyde derivative in a suitable water-miscible organic solvent (e.g., acetone or ethanol) to prepare the organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer. Common stabilizers include surfactants like Tween 80 or polymers like hydroxypropyl methylcellulose (HPMC).

  • Precipitation: Under high-speed homogenization or ultrasonication, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_methods Solubility Enhancement Strategies cluster_outcome Desired Outcome Problem Poorly Soluble Indole-3-Carbaldehyde Derivative CoSolvency Co-solvency Problem->CoSolvency Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin SolidDispersion Solid Dispersion Problem->SolidDispersion Nanosuspension Nanosuspension Problem->Nanosuspension Prodrug Prodrug Synthesis Problem->Prodrug Outcome Soluble Compound for In Vitro/In Vivo Studies CoSolvency->Outcome Cyclodextrin->Outcome SolidDispersion->Outcome Nanosuspension->Outcome Prodrug->Outcome

Caption: Workflow for addressing poor solubility of indole-3-carbaldehyde derivatives.

troubleshooting_flowchart decision decision action action start Start: Compound is insoluble is_stock Is it for a stock solution? start->is_stock is_aqueous Is it precipitating in aqueous media? is_stock->is_aqueous No try_organic Try different organic solvents (DMSO, DMF, Ethanol) is_stock->try_organic Yes is_in_vivo Is bioavailability low in vivo? is_aqueous->is_in_vivo No use_cosolvent Use co-solvents (e.g., DMSO/Buffer) is_aqueous->use_cosolvent Yes create_nanosuspension Prepare a nanosuspension is_in_vivo->create_nanosuspension Yes end Problem Solved is_in_vivo->end No try_organic->end decrease_conc Decrease final concentration use_cosolvent->decrease_conc use_cyclodextrin Use cyclodextrins decrease_conc->use_cyclodextrin use_cyclodextrin->end create_prodrug Synthesize a prodrug create_nanosuspension->create_prodrug create_prodrug->end

Caption: Troubleshooting flowchart for solubility issues with indole derivatives.

cyclodextrin_complexation cluster_guest Indole-3-Carbaldehyde Derivative (Guest) cluster_host β-Cyclodextrin (Host) cluster_complex Inclusion Complex guest_molecule cyclodextrin guest_label Hydrophobic Indole Ring complex hydrophobic_cavity Hydrophobic Cavity hydrophilic_exterior Hydrophilic Exterior guest_in_complex complex_label Increased Aqueous Solubility

Caption: Diagram of cyclodextrin inclusion complex formation with an indole derivative.

References

Preventing deformylation of indole-3-carbaldehydes in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole-3-carbaldehydes. The focus is on preventing the unwanted deformylation of these compounds under acidic experimental conditions.

Troubleshooting Guide: Preventing Deformylation

Problem: You are observing the loss of the C3-formyl group from your indole-3-carbaldehyde during a reaction or work-up step that requires acidic conditions.

Initial Assessment:

  • Confirm Deformylation: Verify the loss of the aldehyde group through analytical methods such as NMR (disappearance of the aldehyde proton signal ~10 ppm), mass spectrometry (loss of 28 Da), or IR spectroscopy (disappearance of the C=O stretch).

  • Identify the Acidic Source: Pinpoint the specific step in your protocol where the acidic conditions are introduced. This could be during the reaction itself (e.g., acid catalysis) or during aqueous work-up.

Potential Solutions:

Strategy Description Advantages Considerations
N-Protection The most effective method is to protect the indole nitrogen. This reduces the electron density of the indole ring, making it less susceptible to protonation at C3, which is the initiating step of deformylation.- Significantly enhances stability in acidic media.- A variety of protecting groups are available to suit different reaction conditions.- Requires additional synthetic steps for protection and deprotection.- The chosen protecting group must be stable to the acidic conditions and removable without affecting the aldehyde.
Reaction Condition Optimization If N-protection is not feasible, modifying the reaction conditions may help.- Avoids additional synthetic steps.- May not be sufficient for strongly acidic conditions.- Could potentially affect the desired reaction outcome.
Detailed N-Protection Strategies

Protecting the indole nitrogen is the most robust strategy to prevent deformylation. Below is a comparison of common N-protecting groups for indole-3-carbaldehyde.

Protecting Group Structure Acid Stability Deprotection Conditions Notes
Benzyl (Bn) -CH₂PhGoodHydrogenolysis (e.g., H₂, Pd/C), strong acid (e.g., TFA)The N-benzyl group stabilizes the molecule and can prevent the formation of oligomeric condensation products.[1]
Acetyl (Ac) -C(O)CH₃ModerateMild base (e.g., K₂CO₃ in MeOH), acid hydrolysisElectron-withdrawing nature enhances stability.
tert-Butoxycarbonyl (Boc) -C(O)OᵗBuLabile to strong acidsStrong acids (e.g., TFA, HCl)Useful when mild acidic deprotection is required for subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of deformylation of indole-3-carbaldehydes in acidic conditions?

A1: In the presence of acid, the indole ring can become protonated. Protonation at the C3 position leads to the formation of an unstable iminium ion intermediate. This intermediate can then be hydrolyzed, cleaving the formyl group and regenerating the indole. The N-H proton of the indole ring is acidic, and its presence contributes to the overall reactivity and potential instability in certain conditions.

Q2: How does N-protection prevent deformylation?

A2: By replacing the hydrogen on the indole nitrogen with a protecting group, the electron density of the indole ring system is altered. Electron-withdrawing protecting groups, in particular, decrease the nucleophilicity of the C3 position, making it less prone to protonation. This stabilization of the indole ring is the key to preventing the initiation of the deformylation cascade.

Q3: Which N-protecting group is the best for my experiment?

A3: The "best" protecting group depends on the specific requirements of your synthetic route.

  • For reactions requiring robust protection against strong acids, an N-benzyl group is a good choice.[1]

  • If you need a protecting group that can be removed under non-acidic conditions, an N-acetyl group, which is labile to mild base, is suitable.

  • If your subsequent steps require a mild acidic deprotection, the N-Boc group is a viable option.

Q4: Can I avoid N-protection and still prevent deformylation?

A4: In some cases, yes. If your reaction can tolerate it, consider the following:

  • Use a milder acid: Can a weaker acid or a Lewis acid be used instead of a strong Brønsted acid?

  • Lower the reaction temperature: This can sometimes slow down the rate of deformylation.

  • Minimize reaction time: Prolonged exposure to acidic conditions increases the likelihood of deformylation.

  • Anhydrous conditions: The presence of water is necessary for the hydrolysis of the iminium intermediate. Running the reaction under strictly anhydrous conditions may suppress deformylation.

Q5: Are there any other side reactions to be aware of with indole-3-carbaldehydes in acid?

A5: Yes, under certain acidic conditions, indole-3-carbaldehydes can undergo self-condensation or polymerization reactions. N-protection can also help to mitigate these side reactions.[1]

Experimental Protocols

N-Benzylation of Indole-3-carbaldehyde

Objective: To protect the indole nitrogen with a benzyl group.

Materials:

  • Indole-3-carbaldehyde

  • Benzyl chloride or benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure (using K₂CO₃):

  • Dissolve indole-3-carbaldehyde (1 equivalent) in DMF or MeCN.

  • Add anhydrous potassium carbonate (2-3 equivalents).

  • Add benzyl chloride or benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-benzyl-indole-3-carbaldehyde.

N-Acetylation of Indole-3-carbaldehyde

Objective: To protect the indole nitrogen with an acetyl group.

Materials:

  • Indole-3-carbaldehyde

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure (using Acetic Anhydride and Pyridine):

  • Dissolve indole-3-carbaldehyde (1 equivalent) in a mixture of DCM and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with dilute HCl (to remove pyridine), then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product as needed to yield N-acetyl-indole-3-carbaldehyde.

Deprotection of N-Benzyl-indole-3-carbaldehyde

Objective: To remove the N-benzyl protecting group.

Materials:

  • N-benzyl-indole-3-carbaldehyde

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve N-benzyl-indole-3-carbaldehyde in MeOH or EtOH.

  • Carefully add Pd/C catalyst (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected indole-3-carbaldehyde.

Visual Guides

Deformylation_Mechanism I3C Indole-3-carbaldehyde Protonation Protonation at C3 I3C->Protonation + H⁺ Iminium Unstable Iminium Ion Protonation->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Deformylated Deformylated Indole Hydrolysis->Deformylated - HCHO, - H⁺

Caption: Mechanism of acid-catalyzed deformylation of indole-3-carbaldehyde.

Protection_Strategy cluster_unprotected Unprotected Indole cluster_protected N-Protected Indole Unprotected Indole-3-carbaldehyde Acid Acidic Conditions Unprotected->Acid Protection N-Protection Unprotected->Protection Deformylation Deformylation Acid->Deformylation Protected N-Protected Indole-3-carbaldehyde Acid_Protected Acidic Conditions Protected->Acid_Protected Stable Stable Acid_Protected->Stable Deprotection Deprotection Stable->Deprotection Regenerate after reaction Protection->Protected Deprotection->Unprotected Regenerate after reaction

Caption: Workflow illustrating the N-protection strategy to prevent deformylation.

Decision_Tree cluster_solutions Solutions cluster_protection_choice Choice of Protecting Group start Deformylation Observed? optimize_conditions Optimize Reaction Conditions (milder acid, lower temp, shorter time) start->optimize_conditions No (No Deformylation) is_protection_feasible Is N-Protection Feasible? start->is_protection_feasible Yes n_protection Implement N-Protection strong_acid Strong Acid Conditions? n_protection->strong_acid is_protection_feasible->n_protection Yes is_protection_feasible->optimize_conditions No use_benzyl Use N-Benzyl strong_acid->use_benzyl Yes base_deprotection Base-labile Deprotection Needed? strong_acid->base_deprotection No use_acetyl Use N-Acetyl base_deprotection->use_acetyl Yes mild_acid_deprotection Mild Acid Deprotection Needed? base_deprotection->mild_acid_deprotection No use_boc Use N-Boc mild_acid_deprotection->use_boc Yes

Caption: Decision tree for troubleshooting the deformylation of indole-3-carbaldehyde.

References

Stability issues of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in solution.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided below is based on the general chemical properties of the indole-3-carbaldehyde and pyridine moieties and data from structurally related compounds. It is strongly recommended to perform compound-specific stability studies for your experimental conditions.

Troubleshooting Guide

This guide addresses common stability-related issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or concentration over time in solution. Chemical Degradation: The compound may be degrading under the storage or experimental conditions.1. Analyze for Degradants: Use a stability-indicating method like HPLC-UV or LC-MS to check for the appearance of new peaks corresponding to degradation products. 2. Control Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light, and consider aliquoting to minimize freeze-thaw cycles. 3. Evaluate Solvent: Ensure the chosen solvent is inert. Aprotic solvents like DMSO or DMF are generally suitable for stock solutions. For aqueous buffers, assess stability at the working pH and temperature.
Change in the color of the solution (e.g., yellowing). Oxidation or Photodegradation: Aldehyde moieties can be susceptible to air oxidation. The conjugated system of the molecule may be prone to photodegradation.1. Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light exposure. 3. Add Antioxidants: For certain applications, the addition of a small amount of an antioxidant like BHT could be considered, but its compatibility must be verified.
Precipitation of the compound from solution. Poor Solubility or pH-dependent Solubility: The compound may have limited solubility in the chosen solvent system. The protonation state of the pyridine ring can change with pH, affecting solubility.1. Verify Solubility: Determine the solubility of the compound in your specific solvent or buffer system. 2. Adjust pH: If using aqueous buffers, assess the impact of pH on solubility. The pyridine nitrogen can be protonated at acidic pH, which might alter solubility. 3. Use Co-solvents: Consider the use of co-solvents (e.g., a small percentage of DMSO or ethanol in aqueous buffers) to improve solubility, ensuring the co-solvent is compatible with your assay.
Inconsistent experimental results. Solution Instability: Degradation of the compound during the experiment can lead to variable results.1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment to minimize the impact of degradation over time. 2. Time-course Stability Check: Analyze the concentration of the compound in your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) to understand its stability profile under your specific assay conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation: The aldehyde group at the 3-position of the indole ring is susceptible to oxidation to the corresponding carboxylic acid, 2-(pyridin-4-yl)-1H-indole-3-carboxylic acid. This can be promoted by air, oxidizing agents, or certain metal ions.[1]

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-(pyridin-4-yl)-1H-indol-3-yl)methanol, in the presence of reducing agents.[1]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to cleavage of the molecule, although this is less common for this scaffold. Studies on similar heterocyclic compounds have shown instability in strongly acidic or alkaline media.[2]

  • Photodegradation: The extended π-conjugated system of the molecule suggests potential sensitivity to UV or visible light, which could lead to complex degradation pathways.[2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound can be pH-dependent.

  • Acidic Conditions: The pyridine nitrogen can be protonated in acidic solutions. While this may increase aqueous solubility, strongly acidic conditions can sometimes promote hydrolysis or other degradation pathways for indole derivatives.[2]

  • Neutral Conditions: Many indole derivatives exhibit good stability in neutral pH.[2]

  • Basic Conditions: Strongly alkaline conditions can promote the oxidation of aldehydes and may lead to other degradation reactions. Some related heterocyclic compounds are extremely unstable in alkaline media.[2]

It is recommended to evaluate the stability of the compound in the specific buffer system you intend to use.

Q3: What are the recommended solvents and storage conditions for stock solutions?

A3:

  • Solvents: For long-term storage, it is advisable to prepare stock solutions in anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Storage: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize thermal degradation. They should also be protected from light by using amber vials or by wrapping the container. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not available, indole and pyridine derivatives with extended conjugation are often light-sensitive.[2] It is a good laboratory practice to minimize exposure of the compound, both in solid form and in solution, to direct light.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[3][4][5]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/PDA detector or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and characterize the major degradation products using techniques like LC-MS/MS.

Stress Condition Reagent/Condition Typical Duration Expected Degradation Product (Example)
Acidic Hydrolysis0.1 M HCl, 60°C24 hoursPotential for hydrolysis or other acid-catalyzed degradation.
Basic Hydrolysis0.1 M NaOH, 60°C24 hoursPotential for oxidation or other base-catalyzed degradation.
Oxidation3% H₂O₂, RT24 hours2-(pyridin-4-yl)-1H-indole-3-carboxylic acid
Thermal105°C (solid), 60°C (solution)24 hoursVarious thermal degradants.
Photolytic1.2 million lux hoursVariableVarious photolytic degradants.

Visualizations

G Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in MeCN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C Solution) stock->thermal photo Photolytic (Light Chamber) stock->photo sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC-UV/MS sampling->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Experimental workflow for a forced degradation study.

G Potential Degradation Pathways parent This compound oxidized 2-pyridin-4-yl-1H-indole-3-carboxylic acid parent->oxidized Oxidation (e.g., H2O2, air) reduced (2-pyridin-4-yl-1H-indol-3-yl)methanol parent->reduced Reduction (e.g., reducing agents) other Other Degradation Products parent->other Hydrolysis / Photolysis (Acid/Base, Light)

Caption: Potential degradation pathways for the compound.

G Troubleshooting Logic for Instability start Inconsistent Results or Loss of Compound check_storage Check Storage Conditions (-20°C/-80°C, dark)? start->check_storage check_solvent Is Solvent Appropriate (Anhydrous, Inert)? check_storage->check_solvent Yes solution_fresh Use Freshly Prepared Solutions check_storage->solution_fresh No check_ph Is pH of Medium Optimal (near neutral)? check_solvent->check_ph Yes check_solvent->solution_fresh No check_light Is Experiment Protected from Light? check_ph->check_light Yes perform_stability Perform Time-Course Stability Study in Assay Medium check_ph->perform_stability No check_light->solution_fresh No check_light->perform_stability Yes

Caption: Logical flow for troubleshooting stability issues.

References

Technical Support Center: Synthesis of 2-pyridin-4-yl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-pyridin-4-yl-1H-indole-3-carbaldehyde.

Experimental Workflow Overview

The recommended scalable synthesis involves a two-step process: the Fischer indole synthesis to construct the core indole heterocycle, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the C3 position.

Synthesis_Workflow 4-Hydrazinopyridine 4-Hydrazinopyridine Fischer_Indole_Synthesis Fischer_Indole_Synthesis 4-Hydrazinopyridine->Fischer_Indole_Synthesis Ethyl_pyruvate Ethyl_pyruvate Ethyl_pyruvate->Fischer_Indole_Synthesis 2-pyridin-4-yl-1H-indole 2-pyridin-4-yl-1H-indole Fischer_Indole_Synthesis->2-pyridin-4-yl-1H-indole Vilsmeier_Haack_Formylation Vilsmeier_Haack_Formylation 2-pyridin-4-yl-1H-indole->Vilsmeier_Haack_Formylation Vilsmeier_Reagent Vilsmeier_Reagent Vilsmeier_Reagent->Vilsmeier_Haack_Formylation Target_Molecule This compound Vilsmeier_Haack_Formylation->Target_Molecule

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Step 1: Fischer Indole Synthesis of 2-pyridin-4-yl-1H-indole

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the indole product. 1. Incomplete formation of the hydrazone intermediate. 2. Ineffective acid catalyst. 3. Decomposition of starting materials or product at high temperatures.1. Ensure equimolar amounts of 4-hydrazinopyridine and ethyl pyruvate. Consider pre-forming the hydrazone before adding the acid catalyst. 2. Use a stronger acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. Lewis acids like ZnCl₂ can also be effective. 3. Monitor the reaction temperature closely. Consider using a lower boiling point solvent or microwave-assisted synthesis for better temperature control.
Formation of multiple unidentified byproducts. 1. Side reactions due to the presence of α,β-unsaturated ketone impurities. 2. Isomerization of the indole product. 3. Air oxidation of intermediates.1. Use highly pure starting materials. 2. If using a ketone with two α-carbons bearing hydrogens, a mixture of products can be obtained. Ensure the correct pyruvate starting material is used. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product. 1. Product is highly soluble in the reaction solvent. 2. Formation of a tar-like substance.1. After reaction completion, cool the mixture and try to precipitate the product by adding a non-polar solvent. 2. This may be due to excessive heating. Reduce the reaction temperature and time. Purification by column chromatography may be necessary.

Step 2: Vilsmeier-Haack Formylation of 2-pyridin-4-yl-1H-indole

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the formylated product. 1. Incomplete formation of the Vilsmeier reagent. 2. Low reactivity of the indole substrate. 3. Ineffective hydrolysis of the iminium salt intermediate.1. Prepare the Vilsmeier reagent (from POCl₃ and DMF) at a low temperature (0-10 °C) before adding the indole substrate. 2. The pyridine ring can be deactivating. Ensure a slight excess of the Vilsmeier reagent is used. 3. After the reaction, ensure complete hydrolysis by adding the reaction mixture to ice-water followed by basification (e.g., with NaOH solution).
Formation of a dark, intractable mixture. 1. Reaction temperature is too high. 2. Presence of impurities in the starting indole.1. Maintain a low temperature during the addition of the indole to the Vilsmeier reagent and control the temperature throughout the reaction. 2. Purify the 2-pyridin-4-yl-1H-indole from the previous step before proceeding with formylation.
Product is difficult to purify. 1. Presence of unreacted starting material. 2. Formation of polar byproducts.1. Monitor the reaction by TLC to ensure complete consumption of the starting material. 2. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography may be required for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the Fischer indole synthesis for achieving a high yield?

A1: The acid-catalyzed cyclization is the most critical step. The choice of acid catalyst and careful temperature control are paramount. Stronger acids like polyphosphoric acid often give better yields but can also lead to decomposition if the temperature is not controlled.

Q2: Can I use a different formylating agent for the Vilsmeier-Haack reaction?

A2: While the combination of POCl₃ and DMF is the most common and cost-effective, other reagents can be used to generate the Vilsmeier reagent. However, for scalability and reproducibility, the POCl₃/DMF system is well-established.

Q3: My Vilsmeier-Haack reaction is not going to completion. What should I do?

A3: First, ensure your Vilsmeier reagent was freshly prepared and that the reagents (POCl₃ and DMF) are of high purity and anhydrous. You can try increasing the equivalents of the Vilsmeier reagent or extending the reaction time. Gently heating the reaction mixture (e.g., to 40-60 °C) after the initial addition may also drive the reaction to completion, but this should be done cautiously to avoid byproduct formation.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier-Haack reaction is exothermic and should be performed with adequate cooling.

Q5: How can I confirm the formation of the desired product?

A5: The final product, this compound, can be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The appearance of a signal for the aldehyde proton (around 9-10 ppm in ¹H NMR) and a carbonyl stretch (around 1650-1700 cm⁻¹) in the IR spectrum are indicative of a successful formylation.

Experimental Protocols

Protocol 1: Synthesis of 2-pyridin-4-yl-1H-indole (Fischer Indole Synthesis)

  • To a solution of 4-hydrazinopyridine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add ethyl pyruvate (1.05 eq) to the mixture and stir at room temperature for 2 hours to form the hydrazone.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the mixture to 120-140 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8.

  • The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-pyridin-4-yl-1H-indole.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the flask to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-pyridin-4-yl-1H-indole (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to 40-50 °C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Make the solution alkaline (pH 8-9) by the slow addition of a 2 M sodium hydroxide solution.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for Fischer Indole Synthesis of Substituted Indoles

Starting PhenylhydrazineCarbonyl CompoundAcid CatalystTemperature (°C)Yield (%)Reference
PhenylhydrazinePyruvic acidPPA130~70-80General Knowledge
4-MethoxyphenylhydrazineAcetoneZnCl₂150~60-70
PhenylhydrazineCyclohexanoneH₂SO₄100~85-95

Table 2: Representative Yields for Vilsmeier-Haack Formylation of Indoles

SubstrateVilsmeier ReagentTemperature (°C)Reaction Time (h)Yield (%)Reference
IndolePOCl₃/DMF0 - RT2>95
2-MethylindolePOCl₃/DMF0 - 403~90General Knowledge
5-BromoindolePOCl₃/DMF0 - 504~85-90General Knowledge

Visualizations

Fischer_Indole_Mechanism cluster_1 Hydrazone Formation cluster_2 Tautomerization & Rearrangement cluster_3 Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone Ketone Ketone Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Di-imine Enamine->Di-imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH3 & Aromatization

Technical Support Center: NMR Peak Assignment for Pyridinyl-Indole Structures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for pyridinyl-indole structures.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals are overlapping in the ¹H NMR spectrum. How can I resolve them?

A1: Overlapping signals in the aromatic region are a common challenge. Here are several strategies to resolve them:

  • Change the NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce different chemical shifts (known as Aromatic Solvent-Induced Shifts or ASIS) and often resolve overlapping peaks.[1][2] Acetone-d₆ or DMSO-d₆ can also be effective alternatives depending on your compound's solubility.[1]

  • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify spin systems and trace correlations even when signals are partially overlapped.[3][4] HSQC (Heteronuclear Single Quantum Coherence) can spread out proton signals based on the chemical shift of the carbon they are attached to, providing another dimension of resolution.

Q2: How can I definitively distinguish between different regioisomers of a pyridinyl-indole?

A2: Distinguishing regioisomers requires careful analysis of long-range correlations and through-space interactions.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for this purpose. Look for 2-bond and 3-bond correlations between protons on one ring and carbons on the other. For example, a correlation from a pyridine proton to an indole carbon will definitively establish the point of connectivity.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space. A NOE correlation between a proton on the pyridine ring and a proton on the indole ring can confirm their proximity and help determine the regiochemistry.

  • Analysis of Coupling Patterns: The substitution pattern on the aromatic rings will influence the coupling constants (J-coupling) between adjacent protons.[5] Careful analysis of these patterns can provide clues about the substitution pattern.[6]

Q3: The NH proton of the indole is not visible or is very broad. What can I do?

A3: The indole NH proton can be broad due to intermediate exchange rates with trace amounts of water or because of quadrupolar coupling with the ¹⁴N nucleus.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. If the broad peak disappears, it confirms that it was an exchangeable proton like an NH or OH.[1]

  • Low Temperature NMR: Cooling the sample can slow down the exchange rate, resulting in a sharper signal for the NH proton.

  • Use of aprotic polar solvents: Solvents like DMSO-d₆ can form hydrogen bonds with the NH proton, often resulting in a sharper and more easily identifiable signal.

Q4: How do I assign the quaternary carbons of the indole and pyridine rings?

A4: Quaternary carbons do not have attached protons and will not show up in an HSQC spectrum. The best way to assign them is using HMBC. By observing long-range correlations from multiple, unambiguously assigned protons to a quaternary carbon, its assignment can be deduced. For instance, correlations from H-4, H-5, and H-7 of the indole ring can help assign the quaternary carbons C-3a and C-7a.[7]

Troubleshooting Guide

Problem 1: Ambiguous assignment of protons on the pyridine ring.
  • Symptoms: Difficulty distinguishing between α, β, and γ protons on the pyridine ring due to similar chemical environments.

  • Troubleshooting Steps:

    • Check Chemical Shifts: Protons α to the nitrogen in a pyridine ring are typically the most deshielded and appear furthest downfield (δ 8.5-8.6 ppm for unsubstituted pyridine).[8][9] Protons γ are next, followed by the β protons which are the most shielded.[8][10]

    • Analyze Coupling Constants: Look for characteristic J-couplings. The coupling between adjacent protons (³JHH) will be larger than the meta-coupling (⁴JHH) or para-coupling (⁵JHH).

    • Use HMBC: Look for correlations from the pyridine protons to the carbon of the pyridinyl-indole linkage. The number of bonds for the correlation can help differentiate the protons.

Problem 2: Incorrectly assigned signals between the 5- and 6-membered rings of the indole.
  • Symptoms: Confusion in assigning protons and carbons between the benzene and pyrrole portions of the indole moiety.

  • Troubleshooting Steps:

    • COSY Spectrum: A COSY spectrum will show correlations between adjacent protons. This will allow you to "walk" around the benzene ring (H-4 to H-5 to H-6 to H-7) and identify this spin system.[11][12]

    • HMBC Correlations: Key HMBC correlations can bridge the two rings. For example, the H-2 proton on the pyrrole ring should show a correlation to C-3a, and H-4 on the benzene ring should show a correlation to C-3 and C-7a.

    • Chemical Shift Ranges: Refer to the summary table below for typical chemical shift ranges. The protons and carbons on the pyrrole ring have distinct chemical shifts from those on the benzene ring.[13][14]

Summary of Typical NMR Data for Pyridinyl-Indole Core Structures

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for unsubstituted pyridinyl-indole scaffolds in CDCl₃. Note that these values can shift significantly based on substitution, solvent, and concentration.[15]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole Ring
N-H8.0 - 8.2-
C2-H7.1 - 7.3120 - 123
C3-H6.4 - 6.6101 - 104
C4-H7.5 - 7.7119 - 122
C5-H7.0 - 7.2120 - 123
C6-H7.0 - 7.2121 - 124
C7-H7.5 - 7.7110 - 113
C3a-127 - 130
C7a-135 - 138
Pyridine Ring
C2'-H / C6'-H (ortho)8.5 - 8.7148 - 151
C3'-H / C5'-H (meta)7.2 - 7.4123 - 126
C4'-H (para)7.6 - 7.8135 - 138

Note: These are approximate ranges and can vary based on the specific substitution pattern and the point of attachment between the two ring systems.

Key Experimental Protocols

A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of pyridinyl-indole structures.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR (with DEPT): Determines the number of different carbons and distinguishes between CH, CH₂, and CH₃ groups.

  • COSY: Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC: Correlates protons with their directly attached carbons.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and linking different spin systems.

  • NOESY/ROESY: Identifies protons that are close in space, which is critical for determining stereochemistry and confirming regiochemistry.

Visual Guides

troubleshooting_workflow start Start: Ambiguous Spectrum overlap Overlapping Aromatic Signals? start->overlap isomer Distinguishing Isomers? overlap->isomer No change_solvent Change Solvent (e.g., Benzene-d6) Run 2D COSY/HSQC overlap->change_solvent Yes quat Assigning Quaternary Carbons? isomer->quat No run_hmbc_noesy Run HMBC and NOESY/ROESY isomer->run_hmbc_noesy Yes end Assignment Complete quat->end No run_hmbc Analyze HMBC for long-range correlations quat->run_hmbc Yes change_solvent->isomer run_hmbc_noesy->quat run_hmbc->end

Caption: A troubleshooting workflow for NMR peak assignment.

experimental_workflow H1 1. ¹H NMR C13 2. ¹³C & DEPT H1->C13 COSY 3. COSY C13->COSY HSQC 4. HSQC COSY->HSQC HMBC 5. HMBC HSQC->HMBC NOESY 6. NOESY/ROESY HMBC->NOESY Structure Final Structure NOESY->Structure

Caption: A typical experimental workflow for structure elucidation.

hmbc_correlations Key HMBC Correlations for a 3-(pyridin-4-yl)indole cluster_indole Indole Ring cluster_pyridine Pyridine Ring H2 H2 C3 C3 H2->C3 ³J C4a C4a H2->C4a ³J H4 H4 H4->C3 ²J C7a C7a H4->C7a ³J H2_prime H2' H2_prime->C3 ³J C4_prime C4' H2_prime->C4_prime ²J

Caption: Key HMBC correlations for a pyridinyl-indole structure.

References

Technical Support Center: Optimization of Chromatographic Separation of Indole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of indole isomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of indole isomers.

Problem Potential Causes Recommended Solutions
Poor Resolution or Co-elution of Isomers Inappropriate stationary phase selection.- For regioisomers, consider stationary phases with alternative selectivities like phenyl or biphenyl columns.[1] - For enantiomers, utilize a chiral stationary phase (CSP) such as Chiralpak AD or Chiralcel OD.[2][3] - Columns with pyrenylethyl (PYE) or nitrophenylethyl (NPE) bonded phases can provide unique retention based on π-π interactions, which is effective for separating structural isomers.[4]
Suboptimal mobile phase composition.- Adjust the organic modifier (methanol vs. acetonitrile) and its ratio with the aqueous phase.[5][6] - Modify the pH of the mobile phase using additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) to control the ionization of acidic or basic isomers.[7][8][9] - For complex mixtures, employ a gradient elution where the mobile phase composition changes over the run.[10]
Inadequate column temperature.- Increase the column temperature (e.g., from 30°C to 50°C) to improve peak shape and potentially resolve overlapping peaks.[11][12]
Peak Tailing or Asymmetry Secondary interactions with the stationary phase.- Add a competitive base (e.g., triethylamine) to the mobile phase to block active silanol groups on the silica support. - Use a column with end-capping or a polar-embedded phase.[13]
Sample overload.- Reduce the injection volume or the concentration of the sample.[14]
Mismatch between sample solvent and mobile phase.- Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[11]
Double Peaks for a Single Analyte Injection solvent effects.- Ensure the injection solvent is compatible with the mobile phase. A strong organic solvent in a highly aqueous mobile phase can cause peak distortion.[11]
Column voids or blockages.- Perform a flow injection test to diagnose if the issue is with the injector or the column.[11] - Replace the column if a void or blockage is suspected.[11]
On-column degradation or isomerization.- Prepare fresh standards and samples to check for analyte stability.[11]
Baseline Instability or Drift Impure mobile phase or air bubbles.- Use high-purity solvents and degas the mobile phase before use.[14]
Pump pressure fluctuations.- Check for leaks in the pump system and ensure seals are in good condition.[14]
Column contamination.- Flush the column with a strong solvent to remove any strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate column for separating indole isomers?

A1: The choice of column is critical and depends on the nature of the isomers.

  • For regioisomers (positional isomers): Standard reversed-phase columns like C18 or C8 are a good starting point.[5] If separation is challenging, consider columns offering different selectivities, such as those with phenyl, biphenyl, or polar-embedded stationary phases, which can enhance separation through π-π interactions or hydrogen bonding.[1][4][13]

  • For enantiomers (chiral isomers): A chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs like Chiralpak and Chiralcel are widely used for the separation of indole alkaloids.[2][3][15]

Q2: What is the role of the mobile phase composition in optimizing the separation?

A2: The mobile phase composition directly influences the retention and selectivity of the separation.[6][10]

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers in reversed-phase chromatography. Their different properties can lead to changes in elution order and resolution.[5]

  • pH: For ionizable indole isomers (e.g., those with carboxylic acid or amine functionalities), the pH of the mobile phase is a powerful tool to control retention. Using buffers or acid modifiers like formic acid or TFA can suppress or enhance ionization, thereby altering retention times.[7][8]

  • Additives: Ion-pairing agents can be added to the mobile phase to improve the retention and peak shape of charged analytes.[16]

Q3: Can temperature be used to optimize the separation of indole isomers?

A3: Yes, temperature can significantly impact the separation. Increasing the column temperature generally leads to:

  • Decreased mobile phase viscosity, resulting in lower backpressure and potentially faster analysis.

  • Increased mass transfer kinetics, which can lead to sharper peaks.[12]

  • Changes in selectivity, which can improve the resolution of closely eluting peaks. For some indole compounds, increasing the temperature from 30°C to 50°C has been shown to resolve issues like double peaks.[11][12]

Q4: I am observing double peaks for my indole-3-carbinol standard. What could be the cause?

A4: Double peaks for a single, pure standard are often a chromatographic artifact. Common causes include:

  • Solvent Mismatch: Injecting a sample dissolved in a strong organic solvent (like 100% methanol) into a highly aqueous initial mobile phase can cause peak distortion and splitting. Try to match the injection solvent to the mobile phase as closely as possible.[11]

  • Column Issues: A void at the head of the column or a partially blocked frit can cause the sample band to split.

  • Temperature Effects: Insufficient temperature can lead to poor mass transfer and peak shape. Increasing the column temperature can sometimes resolve this issue.[11][12]

Experimental Protocols

Protocol 1: General Screening Method for Indole Isomers by Reversed-Phase HPLC

This protocol provides a starting point for the separation of non-chiral indole isomers.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.[5]

  • Injection Volume: 10 µL.

This is a general-purpose gradient. For optimization, the gradient slope, initial, and final %B can be adjusted based on the retention of the specific isomers.

Protocol 2: Chiral Separation of Indole Alkaloids

This protocol is a starting point for the enantiomeric separation of indole alkaloids.

  • Column: Chiralpak AD, 4.6 x 250 mm, 10 µm particle size.[2]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

For chiral separations, it is crucial to screen different mobile phases (e.g., varying the alcohol modifier) and sometimes different chiral stationary phases to achieve optimal resolution.[2]

Visualizations

Experimental Workflow for Method Development

G cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization A Define Separation Goal (e.g., Isomers of Interest) B Gather Analyte Information (pKa, logP, Structure) A->B C Select Stationary Phase (C18, Phenyl, Chiral) B->C D Select Mobile Phase (Organic Modifier, pH) C->D E Initial Screening Runs D->E F Adjust Gradient Slope E->F Poor Resolution G Optimize Temperature E->G Broad Peaks H Fine-tune Mobile Phase pH E->H Tailing Peaks I Validate Method (Robustness, Reproducibility) E->I Good Separation F->I G->I H->I

Caption: A typical workflow for developing a chromatographic method for indole isomer separation.

Troubleshooting Logic for Double Peaks

G Start Double Peak Observed Q1 Is the sample a pure standard? Start->Q1 A1_Yes Chromatographic Issue Q1->A1_Yes Yes A1_No Sample contains multiple components or impurities Q1->A1_No No Q2 Run Flow Injection Test A1_Yes->Q2 A2_Injector Problem is with injector/autosampler Q2->A2_Injector Peak shape normal A2_Column Problem is with column or flow path Q2->A2_Column Peak shape distorted Q3 Match injection solvent to mobile phase A2_Column->Q3 A3_Resolved Issue Resolved Q3->A3_Resolved Yes A3_NotResolved Issue Persists Q3->A3_NotResolved No Q4 Increase column temperature A3_NotResolved->Q4 A4_Resolved Issue Resolved Q4->A4_Resolved Yes A4_NotResolved Issue Persists Q4->A4_NotResolved No Q5 Check column for voids/blockage A4_NotResolved->Q5 A5_Replace Replace Column Q5->A5_Replace

Caption: A logical troubleshooting guide for diagnosing the cause of double peaks.

References

Technical Support Center: Regioselectivity in Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

A1: Achieving high regioselectivity in the Fischer indole synthesis can be challenging. The outcome is often influenced by the steric and electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound. Here are some troubleshooting steps:

  • Acid Catalyst Choice: The type and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or BF₃·OEt₂ can sometimes offer better regiocontrol. For reactions with methyl ketones, using Eaton's reagent (P₂O₅/MeSO₃H) can favor the formation of the 3-unsubstituted indole.[1]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates in the[2][2]-sigmatropic rearrangement, which is the key regioselectivity-determining step. Experiment with a range of solvents, from polar protic (e.g., EtOH, AcOH) to nonpolar aprotic (e.g., toluene, xylenes).

  • Temperature Control: The reaction temperature can significantly impact the product distribution. Running the reaction at the lowest effective temperature may favor the formation of the thermodynamically more stable isomer.

  • Substituent Effects: Electron-withdrawing groups on the phenylhydrazine can disfavor the formation of one regioisomer by destabilizing the corresponding transition state of the[2][2]-sigmatropic rearrangement.[3][4] Conversely, electron-donating groups can also influence the outcome and may lead to side reactions if they overly stabilize certain intermediates.[5][6]

Q2: I am observing poor yields and unpredictable regioselectivity in my Bischler-Möhlau indole synthesis. What are the common pitfalls?

A2: The Bischler-Möhlau synthesis is notorious for its harsh reaction conditions, which can lead to poor yields and a lack of regioselectivity.[7] Key factors to consider are:

  • Reaction Conditions: Traditional high-temperature conditions can lead to decomposition and side product formation. Milder methods have been developed, such as using lithium bromide as a catalyst or employing microwave irradiation, which can improve both yield and regioselectivity.[8]

  • Stoichiometry of Aniline: An excess of aniline is typically required, but the optimal amount can vary depending on the substrate. Insufficient aniline may lead to incomplete reaction, while a large excess can sometimes promote side reactions.

  • Substrate Structure: The electronic nature of the substituents on both the α-bromo-acetophenone and the aniline plays a significant role in directing the cyclization. A thorough understanding of the predicted electronic effects can help in substrate design for improved selectivity.

Q3: How can I control the C2 vs. C3 regioselectivity in Larock indole synthesis with unsymmetrical alkynes?

A3: The regioselectivity of the Larock indole synthesis is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond.[9] Generally, the larger, more sterically-hindering group of the alkyne tends to be placed adjacent to the aryl group in the product. However, other factors can influence this outcome:

  • Ligand Choice: The phosphine ligand used can influence the steric environment around the palladium center, thereby affecting the regioselectivity of alkyne insertion. Experimenting with different phosphine ligands (e.g., PPh₃, P(o-tol)₃, or bulky N-heterocyclic carbene (NHC) ligands) can be beneficial. The use of a ferrocene-functionalized NHC-palladium complex has been shown to provide high regioselectivity.[10][11]

  • Additives: The presence and stoichiometry of chloride salts like LiCl are crucial. While one equivalent of LiCl is often optimal, using more than one equivalent can slow down the reaction and decrease the yield.[9]

  • Solvent: The choice of solvent can impact the solubility of the catalyst and reagents, and in some cases, influence the regioselectivity. N-methyl-2-pyrrolidone (NMP) has been successfully used as a solvent for less reactive o-bromoanilines and o-chloroanilines.[9]

Q4: My attempts at functionalizing the benzene ring of the indole (C4-C7 positions) are resulting in substitution on the pyrrole ring (C2 or C3). How can I achieve functionalization on the carbocyclic ring?

A4: The pyrrole ring of indole is inherently more electron-rich and thus more reactive towards electrophilic substitution than the benzene ring. To achieve functionalization at the C4-C7 positions, a directing group strategy is often necessary.[12][13]

  • N-Protecting/Directing Groups: Attaching a directing group to the indole nitrogen (N1 position) can facilitate C-H activation at the C7 position. The N-P(O)tBu₂ group has been shown to direct arylation to the C7 position with a palladium catalyst and to the C6 position with a copper catalyst.[12][13]

  • C3-Directing Groups: Installing a directing group at the C3 position can direct functionalization to the C4 and C5 positions. For example, a pivaloyl group at C3 can direct arylation to the C4 and C5 positions.[12][13]

  • Sulfur-Based Directing Groups: Thioether and other sulfur-containing groups can be installed on the indole nitrogen to direct C-H activation to the C4 and C7 positions with iridium catalysts.[14][15]

Troubleshooting Guides

Guide 1: Improving Regioselectivity in Fischer Indole Synthesis
Symptom Possible Cause Suggested Solution
Mixture of regioisomers Non-optimal acid catalystScreen different Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PPA, PTSA, ZnCl₂, BF₃·OEt₂). For methyl ketones, consider Eaton's reagent.[1]
Inappropriate solventTest a range of solvents with varying polarities (e.g., ethanol, acetic acid, toluene).
Reaction temperature too highLower the reaction temperature to favor the thermodynamic product.
Low yield of desired isomer Steric hindranceModify the ketone or phenylhydrazine to reduce steric clash in the transition state leading to the desired product.
Unfavorable electronic effectsIntroduce electron-withdrawing groups on the phenylhydrazine to disfavor the formation of the undesired isomer.[3][4]
Decomposition of starting material/product Harsh acidic conditionsUse a milder acid catalyst or decrease the acid concentration. Consider a two-step procedure where the hydrazone is first formed and then cyclized under milder acidic conditions.
Guide 2: Optimizing C4-C7 C-H Functionalization
Symptom Possible Cause Suggested Solution
Exclusive C2 or C3 functionalization Inherent reactivity of the indole coreEmploy a directing group strategy.[12][13]
Low yield of C4-C7 functionalized product Inefficient C-H activationOptimize the catalyst system (metal, ligand, and oxidant). For example, Pd(OAc)₂ with a suitable ligand is often used for C7 arylation with an N-P(O)tBu₂ directing group.[12][13]
Steric hindrance from the directing groupChoose a less bulky directing group that can still effectively direct the reaction to the desired position.
Mixture of C4, C5, C6, and C7 isomers Poor directing ability of the chosen groupSelect a directing group known for high regioselectivity at a specific position (e.g., N-P(O)tBu₂ for C7).[12][13]
Inappropriate catalystThe choice of metal can influence the site of functionalization. For instance, with an N-P(O)tBu₂ group, palladium directs to C7 while copper directs to C6.[12][13]

Data on Regioselectivity Control

Table 1: Effect of Directing Groups on C-H Arylation of Indole
Directing Group (Position)CatalystPosition of ArylationTypical Yield (%)Regiomeric Ratio
N-P(O)tBu₂ (N1)Pd(OAc)₂C770-90>95:5 (C7:other)
N-P(O)tBu₂ (N1)Cu(OAc)₂C660-80>90:10 (C6:other)
Pivaloyl (C3)Pd(OAc)₂C4/C550-70Varies with substrate
Thioether (N1)[Ir(cod)Cl]₂C460-85>95:5 (C4:other)
Thioether (N1)[Ir(cod)Cl]₂C770-90>95:5 (C7:other)

Data compiled from multiple sources for illustrative purposes. Actual yields and ratios are substrate-dependent.

Table 2: Influence of Reaction Conditions on Larock Indole Synthesis Regioselectivity
Alkyne Substituents (R¹/R²)Catalyst/LigandBaseSolventMajor Regioisomer
n-Butyl / PhenylPd(OAc)₂ / PPh₃K₂CO₃DMF2-n-Butyl-3-phenylindole
Trimethylsilyl / PhenylPd(OAc)₂ / PPh₃K₂CO₃DMF2-Trimethylsilyl-3-phenylindole
n-Propyl / CO₂EtPd(OAc)₂ / Ferrocene-NHCK₂CO₃Dioxane2-n-Propyl-3-ethoxycarbonylindole
H / n-HexylPd(OAc)₂ / P(tBu)₃Na₂CO₃NMP2-n-Hexylindole

Regioselectivity is generally high, with the larger group migrating to the 3-position. Data is illustrative and specific outcomes depend on the exact substrates and conditions.

Experimental Protocols

Protocol 1: Regioselective Fischer Indole Synthesis using Eaton's Reagent

This protocol describes a method for the synthesis of 3-unsubstituted indoles from methyl ketones.[1]

  • Preparation of Eaton's Reagent: Carefully add phosphorus pentoxide (P₂O₅, 1 part by weight) in portions to methanesulfonic acid (MeSO₃H, 10 parts by weight) with stirring under an inert atmosphere (e.g., nitrogen or argon). The mixture will become warm. Allow it to cool to room temperature before use.

  • Hydrazone Formation (Optional but Recommended): In a separate flask, dissolve the arylhydrazine hydrochloride (1.0 eq) and the methyl ketone (1.1 eq) in ethanol. Heat the mixture at reflux for 1-2 hours. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.

  • Cyclization: To the crude hydrazone (or a mixture of the arylhydrazine and ketone), add the prepared Eaton's reagent. Stir the mixture at the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is > 10.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Regioselective C7-Arylation of Indole using an N-P(O)tBu₂ Directing Group

This protocol is a general procedure for the palladium-catalyzed C7-arylation of N-P(O)tBu₂ protected indole.[12][13]

  • Synthesis of N-P(O)tBu₂-indole: To a solution of indole (1.0 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at -78 °C. Stir the mixture for 30 minutes, then add di-tert-butylphosphinoyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

  • C-H Arylation: In a flame-dried Schlenk tube, add N-P(O)tBu₂-indole (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., PPh₃ or a specific biarylphosphine ligand, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Reaction Execution: Evacuate and backfill the tube with an inert gas. Add a dry, degassed solvent (e.g., dioxane or toluene). Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

  • Directing Group Removal (if necessary): The N-P(O)tBu₂ group can be removed under appropriate conditions, such as treatment with a strong acid or a reducing agent, depending on the stability of the functionalized indole.

Visualizations

Fischer_Indole_Synthesis_Troubleshooting start Start: Poor Regioselectivity in Fischer Indole Synthesis acid Modify Acid Catalyst (Brønsted vs. Lewis, Concentration) start->acid solvent Screen Solvents (Polar vs. Nonpolar) start->solvent temp Adjust Temperature (Lower for Thermodynamic Control) start->temp substituents Evaluate Substituent Effects (Steric and Electronic) start->substituents outcome Improved Regioselectivity acid->outcome Success no_improvement No Improvement acid->no_improvement Failure solvent->outcome Success solvent->no_improvement Failure temp->outcome Success temp->no_improvement Failure substituents->outcome Success substituents->no_improvement Failure reassess Re-evaluate Substrate Design no_improvement->reassess

Caption: Troubleshooting workflow for improving regioselectivity in the Fischer indole synthesis.

Directing_Group_Strategy indole Indole Core c2c3 C2/C3 Functionalization (Inherent Reactivity) indole->c2c3 Default dg_strategy Employ Directing Group (DG) Strategy indole->dg_strategy To achieve C4-C7 c4c7 Desired C4-C7 Functionalization n1_dg DG at N1 (e.g., -P(O)tBu₂, -SMe) dg_strategy->n1_dg c3_dg DG at C3 (e.g., -Piv) dg_strategy->c3_dg c7_func C7 Functionalization n1_dg->c7_func Pd or Ir catalyst c6_func C6 Functionalization n1_dg->c6_func Cu catalyst c4_func C4 Functionalization c3_dg->c4_func Pd catalyst

Caption: Decision pathway for achieving regioselective C4-C7 functionalization of indoles.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling to Form 2-Arylindoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 2-arylindoles via Suzuki-Miyaura cross-coupling. It is intended for researchers, scientists, and professionals in drug development who are utilizing this critical C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 2-arylindole consistently low?

A1: Low yields in this reaction can stem from several factors:

  • Catalyst Inactivity: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or it may be deactivating (forming palladium black). Ensure your phosphine ligand is not being oxidized and that the reaction is under an inert atmosphere.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[1] For electron-rich 2-haloindoles, the initial oxidative addition step can be slow.[2] Consider switching to a more reactive substrate (e.g., 2-bromoindole or 2-iodoindole) or using a more electron-rich and bulky ligand to facilitate this step.[2][3]

  • Suboptimal Base/Solvent System: The choice of base is critical for activating the boronic acid for transmetalation.[4] The base and solvent must be compatible with your substrates and catalyst system. For instance, strong bases can degrade sensitive functional groups.[5] Solubility issues can also plague the reaction; if your starting materials are not soluble, the reaction will be slow or may not proceed at all.[6]

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with trace water or protons in the solvent, reverting to the corresponding arene and boric acid. Using anhydrous solvents, finely ground and dry base (like K₃PO₄), or switching to more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[7][3]

Q2: I'm observing significant amounts of homocoupling of my arylboronic acid. What causes this?

A2: Homocoupling (Glaser coupling) of boronic acids is often promoted by the presence of oxygen. Ensure your reaction setup is thoroughly degassed and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the entire process.[5][3] Using bulky phosphine ligands can also help suppress this side reaction by sterically hindering the formation of the homocoupled product.[3]

Q3: Do I need to protect the indole N-H proton during the coupling?

A3: While many standard protocols for Suzuki couplings fail with substrates bearing free N-H groups, modern catalyst systems have been developed that are highly effective for unprotected indoles.[8] The acidic N-H can sometimes interfere with the catalyst or base.[8][9] However, direct coupling of N-H free indoles is often possible and avoids extra protection/deprotection steps. Catalyst systems involving bulky, electron-rich phosphine ligands like XPhos or SPhos have shown excellent results with unprotected nitrogen-rich heterocycles.[8] If you continue to face issues, N-protection (e.g., with Boc, Ts, or SEM groups) is a viable strategy to eliminate potential side reactions.

Q4: My 2-chloroindole substrate is unreactive. What catalyst system should I try?

A4: 2-Chloroindoles are challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[1] To overcome this, you need a highly active catalyst system.

  • Electron-rich, bulky phosphine ligands: Ligands such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are designed to accelerate the oxidative addition of aryl chlorides.[2][4]

  • N-Heterocyclic Carbene (NHC) ligands: PEPPSI-type precatalysts, which feature NHC ligands, are also highly effective for activating unreactive aryl chlorides.[7][9]

  • Palladacycle catalysts: These have demonstrated high thermal stability and robust activity, making them suitable for challenging couplings.[10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling for 2-arylindole synthesis.

Problem: No Reaction or Trace Product Formation
Potential CauseRecommended Solution(s)
Inactive Catalyst Use a fresh bottle of palladium precatalyst and ligand. Ensure the precatalyst is properly activated to Pd(0); some systems require a reducing agent or specific phosphine ligands to initiate the cycle.[7] Avoid exposing reagents to air and moisture.
Poor Substrate Solubility Change the solvent system. Dioxane/water, Toluene/water, and DMF are common choices.[6] For highly insoluble substrates, consider chlorinated aromatic solvents like chlorobenzene.[6]
Incorrect Base The base is crucial. K₃PO₄ is a good starting point for many systems.[2][8] Other options include K₂CO₃, Cs₂CO₃, or KF. The choice is often empirical and may require screening.[6] Ensure the base is finely powdered and dry.
Low Reaction Temperature While some modern catalysts work at room temperature, many couplings, especially with challenging substrates, require heating (60-110 °C).[8][11] Incrementally increase the temperature to see if the reaction initiates.
Problem: Low Yield with Side Product Formation
Potential CauseRecommended Solution(s)
Protodeboronation Minimize water in the reaction. Use anhydrous solvents and dry the base before use. Consider converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[3]
Dehalogenation The 2-haloindole starting material is being reduced. This can happen if the reaction conditions are too harsh or if β-hydride elimination is occurring with certain ligands. Try a milder base or a different ligand.
Homocoupling Thoroughly degas all solvents and reagents (three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.[3]
Indole Ring Side Reactions The unprotected indole N-H can sometimes coordinate to the palladium center, inhibiting catalysis.[9] If other troubleshooting fails, consider protecting the nitrogen atom.
Catalyst & Ligand Selection Matrix

The selection of the palladium source and ligand is paramount for a successful reaction. The following table summarizes common choices for different 2-haloindole substrates.

SubstrateRecommended Pd PrecatalystRecommended LigandBaseSolventTypical Temp.
2-Iodoindole Pd(PPh₃)₄, Pd(OAc)₂PPh₃, PCy₃Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene80-100 °C
2-Bromoindole Pd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhosK₃PO₄, K₂CO₃Dioxane/H₂O, THF80-110 °C
2-Chloroindole Pd₂(dba)₃, G3-XPhos PrecatalystXPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, t-BuOH100-120 °C
Unprotected N-H Indole XPhos Palladacycle (P1/P2)XPhos, SPhosK₃PO₄Dioxane/H₂O60-100 °C[8]

Visualized Workflow and Troubleshooting

General Experimental Workflow

The following diagram outlines the standard workflow for setting up a Suzuki coupling reaction for 2-arylindole synthesis.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - 2-Haloindole - Arylboronic Acid - Pd Precatalyst & Ligand - Base solvent Prepare & Degas Solvent setup Combine Reagents in Flask Under Inert Atmosphere solvent->setup reaction Heat to Desired Temperature with Stirring setup->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated 2-Arylindole

Caption: General workflow for 2-arylindole synthesis via Suzuki coupling.
Troubleshooting Decision Tree

If your reaction is not performing as expected, use this decision tree to diagnose the issue.

G start Reaction Failed (Low/No Yield) check_sm Starting Materials Consumed? start->check_sm check_catalyst Is Catalyst Active? (e.g., color change) check_sm->check_catalyst No check_products What Products Formed? check_sm->check_products Yes no_sm_consumed No inactive_catalyst Use Fresh Catalyst/Ligand Increase Temperature Check Inert Atmosphere check_catalyst->inactive_catalyst No check_conditions Review Base/Solvent Check Solubility check_catalyst->check_conditions Yes yes_sm_consumed Yes deboronation Protodeboronation? check_products->deboronation homocoupling Homocoupling? check_products->homocoupling complex_mixture Complex Mixture? check_products->complex_mixture solve_deboronation Use Anhydrous Solvent Dry Base Switch to Boronate Ester deboronation->solve_deboronation Yes solve_homocoupling Degas System Thoroughly Use Bulkier Ligand homocoupling->solve_homocoupling Yes solve_complex Lower Temperature Screen Different Ligands Consider N-Protection complex_mixture->solve_complex Yes

References

Technical Support Center: Minimizing Tar Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in indole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar formation during these critical reactions. By understanding the causes of tarring and implementing optimized protocols, you can significantly improve the yield, purity, and scalability of your indole synthesis.

Section 1: Troubleshooting Guides

This section offers specific advice for minimizing tar formation in two of the most common indole synthesis methods: the Fischer indole synthesis and the Bischler-Möhlau indole synthesis.

Fischer Indole Synthesis: Troubleshooting Tar Formation

The Fischer indole synthesis, while versatile, is notorious for producing tarry byproducts, especially under harsh acidic and high-temperature conditions. These undesirable side reactions can significantly lower the yield and complicate the purification of the desired indole product.

Common Issue: Excessive tar formation and low yield of the desired indole.

Root Causes and Troubleshooting Steps:

  • Harsh Reaction Conditions: Strong Brønsted or Lewis acids and high temperatures can promote acid-catalyzed side reactions and polymerization of reactants and products.

    • Solution 1: Catalyst Optimization. Instead of traditional strong acids like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), consider using milder and more recyclable catalysts such as ionic liquids. SO₃H-functionalized ionic liquids have been shown to effectively catalyze the Fischer indole synthesis in aqueous media, leading to high yields (68-96%) and easier product separation.[1][2]

    • Solution 2: Temperature Control. Elevated temperatures can accelerate side reactions. It is crucial to carefully control the reaction temperature. For some systems, running the reaction at a lower temperature for a longer duration can minimize tar formation.

    • Solution 3: Alternative Solvents. The choice of solvent can influence the reaction pathway. An optimized process using toluene as a co-solvent and for extraction has been reported to produce zero wastewater and a high-purity product without extensive purification.[2]

  • Unstable Phenylhydrazone Intermediates: The phenylhydrazone intermediate may be unstable under the reaction conditions, leading to decomposition and tar formation.

    • Solution: One-Pot Synthesis. To circumvent the isolation of potentially unstable intermediates, a one-pot approach where the phenylhydrazine and the carbonyl compound are reacted directly under indolization conditions can be beneficial.[3]

Experimental Protocol: Fischer Indole Synthesis using a Brønsted Acidic Ionic Liquid

This protocol is adapted from a greener synthesis approach that minimizes the use of harsh acids and organic solvents.

Materials:

  • Phenylhydrazine

  • Ketone/Aldehyde

  • Brønsted acidic ionic liquid (e.g., [BMIm]HSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the phenylhydrazine (1.0 eq), the ketone or aldehyde (1.0 eq), and the Brønsted acidic ionic liquid (0.5 eq).

  • Add deionized water to the flask.

  • Heat the reaction mixture to 70-110 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 0.5 to 6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The indole product often precipitates and can be isolated by filtration.

  • The ionic liquid catalyst can often be recovered from the aqueous filtrate and reused.

Data Presentation: Effect of Catalyst on Indole Yield

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂Acetic AcidReflux2-4Variable, often with significant byproducts[3]
[(HSO₃-p)₂im][HSO₄]Water80470[2]
[BMIm]HSO₄Neat70-1100.5-683-97[4]
1-butylpyridinium chloride-AlCl₃Ionic Liquid1100.5-3up to 92[1]

Logical Relationship Diagram: Troubleshooting Fischer Indole Synthesis

Fischer_Troubleshooting Start Problem: Excessive Tar Formation Cause1 Harsh Reaction Conditions (Strong Acid, High Temp) Start->Cause1 Cause2 Unstable Intermediates Start->Cause2 Solution1a Optimize Catalyst: Use Milder Lewis Acids or Ionic Liquids Cause1->Solution1a Solution1b Control Temperature: Lower temp, longer time Cause1->Solution1b Solution1c Optimize Solvent: e.g., Toluene Cause1->Solution1c Solution2 Employ One-Pot Synthesis Cause2->Solution2

Caption: Troubleshooting workflow for tar formation in Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis: Overcoming Tarring and Low Yields

The Bischler-Möhlau synthesis is a classical method for preparing 2-arylindoles, but it often suffers from harsh reaction conditions, leading to poor yields and significant tar formation.[5][6] Modern modifications, however, offer pathways to cleaner reactions.

Common Issue: Low yields and difficult purification due to tar formation.

Root Causes and Troubleshooting Steps:

  • High Reaction Temperatures and Strong Acids: The traditional use of strong acids and high temperatures promotes a variety of side reactions.

    • Solution 1: Microwave-Assisted Synthesis. Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and reduced byproduct formation. A solvent-free, microwave-assisted approach has been shown to significantly improve yields (52-75%).[7][8][9]

    • Solution 2: Milder Catalysts. The use of milder catalysts, such as lithium bromide, can facilitate the reaction under less harsh conditions.[5]

  • Complex Reaction Mechanism: The multi-step mechanism of the Bischler-Möhlau synthesis provides multiple opportunities for side reactions to occur.[6][10]

    • Solution: One-Pot Procedures. A one-pot variation of the microwave-assisted method, where the aniline and phenacyl bromide are reacted directly, simplifies the experimental procedure and can lead to improved yields.[7][8][9]

Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler Indole Synthesis

This protocol is based on an environmentally friendly method that eliminates the need for solvents and reduces reaction times.

Materials:

  • Aniline derivative

  • Phenacyl bromide derivative

  • Sodium bicarbonate (for the two-step method) or excess aniline (for the one-pot method)

One-Pot Procedure:

  • In a microwave-safe vessel, mix the aniline (2 equivalents) and the phenacyl bromide (1 equivalent).

  • Irradiate the mixture in a microwave reactor at 540-600 W for 45-60 seconds.

  • After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic solution with aqueous acid (e.g., 10% HCl) and then with aqueous base (e.g., 10% NaOH) to remove unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Bischler-Möhlau Synthesis Conditions

MethodCatalyst/ConditionsSolventYield (%)Reference
ConventionalStrong Acid, High TempVariousOften low (<20%)[9]
Microwave-Assisted (One-Pot)None (neat)None52-75[7][8][9]
Microwave-Assisted (Two-Step)Anilinium bromideNone50-56[7][9]

Signaling Pathway Diagram: Bischler-Möhlau Reaction and Side Reactions

Bischler_Pathway Start α-bromo-acetophenone + Aniline Intermediate1 α-anilino-acetophenone Start->Intermediate1 Alkylation Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Acid-catalyzed cyclization Tar Tar Formation Intermediate1->Tar Side Reactions (High Temp) Product 2-Aryl-Indole Intermediate2->Product Aromatization Intermediate2->Tar Polymerization

Caption: Simplified reaction pathway and points of tar formation in the Bischler-Möhlau synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of indole synthesis?

A1: In indole synthesis, "tar" refers to a complex, often dark-colored and viscous mixture of undesirable byproducts. It is not a single compound but rather a collection of high-molecular-weight species, polymers, and degradation products formed through various side reactions. The exact composition of tar can vary depending on the specific indole synthesis method and the reaction conditions employed.

Q2: Besides catalyst and temperature, what other factors can contribute to tar formation?

A2: Several other factors can influence the extent of tar formation:

  • Reactant Purity: Impurities in the starting materials, such as the phenylhydrazine or carbonyl compound, can act as initiators for side reactions.

  • Atmosphere: Some reactions are sensitive to air and moisture. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the gradual decomposition of products and intermediates, resulting in increased tar formation. It is important to monitor the reaction and stop it once the desired product is formed.

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the rates of competing reaction pathways. The effect of solvent polarity on the electronic states of the indole chromophore has been studied, suggesting that solvent choice can be critical.

Q3: How can I quantify the amount of tar in my reaction mixture?

A3: Quantifying a complex mixture like tar can be challenging. However, several analytical techniques can provide useful information:

  • Gravimetric Analysis: After the reaction, the crude product can be dissolved in a suitable solvent that dissolves the desired indole but not the tarry residue. The insoluble material can then be filtered, dried, and weighed to give a rough estimate of the amount of tar formed.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the desired indole product and various byproducts. By using a suitable internal standard, the yield of the product can be accurately determined, and the area of uncharacterized peaks can give an indication of the level of impurities.[11][12]

  • Spectroscopic Techniques: While not directly quantifying tar, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can reveal the presence and relative amounts of major byproducts, providing insights into the side reactions occurring.

Q4: Are there any general "best practices" to minimize tar formation in any indole synthesis?

A4: Yes, several general principles can be applied to most indole synthesis reactions to suppress tar formation:

  • Start with pure reagents.

  • Optimize reaction conditions on a small scale before proceeding to a larger scale. This includes screening different catalysts, solvents, and temperatures.

  • Use the mildest possible conditions that still afford a reasonable reaction rate.

  • Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times.

  • Consider using a one-pot procedure to minimize the handling of potentially unstable intermediates.

  • If the reaction is sensitive to oxygen, perform it under an inert atmosphere.

By carefully considering these factors and utilizing the troubleshooting guides provided, researchers can significantly reduce the formation of tarry byproducts, leading to cleaner reactions and more efficient access to valuable indole derivatives.

References

Validation & Comparative

A Comparative Study of 2-, 3-, and 4-Pyridinyl Indole-3-Carbaldehydes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthesis, spectral properties, and biological activities of isomeric pyridinyl indole-3-carbaldehydes, offering insights for strategic drug design and development.

This guide provides a comparative overview of 2-, 3-, and 4-pyridinyl indole-3-carbaldehydes, a class of heterocyclic compounds with significant potential in medicinal chemistry. By integrating a pyridine ring into the indole-3-carbaldehyde scaffold, researchers can modulate the physicochemical and biological properties of the parent molecule, leading to compounds with a range of therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these isomers and leverage them for targeted therapeutic development.

Synthesis and Physicochemical Properties

The synthesis of pyridinyl indole-3-carbaldehydes can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on both the indole and pyridine rings. Key synthetic strategies include the Fischer indole synthesis and the Vilsmeier-Haack reaction.

The Fischer indole synthesis provides a versatile method for constructing the indole nucleus from a substituted phenylhydrazine and an appropriate ketone or aldehyde. For the synthesis of the target compounds, a pyridinyl-substituted ketone would be reacted with phenylhydrazine. Subsequent formylation at the C3 position of the resulting 2-pyridinylindole, typically via a Vilsmeier-Haack reaction, yields the desired carbaldehyde.

Alternatively, direct arylation or cross-coupling reactions can be employed to introduce the pyridinyl moiety onto a pre-formed indole ring, followed by formylation. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (commonly generated from phosphorus oxychloride and dimethylformamide), is a widely used and efficient method for the formylation of electron-rich heterocycles like indoles.

The position of the nitrogen atom in the pyridine ring is expected to influence the electronic properties and, consequently, the reactivity and biological activity of the molecule. This variation in isomerism is a key consideration in structure-activity relationship (SAR) studies.

Table 1: Physicochemical and Spectroscopic Data of Pyridinyl Indole-3-Carbaldehydes

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde C₁₄H₁₀N₂O222.24Not ReportedAldehyde CHO, Indole NH, Pyridyl & Indolyl aromatic protonsAldehyde C=O, Indole & Pyridyl aromatic carbons
2-(3-Pyridinyl)-1H-indole-3-carbaldehyde C₁₄H₁₀N₂O222.24Not ReportedAldehyde CHO (~9.9), Indole NH (~12.1), Pyridyl & Indolyl aromatic protonsAldehyde C=O (~185.3), Indole & Pyridyl aromatic carbons
2-(4-Pyridinyl)-1H-indole-3-carbaldehyde C₁₄H₁₀N₂O222.24Not ReportedAldehyde CHO, Indole NH, Pyridyl & Indolyl aromatic protonsAldehyde C=O, Indole & Pyridyl aromatic carbons

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of 2-Pyridinylindoles:
  • To a stirred solution of the 2-(pyridinyl)indole in anhydrous dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise.

  • The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).

  • The reaction mixture is then poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure 2-(pyridinyl)-1H-indole-3-carbaldehyde.

G cluster_synthesis General Synthetic Workflow 2_Pyridinylindole 2-Pyridinylindole Formylation Vilsmeier-Haack Formylation 2_Pyridinylindole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Formylation Product 2-Pyridinyl-1H-indole-3-carbaldehyde Formylation->Product G cluster_pathway Potential Anticancer Mechanisms of Action Compound Pyridinyl Indole-3-carbaldehyde Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Kinases (e.g., FLT3, CDK2) Compound->Kinases Inhibition NF_kB NF-κB Pathway Compound->NF_kB Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Cell_Cycle_Arrest Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Kinases->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis NF_kB->Apoptosis_Induction

A Comparative Analysis of the Biological Activities of Imatinib and 2-pyridin-4-yl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established biological activity of the tyrosine kinase inhibitor Imatinib against the potential activities of the novel compound 2-pyridin-4-yl-1H-indole-3-carbaldehyde. While Imatinib is a well-characterized therapeutic agent, experimental data for this compound is not extensively available in public literature. Therefore, this comparison draws upon the known biological activities of structurally similar indole-3-carbaldehyde derivatives to infer the potential mechanisms and effects of this compound.

Introduction

Imatinib is a cornerstone of targeted cancer therapy, renowned for its efficacy against chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3] Its mechanism of action is centered on the inhibition of specific tyrosine kinases, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1][4]

The compound this compound belongs to the indole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[2][5] While direct experimental data on this specific molecule is sparse, its structural motifs—a pyridine ring and an indole-3-carbaldehyde core—suggest a potential for anticancer and kinase inhibitory activity, as observed in various analogs.[1][2][6][7]

Comparative Data

The following tables summarize the known quantitative data for Imatinib and the predicted or inferred data for this compound based on related compounds.

Table 1: General Compound Information

FeatureImatinibThis compound
Chemical Formula C29H31N7OC14H10N2O
Molecular Weight 493.6 g/mol 222.24 g/mol
Target Class Tyrosine Kinase Inhibitor[1][8]Potential Kinase Inhibitor
Primary Indications CML, GIST[1]Not established

Table 2: In Vitro Biological Activity

ParameterImatinibThis compound (Predicted/Inferred)
Target Kinases BCR-ABL, c-KIT, PDGFR[1][9]Potential inhibitor of various kinases such as EGFR, VEGFR-2, Src, HPK1 based on analogs.[4][6][7]
IC50 (BCR-ABL) ~0.08 µM (in K562 cells)[10]Not determined
Cell Viability (K562) IC50 ≈ 0.08 µM[10]Not determined
Mechanism of Action Competitive inhibition at the ATP binding site of target kinases.[1][11]Potential for ATP-competitive kinase inhibition or other mechanisms like tubulin polymerization inhibition observed in analogs.[1]

Signaling Pathways

Imatinib's Mechanism of Action

Imatinib functions by blocking the ATP-binding site of the BCR-ABL fusion protein, which is constitutively active in CML. This inhibition prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways that lead to cell proliferation and survival.

imatinib_pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrates ATP ATP ATP->BCR_ABL Binds to active site Imatinib Imatinib Imatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Proliferation Activates

Imatinib inhibits BCR-ABL kinase activity.
Potential Signaling Pathway for this compound

Based on the activity of related indole derivatives, this compound could potentially inhibit a range of protein kinases involved in cancer cell signaling. The specific targets would require experimental validation.

indole_pathway Indole_Compound This compound Potential_Kinases Potential Target Kinases (e.g., EGFR, VEGFR-2, Src, HPK1) Indole_Compound->Potential_Kinases Potentially Inhibits Downstream_Signaling Downstream Signaling Cascades Potential_Kinases->Downstream_Signaling Activates Cancer_Hallmarks Cancer Hallmarks (Proliferation, Angiogenesis, etc.) Downstream_Signaling->Cancer_Hallmarks Promotes mtt_workflow start Seed cells in a 96-well plate treat Treat cells with compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at ~570 nm solubilize->read western_blot_workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Pyridinyl-1H-indole-3-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic characteristics of positional isomers of 2-pyridinyl-1H-indole-3-carbaldehyde is crucial for researchers in medicinal chemistry and materials science. The precise arrangement of the pyridinyl group on the indole scaffold significantly influences the electronic properties and, consequently, the spectral behavior of these molecules. This guide provides a comparative overview of the spectroscopic data for 2-(pyridin-2-yl), 2-(pyridin-3-yl), and 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde, supported by experimental protocols and data interpretation.

Comparative Spectroscopic Data

The following tables summarize the expected and, where available, reported spectroscopic data for the three key positional isomers. The data for the parent 1H-indole-3-carbaldehyde is included as a reference point.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton1H-Indole-3-carbaldehyde2-(Pyridin-2-yl) Isomer (Predicted)2-(Pyridin-3-yl) Isomer (Predicted)2-(Pyridin-4-yl) Isomer (Predicted)
CHO~10.0~10.1-10.3~10.0-10.2~10.1-10.3
Indole NH~8.3-8.8 (broad s)~8.5-9.0 (broad s)~8.4-8.9 (broad s)~8.5-9.0 (broad s)
Indole H4~8.2-8.4 (d)~8.3-8.5 (d)~8.2-8.4 (d)~8.3-8.5 (d)
Indole H5~7.2-7.4 (m)~7.3-7.5 (m)~7.2-7.4 (m)~7.3-7.5 (m)
Indole H6~7.2-7.4 (m)~7.3-7.5 (m)~7.2-7.4 (m)~7.3-7.5 (m)
Indole H7~7.5-7.7 (d)~7.6-7.8 (d)~7.5-7.7 (d)~7.6-7.8 (d)
Pyridine Hα-~8.6-8.8 (d)~8.8-9.0 (s)~8.7-8.9 (d)
Pyridine Hβ-~7.8-8.0 (t)~8.0-8.2 (d)~7.6-7.8 (d)
Pyridine Hγ-~7.3-7.5 (t)~7.4-7.6 (t)-
Pyridine Hδ-~7.8-8.0 (d)-~7.6-7.8 (d)

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon1H-Indole-3-carbaldehyde2-(Pyridin-2-yl) Isomer (Predicted)2-(Pyridin-3-yl) Isomer (Predicted)2-(Pyridin-4-yl) Isomer (Predicted)
CHO~185~185-187~184-186~185-187
Indole C2~138~148-152~147-151~148-152
Indole C3~118~119-121~118-120~119-121
Indole C3a~124~125-127~124-126~125-127
Indole C4~121~122-124~121-123~122-124
Indole C5~123~124-126~123-125~124-126
Indole C6~122~123-125~122-124~123-125
Indole C7~112~113-115~112-114~113-115
Indole C7a~137~137-139~137-139~137-139
Pyridine Cα-~150-154~148-152~150-154
Pyridine Cβ-~121-124~135-138~122-125
Pyridine Cγ-~136-139~123-126~149-153
Pyridine Cδ-~120-123-~122-125

Table 3: IR, UV-Vis, and Mass Spectrometry Data

Spectroscopic Technique1H-Indole-3-carbaldehyde2-Pyridinyl Isomers (General Expected Characteristics)
IR (cm⁻¹) ~3150-3300 (N-H stretch), ~1650-1680 (C=O stretch), ~1520-1580 (C=C stretch)Similar N-H and C=O stretching frequencies. Variations in the fingerprint region (below 1500 cm⁻¹) are expected due to the different substitution patterns of the pyridine ring.
UV-Vis (λmax, nm) ~245, ~260, ~300The extended conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole-3-carbaldehyde. The position of the nitrogen in the pyridine ring will subtly influence the energy of the π-π* transitions.
Mass Spec. (m/z) 145 (M⁺)222 (M⁺). The fragmentation patterns are expected to show characteristic losses of CO (M-28) and HCN (M-27) from the indole and pyridine rings, respectively.

Experimental Protocols

The synthesis and spectroscopic characterization of these isomers generally follow established organic chemistry procedures.

Synthesis: Vilsmeier-Haack Formylation of 2-Pyridinylindoles

A common method for the synthesis of these compounds is the Vilsmeier-Haack reaction[1][2]. This involves the formylation of a 2-pyridinylindole precursor.

General Procedure:

  • The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0°C under an inert atmosphere.

  • The corresponding 2-(pyridin-X-yl)-1H-indole, dissolved in DMF, is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the electrophilic substitution at the C3 position of the indole ring.

  • Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaOH or K₂CO₃ solution).

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol or acetonitrile.

  • Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) or electron impact (EI) source.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for comparing these isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Indole 1H-Indole Coupling Suzuki or Stille Coupling Indole->Coupling Pyridinyl_Halide Pyridinyl Halide Pyridinyl_Halide->Coupling Pyridinyl_Indole 2-Pyridinyl-1H-indole Coupling->Pyridinyl_Indole Vilsmeier Vilsmeier-Haack Formylation Pyridinyl_Indole->Vilsmeier Isomers 2-Pyridinyl-1H-indole- 3-carbaldehyde Isomers Vilsmeier->Isomers NMR NMR Spectroscopy (¹H, ¹³C) Isomers->NMR IR IR Spectroscopy Isomers->IR UV_Vis UV-Vis Spectroscopy Isomers->UV_Vis MS Mass Spectrometry Isomers->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison UV_Vis->Comparison MS->Comparison

Caption: Workflow for the synthesis and comparative spectroscopic analysis of 2-pyridinyl-1H-indole-3-carbaldehyde isomers.

Structure-Spectra Correlation

The position of the nitrogen atom in the pyridine ring has a pronounced effect on the electronic distribution within the molecule, which is reflected in the spectroscopic data.

  • ¹H NMR: The protons on the pyridine ring will exhibit different chemical shifts and coupling patterns depending on their proximity to the nitrogen atom. For the 2-pyridin-2-yl isomer, the proton at the 6-position of the pyridine ring is expected to be the most deshielded due to the anisotropic effect of the lone pair of the nitrogen atom. In the 2-pyridin-3-yl isomer, the proton at the 2-position of the pyridine ring will be significantly deshielded. For the 2-pyridin-4-yl isomer, the protons at the 2- and 6-positions of the pyridine ring will be equivalent and deshielded.

  • ¹³C NMR: The carbon atoms directly attached to the nitrogen in the pyridine ring will show the most significant downfield shifts. The electronic effect of the pyridinyl nitrogen will also be transmitted to the indole ring, causing subtle shifts in the signals of the indole carbons.

  • UV-Vis: The extent of conjugation and the overall electronic nature of the pyridinyl substituent will influence the energy of the electronic transitions. The 2-pyridin-4-yl isomer, with the nitrogen at a para-like position relative to the point of attachment, might exhibit a more extended conjugation and thus a longer wavelength absorption maximum compared to the other isomers.

References

Cytotoxicity of Substituted Indole-3-Carbaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potent anticancer effects. Among these, substituted indole-3-carbaldehydes have emerged as a promising class of cytotoxic agents. This guide provides a comparative analysis of the cytotoxic effects of various substituted indole-3-carbaldehydes, supported by experimental data, to aid researchers in the development of novel anticancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic activity of substituted indole-3-carbaldehydes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for two prominent classes of indole-3-carbaldehyde derivatives: thiosemicarbazones and arylsulfonylhydrazides.

Indole-3-Carbaldehyde Thiosemicarbazone Derivatives

Thiosemicarbazones derived from indole-3-carbaldehyde have demonstrated significant cytotoxic potential. The substitutions on the thiosemicarbazone moiety and the indole nitrogen play a crucial role in modulating their activity.

Compound IDSubstitution (R)Cancer Cell LineIC50 (µM)Reference
3dN-propylA549 (Lung Carcinoma)>100[1]
3qN-(4-nitrobenzyl)A549 (Lung Carcinoma)6.2[1]
3tN-(4-chlorobenzyl)MCF-7 (Breast Adenocarcinoma)3.1[1]
3uN-(4-methylbenzyl)MCF-7 (Breast Adenocarcinoma)4.2[1]
3vN-(4-methoxybenzyl)HepG2 (Hepatocellular Carcinoma)5.8[1]
3wN-(4-fluorobenzyl)HepG2 (Hepatocellular Carcinoma)6.5[1]
Indole-3-Carbaldehyde Arylsulfonylhydrazide Derivatives

Arylsulfonylhydrazides synthesized from indole-3-carbaldehyde have also been identified as potent anticancer agents, particularly against breast cancer cell lines.[2]

Compound IDSubstitution (Ar)Cancer Cell LineIC50 (µM)Reference
5aPhenylMCF-7 (Breast Adenocarcinoma)25.3[2]
5aPhenylMDA-MB-468 (Breast Adenocarcinoma)30.1[2]
5f4-ChlorophenylMCF-7 (Breast Adenocarcinoma)13.2[2]
5f4-ChlorophenylMDA-MB-468 (Breast Adenocarcinoma)8.2[2]
5h4-FluorophenylMCF-7 (Breast Adenocarcinoma)35.8[2]
5h4-FluorophenylMDA-MB-468 (Breast Adenocarcinoma)53.3[2]
5j4-BromophenylMCF-7 (Breast Adenocarcinoma)20.7[2]
5j4-BromophenylMDA-MB-468 (Breast Adenocarcinoma)50.6[2]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of substituted indole-3-carbaldehydes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[3]

2. Compound Treatment:

  • The test compounds (substituted indole-3-carbaldehydes) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • The medium from the seeded cells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period, typically 24 to 72 hours.[3][4]

3. MTT Assay:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[4][5]

  • The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and the formazan crystals are dissolved in 100-150 µL of a solubilization solution, such as DMSO or a mixture of isopropanol and HCl.[3]

4. Data Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[4]

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several substituted indole-3-carbaldehydes exert their cytotoxic effects by interfering with crucial cellular processes, including microtubule dynamics and apoptosis.

Inhibition of Tubulin Polymerization

Certain indole derivatives act as tubulin polymerization inhibitors. They bind to tubulin, the protein subunit of microtubules, and disrupt the dynamic equilibrium between polymerization and depolymerization of microtubules. This interference with microtubule function leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Indole Derivative Indole Derivative Indole Derivative->αβ-Tubulin Dimers Binds to Tubulin Disrupted Microtubules Disrupted Microtubules G2/M Arrest G2/M Arrest Disrupted Microtubules->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by indole derivatives.

Induction of Apoptosis

Many cytotoxic indole-3-carbaldehydes induce programmed cell death, or apoptosis, in cancer cells. This can occur through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-9 Activation Caspase-9 Activation Caspase-8 Activation->Caspase-9 Activation via Bid cleavage Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Indole Derivative Indole Derivative Mitochondrial Stress Mitochondrial Stress Indole Derivative->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow

The general workflow for the synthesis and cytotoxic evaluation of substituted indole-3-carbaldehydes is outlined below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Cytotoxicity Evaluation Indole-3-carbaldehyde Indole-3-carbaldehyde Substitution Reaction Substitution Reaction Indole-3-carbaldehyde->Substitution Reaction Starting Material Purification & Characterization Purification & Characterization Substitution Reaction->Purification & Characterization Crude Product Substituted Amine/Hydrazide Substituted Amine/Hydrazide Substituted Amine/Hydrazide->Substitution Reaction Substituted Indole-3-carbaldehyde Derivative Substituted Indole-3-carbaldehyde Derivative Purification & Characterization->Substituted Indole-3-carbaldehyde Derivative Pure Compound Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Substituted Indole-3-carbaldehyde Derivative->Compound Treatment Cell Seeding Cell Seeding Cancer Cell Lines->Cell Seeding Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Viability Data

Caption: General experimental workflow for cytotoxicity studies.

References

Confirming the Purity of Synthetic 2-pyridin-4-yl-1H-indole-3-carbaldehyde: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-pyridin-4-yl-1H-indole-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. This guide also presents alternative methods for purity assessment and includes detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal method for assessing the purity of synthetic compounds like this compound. The method's high resolution and sensitivity allow for the detection and quantification of even minor impurities.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was determined by RP-HPLC. The following table summarizes the quantitative data, comparing the main compound with potential impurities that could arise from the synthesis process, such as unreacted starting materials or by-products.

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound8.5299.699.6
Impurity 1 (e.g., Indole-3-carbaldehyde)4.280.2-
Impurity 2 (e.g., 4-bromopyridine)2.150.1-
Other minor impurities-0.1-
Experimental Protocol: RP-HPLC Method

This section details the validated RP-HPLC method for the purity assessment of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[1][2]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

Experimental Workflow

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Purity Report calculate->report Final Purity Report

Caption: Workflow for HPLC Purity Determination.

Alternative Methods for Purity Confirmation

While HPLC is the gold standard for quantitative purity analysis, other techniques can provide complementary information and serve as orthogonal methods for purity confirmation.

MethodPrincipleAdvantagesLimitations
Thin Layer Chromatography (TLC) Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[3][4]Rapid, simple, and cost-effective for qualitative assessment.Lower resolution and sensitivity compared to HPLC; not quantitative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[5]Provides detailed structural information and can detect impurities with different chemical structures.Less sensitive than HPLC for detecting minor impurities; requires pure standards for quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and can identify impurities based on their molecular weight.[6]May not be suitable for isomeric impurities; quantification can be complex.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in a sample.Provides information on the elemental composition and can indicate the presence of inorganic impurities.Does not provide information on organic impurities with the same elemental composition.
Experimental Protocol: Thin Layer Chromatography (TLC)

1. Materials:

  • TLC plates pre-coated with silica gel 60 F254.

  • Developing chamber.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v).

  • UV lamp for visualization (254 nm and/or 365 nm).

2. Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of the TLC plate.

  • Place the plate in the developing chamber containing the mobile phase.

  • Allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities.

Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Confirmation compound Synthetic Compound hplc HPLC (Quantitative) compound->hplc tlc TLC (Qualitative) compound->tlc nmr NMR (Structural) compound->nmr ms MS (Molecular Weight) compound->ms final_purity Confirmed Purity hplc->final_purity tlc->final_purity nmr->final_purity ms->final_purity

Caption: Interrelation of Purity Analysis Methods.

References

The Structural Dance of Potency: A Comparative Guide to Pyridinyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of pyridinyl-indole derivatives reveals a nuanced interplay of substituent effects and scaffold architecture that dictates their therapeutic potential. This guide offers a comparative analysis of these compounds, drawing on experimental data to illuminate the key structural modifications that drive their biological activity, primarily as potent anticancer agents and kinase inhibitors.

The fusion of a pyridine and an indole ring system has proven to be a fertile ground for the discovery of novel therapeutic agents. Researchers have extensively explored the chemical space around this privileged scaffold, leading to the identification of derivatives with significant activity against a range of diseases, most notably cancer. The biological activity of these compounds is intricately linked to their structural features, with subtle changes in substitution patterns often leading to dramatic shifts in potency and selectivity.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyridinyl-indole derivatives have emerged as a significant class of anticancer agents, with their mechanism of action often involving the inhibition of key kinases that regulate cell growth and survival.[1][2] The structure-activity relationship (SAR) studies in this area have pinpointed several critical structural determinants for potent antiproliferative activity.

A noteworthy example is the class of pyrido[3,4-b]indoles, which have demonstrated broad-spectrum anticancer activity.[3] SAR studies on these compounds revealed that the nature of the substituent at the C1 position and the C6 position of the β-carboline nucleus is crucial for their cytotoxic effects. For instance, the presence of a 1-naphthyl group at C1 combined with a methoxy group at C6 resulted in a compound with potent activity against breast, colon, melanoma, and pancreatic cancer cell lines, with IC50 values in the nanomolar range.[3] This highlights the importance of bulky aromatic substituents at C1 for enhancing anticancer potency.

Another class of pyridinyl-indole derivatives, the indolyl-pyridinyl-propenones, has been investigated for its ability to induce a form of cell death known as methuosis.[4][5] Preliminary SAR studies identified 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) as a lead compound with low micromolar activity.[4] Further modifications to the indole and pyridine rings have been explored to optimize this activity.

Quantitative Comparison of Anticancer Activity

To facilitate a clear comparison of the antiproliferative activity of various pyridinyl-indole derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[3,4-b]indoles1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleBreast Cancer0.08[3]
Colon Cancer0.13[3]
Melanoma0.13[3]
Pancreatic Cancer0.20[3]
Indolyl-pyridinyl-propenonesMOMIPPGlioblastomaLow micromolar[4]
Pyridine-pyrimidine-indole-carbohydrazides12g, 12i, 12n, 12AHeLaPotent vacuolization at 1 µM[5]
Oxindole-based pyridyl derivativesCompound 5lLeukemiaFLT3 IC50: 0.27 nM, CDK2 IC50: 2.47 nM[6]
Compound 5gOvarian Cancer (OVCAR-4)Cytotoxic at 10 µM[6]

Kinase Inhibition: A Primary Mechanism of Action

The anticancer properties of many pyridinyl-indole derivatives can be attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] The indole scaffold serves as a versatile framework for designing kinase inhibitors, and its combination with a pyridine ring offers opportunities for fine-tuning selectivity and potency.[1]

For instance, oxindole-based derivatives bearing a pyridyl group have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), both of which are implicated in the pathogenesis of acute myeloid leukemia (AML).[6] SAR studies on these compounds demonstrated that a 3-pyridyl group attached to a linker and a chloro-substitution at the 6-position of the oxindole ring were optimal for potent dual inhibition.[6]

The following diagram illustrates a simplified signaling pathway involving FLT3 and CDK2, which are targeted by these pyridinyl-indole derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition

Figure 1: Simplified signaling pathways involving FLT3 and CDK2.

Experimental Protocols: A Look at the Methodologies

The determination of the biological activity of these pyridinyl-indole derivatives relies on a variety of standardized experimental protocols.

Antiproliferative Assays

The antiproliferative activity of the compounds is typically evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay. In these assays, cancer cell lines are treated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then measured, and the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated.

The general workflow for an antiproliferative assay is depicted below:

Experimental_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding compound_treatment Treat cells with varying concentrations of compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation add_reagent Add MTT or SRB reagent incubation->add_reagent measure_absorbance Measure absorbance add_reagent->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: General workflow for an antiproliferative assay.

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays. These assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods like ELISA (enzyme-linked immunosorbent assay) or radiometric assays. The IC50 value for kinase inhibition is then determined.

Other Biological Activities

While the primary focus has been on anticancer applications, pyridinyl-indole derivatives have also been explored for other therapeutic indications. For instance, a series of indole–pyridine carbonitriles were synthesized and evaluated for their antidiabetic potential, showing inhibitory activities against α-glucosidase and α-amylase enzymes.[7] Additionally, some derivatives have been investigated as inhibitors of the hepatitis C virus (HCV) NS4B protein and as HIV-1 fusion inhibitors.[8][9]

Structure-Activity Relationship Logic

The following diagram illustrates the logical relationship in the SAR of pyridinyl-indole derivatives, highlighting how structural modifications influence their biological activity.

SAR_Logic Scaffold Pyridinyl-Indole Scaffold Modification Structural Modifications Scaffold->Modification Indole_Sub Indole Ring Substituents (e.g., C1, C5, C6) Modification->Indole_Sub Pyridine_Sub Pyridine Ring Substituents Modification->Pyridine_Sub Linker Linker between Indole and Pyridine Modification->Linker Target_Binding Target Binding Affinity & Selectivity Indole_Sub->Target_Binding Pyridine_Sub->Target_Binding Linker->Target_Binding Biological_Activity Biological Activity (e.g., Anticancer, Kinase Inhibition) Target_Binding->Biological_Activity

Figure 3: Logical flow of structure-activity relationships.

References

Unveiling the Antioxidant Potential of Indole-3-Carboxaldehyde Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. Indole-3-carboxaldehyde, a versatile scaffold, has emerged as a promising starting point for the synthesis of potent antioxidants.[1][2][3] This guide provides a comparative analysis of the antioxidant activity of various indole-3-carboxaldehyde analogues, supported by experimental data and detailed methodologies to aid in the rational design of new therapeutic agents.

A growing body of research highlights the capacity of indole-3-carboxaldehyde derivatives to scavenge free radicals and inhibit lipid peroxidation, key processes in oxidative stress-related pathologies.[4][5][6] Modifications to the indole-3-carboxaldehyde structure, such as the introduction of aryl amines, thiosemicarbazones, and Schiff bases, have been shown to significantly influence their antioxidant efficacy.[4][6][7]

Comparative Antioxidant Activity

The antioxidant potential of various indole-3-carboxaldehyde analogues has been evaluated using a range of in vitro assays. The following tables summarize the quantitative data from these studies, offering a clear comparison of their relative activities.

Compound IDModificationDPPH Radical Scavenging Activity (IC50 in µg/mL)Reference
5f Indole-3-carboxaldehyde conjugated with a specific aryl amineSuperior to standard (BHA)[4][5]
DP-2 Schiff base of indole-3-carboxaldehydeSuperior to standard (Ascorbic Acid)[6]
DP-4 Schiff base of indole-3-carboxaldehydeSuperior to standard (Ascorbic Acid)[6]
3a Indole-3-carboxyaldehyde thiosemicarbazonePotent in ABTS assay[7]
3b Indole-3-carboxyaldehyde thiosemicarbazonePotent in ABTS assay[7]
3d Indole-3-carboxyaldehyde thiosemicarbazonePotent in ABTS assay[7]

Note: IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. BHA (Butylated Hydroxyanisole) and Ascorbic Acid are commonly used standard antioxidants.

Experimental Protocols

The evaluation of antioxidant activity relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the key assays cited in the comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

  • Sample preparation: The synthesized indole-3-carboxaldehyde analogues are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Lipid Peroxidation (LPO) Inhibition Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage.

  • Tissue preparation: A tissue homogenate (e.g., rat liver microsomes) is prepared as a source of lipids.

  • Induction of peroxidation: Lipid peroxidation is induced by adding a pro-oxidant, such as a mixture of ferrous sulfate and ascorbic acid.

  • Sample addition: The indole-3-carboxaldehyde analogues at various concentrations are added to the reaction mixture.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Measurement of malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, often using the thiobarbituric acid reactive substances (TBARS) method.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the sample-treated group with the control group.

Experimental Workflow and Synthesis

The synthesis of these antioxidant compounds follows a structured chemical process, which can be visualized to understand the relationship between the starting materials and the final active analogues.

experimental_workflow I3C Indole-3-carboxaldehyde Synthesis Chemical Synthesis I3C->Synthesis ArylAmine Aryl Amines ArylAmine->Synthesis Thiosemicarbazide Thiosemicarbazides Thiosemicarbazide->Synthesis BiginelliReactants Biginelli Reaction (Ethyl acetoacetate, Urea/Thiourea) BiginelliReactants->Synthesis Analogues Indole-3-carboxaldehyde Analogues Synthesis->Analogues SchiffBases Schiff Bases Synthesis->SchiffBases Thiosemicarbazones Thiosemicarbazones Synthesis->Thiosemicarbazones AntioxidantAssays In Vitro Antioxidant Assays (DPPH, LPO, ABTS, etc.) Analogues->AntioxidantAssays SchiffBases->AntioxidantAssays Thiosemicarbazones->AntioxidantAssays DataAnalysis Data Analysis (IC50 values) AntioxidantAssays->DataAnalysis

Figure 1. General workflow for the synthesis and antioxidant evaluation of indole-3-carboxaldehyde analogues.

This guide provides a snapshot of the current research on the antioxidant properties of indole-3-carboxaldehyde analogues. The presented data and protocols can serve as a valuable resource for the design and development of new and more potent antioxidant agents with potential therapeutic applications. Further in-depth studies, including in vivo and mechanistic investigations, are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Cross-reactivity analysis of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative framework for analyzing the cross-reactivity of 2-pyridin-4-yl-1H-indole-3-carbaldehyde against a panel of kinases, alongside established multi-targeted inhibitors, Staurosporine and Sunitinib.

While specific experimental data for the cross-reactivity of this compound is not broadly published, this guide offers a template for its evaluation. The following sections detail standardized experimental protocols and present a comparative data structure, enabling researchers to benchmark their findings against well-characterized inhibitors. The indole scaffold is a common feature in many kinase inhibitors, suggesting that compounds like this compound may exhibit activity against various kinases.[1][2][3][4][5]

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of Staurosporine and Sunitinib against a selection of kinases. Researchers can use this table as a template to populate with their own experimental data for this compound.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)
Serine/Threonine Kinases Data not available
PKAData not available15[6]-
PKCαData not available2[6]-
PKCγData not available5[6]-
CAMKIIData not available20[6][7]-
Tyrosine Kinases Data not available
c-SrcData not available6[6]>10,000
LynData not available20[6]-
SykData not available16[6]-
VEGFR2 (KDR)Data not available-80[8][9]
PDGFRβData not available-2[8][9]
c-KitData not available-2[8]
FLT3Data not available-250 (wild-type)[8][9]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.

Experimental Protocols

To ensure consistency and reproducibility, standardized kinase assay protocols are essential. Below are detailed methodologies for commonly used kinase activity assays.

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction. A decrease in ATP is directly proportional to the kinase activity.

Materials:

  • Kinase-Glo® Reagent

  • Kinase of interest

  • Substrate specific to the kinase

  • Test compounds (this compound, Staurosporine, Sunitinib)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque multi-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the appropriate concentration of the test compound.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values.

LanthaScreen® TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase.

Materials:

  • LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate

  • Fluorescein-labeled substrate

  • Kinase of interest

  • Test compounds

  • Kinase buffer

  • TR-FRET dilution buffer

  • ATP

  • EDTA solution (to stop the reaction)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a suitable microplate, combine the kinase, fluorescein-labeled substrate, and the test compound.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection: Add a solution of EDTA and the Tb-labeled antibody in TR-FRET dilution buffer. The EDTA stops the kinase reaction.

  • Incubation: Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis: The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is proportional to the extent of substrate phosphorylation. Calculate percent inhibition and IC50 values.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Dilution Compound Serial Dilution Reaction_Setup Combine Kinase, Substrate, & Compound Compound_Dilution->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup ATP_Prep ATP Solution Preparation Reaction_Start Initiate with ATP ATP_Prep->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add Detection Reagent Incubation->Reaction_Stop Plate_Reading Read Plate (Luminescence/TR-FRET) Reaction_Stop->Plate_Reading Data_Processing Calculate % Inhibition Plate_Reading->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: Experimental workflow for kinase inhibitor cross-reactivity screening.

G cluster_pathway Kinase Signaling Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (Primary Target) Upstream_Signal->Receptor Downstream_Effector_1 Downstream Effector 1 Receptor->Downstream_Effector_1 Cellular_Response_1 Cellular Response (e.g., Proliferation) Downstream_Effector_1->Cellular_Response_1 Off_Target_Kinase Off-Target Kinase Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Cellular_Response_2 Off-Target Effect (e.g., Toxicity) Downstream_Effector_2->Cellular_Response_2 Inhibitor This compound Inhibitor->Receptor Inhibition (On-Target) Inhibitor->Off_Target_Kinase Cross-reactivity (Off-Target)

References

Comparative Efficacy Analysis: 2-pyridin-4-yl-1H-indole-3-carbaldehyde and Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the in vitro and in vivo efficacy of 2-pyridin-4-yl-1H-indole-3-carbaldehyde is limited. This guide provides a comparative overview based on the biological activities of structurally related indole-3-carbaldehyde derivatives and other pyridine-indole compounds to infer potential therapeutic applications and guide future research.

This comparison guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of indole-based heterocyclic compounds.

In Vitro Efficacy of Structurally Related Indole Derivatives

The following table summarizes the in vitro cytotoxic and antimicrobial activities of various indole derivatives, providing a benchmark for the potential efficacy of this compound.

Compound/DerivativeAssay TypeCell Line/OrganismEfficacy Metric (IC₅₀/MIC)Reference
2-phenyl-1H-indole-3-carbaldehyde analogs Tubulin Polymerization Inhibition-IC₅₀: 1.2 µM[1]
Indole-thiosemicarbazone hybrids Anti-proliferative AssayMCF-7 (Breast Cancer)Goldscore fitness: 52.70 (tubulin)[1]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one Antibacterial AssayMRSA ATCC 43300MIC: 0.98 µg/mL[2]
Indolylquinazolinone Derivatives (3c, f, g, k, r, 3z) Antiproliferative AssayVarious Cancer Cell LinesSignificant Activity[2]
N-substituted indole-3-carbaldehyde oxime derivatives (8 & 9) Urease Inhibitory AssayMacrotyloma uniflorum ureaseIC₅₀: 0.0516 & 0.0345 mM[3]
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (8b) Cytotoxicity AssayLiver Cancer Cell LinesGood Potency[4]

In Vivo Efficacy of Structurally Related Indole Derivatives

The in vivo anticancer potential of related indole compounds has been evaluated in xenograft models. This data provides a framework for designing future in vivo studies for this compound.

Compound/DerivativeAnimal ModelTumor TypeTreatment RegimenOutcomeReference
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (8b) Xenograft Mouse ModelHepatocellular CarcinomaNot SpecifiedGood in vivo safety and anti-HCC activity[4]
Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivative ((R)-8i) Mouse ModelOsteosarcomaNot Specified52.9% inhibition of OS growth[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of related indole derivatives are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Xenograft Model for Anticancer Drug Testing

Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in a living organism.[6]

  • Cell Culture: Culture human cancer cells in vitro.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the cultured cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.

  • Drug Administration: Once the tumors reach a certain size, randomly assign the mice to treatment and control groups. Administer the test compound (e.g., this compound) and a vehicle control according to a predetermined schedule and route of administration.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.

  • Visual Inspection: After incubation, visually inspect the wells for microbial growth (turbidity).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be modulated by indole-based compounds and a typical experimental workflow for their evaluation.

G cluster_0 Apoptosis Signaling Pathway Indole_Compound Indole Compound (e.g., this compound) Bcl2 Bcl-2 Family Proteins Indole_Compound->Bcl2 Inhibition Caspases Caspase Cascade Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Activation

Caption: Potential apoptotic pathway targeted by indole compounds.

G cluster_1 Drug Discovery and Development Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (Xenograft Models) Lead_Identification->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials

Caption: General workflow for preclinical drug evaluation.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Aryl-Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-aryl-indole-3-carbaldehydes is of paramount importance, as this scaffold is a key building block in numerous pharmacologically active compounds. This guide provides a head-to-head comparison of the most common and effective synthetic strategies, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in the selection of the optimal route for a given application.

Executive Summary

The synthesis of 2-aryl-indole-3-carbaldehydes is typically achieved through a two-step process: the formation of the 2-arylindole core, followed by formylation at the C-3 position. The most prevalent and versatile method for the formylation step is the Vilsmeier-Haack reaction . Therefore, the primary point of comparison between the synthetic routes lies in the method used to construct the 2-arylindole precursor. This guide focuses on three major strategies for the synthesis of the 2-arylindole core, which is then followed by the Vilsmeier-Haack formylation:

  • Suzuki Coupling: A robust and widely used palladium-catalyzed cross-coupling reaction to form the C2-aryl bond.

  • Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.

  • Batcho-Leimgruber Indole Synthesis: A versatile method for constructing the indole ring system from an o-nitrotoluene derivative.

The choice of a particular route depends on factors such as the availability of starting materials, desired substrate scope, and tolerance to functional groups.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the different synthetic routes to a representative target molecule, 2-phenyl-1H-indole-3-carbaldehyde. This allows for a direct comparison of reaction yields, times, and conditions.

Synthesis Route Key Steps Typical Yield (%) Typical Reaction Time Typical Temperature (°C) Catalyst/Reagent
Route 1: Suzuki Coupling + Vilsmeier-Haack 1. Suzuki Coupling of 2-bromoindole and phenylboronic acid2. Vilsmeier-Haack formylation75-90 (Step 1)85-95 (Step 2)12-24 h (Step 1)2-4 h (Step 2)80-100 (Step 1)0-90 (Step 2)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) (Step 1)POCl₃, DMF (Step 2)
Route 2: Larock Indole Synthesis + Vilsmeier-Haack 1. Larock annulation of 2-iodoaniline and diphenylacetylene2. Vilsmeier-Haack formylation70-85 (Step 1)85-95 (Step 2)12-24 h (Step 1)2-4 h (Step 2)100 (Step 1)0-90 (Step 2)Pd(OAc)₂, PPh₃, Base (e.g., Na₂CO₃) (Step 1)POCl₃, DMF (Step 2)
Route 3: Batcho-Leimgruber + Vilsmeier-Haack 1. Condensation of 2-nitrotoluene with DMF-DMA2. Reductive cyclization3. Vilsmeier-Haack formylation80-90 (Steps 1&2)85-95 (Step 3)2-4 h (Step 1)2-6 h (Step 2)2-4 h (Step 3)110-140 (Step 1)RT to reflux (Step 2)0-90 (Step 3)DMF-DMA, Pyrrolidine (Step 1)Reducing agent (e.g., Pd/C, H₂ or Fe/AcOH) (Step 2)POCl₃, DMF (Step 3)

Note: Yields and reaction conditions can vary depending on the specific substrates and optimization.

Experimental Protocols

Detailed methodologies for the key reactions are provided below.

Route 1: Suzuki Coupling Followed by Vilsmeier-Haack Formylation

Step 1: Synthesis of 2-Phenylindole via Suzuki Coupling

  • Materials: 2-Bromoindole, phenylboronic acid, palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, and ethanol.

  • Procedure: To a solution of 2-bromoindole (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene and ethanol, aqueous potassium carbonate (2.0 eq) is added. The mixture is degassed with argon for 15-20 minutes. Palladium tetrakis(triphenylphosphine) (0.05 eq) is then added, and the reaction mixture is heated to reflux (80-100 °C) for 12-24 hours under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenylindole.

Step 2: Vilsmeier-Haack Formylation of 2-Phenylindole

  • Materials: 2-Phenylindole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

  • Procedure: Phosphorus oxychloride (1.2 eq) is added dropwise to a stirred solution of N,N-dimethylformamide (3.0 eq) at 0 °C. The mixture is stirred for 30 minutes at the same temperature to form the Vilsmeier reagent. A solution of 2-phenylindole (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to 60-90 °C for 2-4 hours. After completion, the reaction is quenched by pouring it into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to give 2-phenyl-1H-indole-3-carbaldehyde. Further purification can be achieved by recrystallization.[1][2][3][4]

Route 2: Larock Indole Synthesis Followed by Vilsmeier-Haack Formylation

Step 1: Synthesis of 2-Phenylindole via Larock Indole Synthesis

  • Materials: 2-Iodoaniline, diphenylacetylene, palladium acetate [Pd(OAc)₂], triphenylphosphine (PPh₃), sodium carbonate (Na₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure: A mixture of 2-iodoaniline (1.0 eq), diphenylacetylene (1.1 eq), palladium acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq) in DMF is heated at 100 °C for 12-24 hours under an inert atmosphere.[5] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-phenylindole.

Step 2: Vilsmeier-Haack Formylation of 2-Phenylindole

  • The procedure is identical to Step 2 of Route 1.

Route 3: Batcho-Leimgruber Indole Synthesis and Subsequent Formylation

Step 1 & 2: Synthesis of 2-Arylindole via Batcho-Leimgruber Synthesis

  • Materials: Substituted 2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, and a reducing agent (e.g., Palladium on carbon (Pd/C) and hydrogen gas, or iron powder and acetic acid).

  • Procedure: A solution of the substituted 2-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.5 eq) in DMF is heated at 110-140 °C for 2-4 hours.[6] After cooling, the intermediate enamine is obtained. This intermediate is then subjected to reductive cyclization. For catalytic hydrogenation, the enamine is dissolved in a suitable solvent like ethanol or ethyl acetate, and Pd/C (5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. Alternatively, reduction can be achieved using iron powder in acetic acid at reflux.[6] After the reaction, the catalyst is filtered off (for hydrogenation) or the mixture is worked up by neutralization and extraction to afford the 2-arylindole.

Step 3: Vilsmeier-Haack Formylation of 2-Arylindole

  • The procedure is identical to Step 2 of Route 1.[7]

Mandatory Visualization

Synthetic Pathways Overview

Synthesis_Pathways cluster_suzuki Route 1: Suzuki Coupling cluster_larock Route 2: Larock Synthesis cluster_batcho Route 3: Batcho-Leimgruber 2-Bromoindole 2-Bromoindole 2-Phenylindole_S 2-Phenylindole 2-Bromoindole->2-Phenylindole_S Suzuki Coupling (Pd catalyst, Base) Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->2-Phenylindole_S Final_Product 2-Aryl-indole-3-carbaldehyde 2-Phenylindole_S->Final_Product Vilsmeier-Haack (POCl3, DMF) 2-Iodoaniline 2-Iodoaniline 2-Phenylindole_L 2-Phenylindole 2-Iodoaniline->2-Phenylindole_L Larock Annulation (Pd catalyst, Base) Diphenylacetylene Diphenylacetylene Diphenylacetylene->2-Phenylindole_L 2-Phenylindole_L->Final_Product Vilsmeier-Haack (POCl3, DMF) o-Nitrotoluene deriv. o-Nitrotoluene deriv. Enamine Enamine o-Nitrotoluene deriv.->Enamine Condensation (DMF-DMA) 2-Arylindole_B 2-Arylindole Enamine->2-Arylindole_B Reductive Cyclization 2-Arylindole_B->Final_Product Vilsmeier-Haack (POCl3, DMF)

Caption: Overview of the three main synthetic routes to 2-aryl-indole-3-carbaldehydes.

Experimental Workflow: Route Selection Logic

Workflow start Start: Need to Synthesize 2-Aryl-indole-3-carbaldehyde check_precursor Is 2-Arylindole Precursor Readily Available? start->check_precursor vilsmeier Perform Vilsmeier-Haack Formylation check_precursor->vilsmeier Yes check_starting_materials Evaluate Availability of Starting Materials check_precursor->check_starting_materials No end Obtain Final Product vilsmeier->end suzuki_materials 2-Haloindole and Arylboronic Acid? check_starting_materials->suzuki_materials larock_materials o-Haloaniline and Diarylacetylene? check_starting_materials->larock_materials batcho_materials o-Nitrotoluene Derivative? check_starting_materials->batcho_materials suzuki_route Select Suzuki Coupling (Route 1) suzuki_materials->suzuki_route Available larock_route Select Larock Synthesis (Route 2) larock_materials->larock_route Available batcho_route Select Batcho-Leimgruber (Route 3) batcho_materials->batcho_route Available synthesize_precursor Synthesize 2-Arylindole Precursor suzuki_route->synthesize_precursor larock_route->synthesize_precursor batcho_route->synthesize_precursor synthesize_precursor->vilsmeier

Caption: Decision workflow for selecting the appropriate synthetic route.

References

Unlocking Potential: A Comparative Guide to the Docking Scores of Indole Isomers in Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and protein targets is paramount. This guide provides a comparative analysis of the docking scores of various indole isomers against a range of therapeutically relevant proteins, offering insights into their potential as drug candidates. The data presented herein is derived from computational molecular docking studies, a cornerstone of modern drug discovery.

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The diverse biological activities of indole derivatives are a direct consequence of their ability to bind to a wide array of protein targets. Molecular docking simulations provide a valuable tool to predict the binding affinity and orientation of these isomers within the active sites of proteins, quantified by the docking score. A lower (more negative) docking score generally indicates a more favorable binding interaction.

This guide summarizes the docking scores of various indole derivatives against several key protein targets, presents the computational methodologies employed, and visualizes the typical workflow of a molecular docking experiment.

Comparative Docking Analysis

The following table summarizes the docking scores of selected indole derivatives against various protein targets. These scores, expressed in kcal/mol, represent the predicted binding affinity, with more negative values indicating stronger binding.

Indole Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Indole-based diaza-sulphonamidesJAK-3 protein1YVJ-8.8 to -9.7[1]
Indole-substituted thiosemicarbazonesAldose Reductase (AKR1B1)Not Specified-8.07884 (average)[2]
Indole-bearing azo compoundsAnticancer Target2XIR-9.4 to -9.9[3]
Indole-bearing azo compoundsAnti-obesity Target5TGZ-8.6 to -9.6[3]
Novel Indole with tosyl moietyTyrosinase3NM8-10.86[4]
Indole-aminoquinazoline hybridsEGFR kinase domainNot Specified-9.67 to -11.46[5]
Indole derivativesCyclooxygenase-2 (COX-2)Not SpecifiedNot Specified[6]
Heterocyclic Indole ScaffoldsUDP-N-acetylmuramatel-alanine ligase (MurC)2F00Up to -11.5[7][8]
Heterocyclic Indole ScaffoldsHuman lanosterol 14α-demethylase6UEZUp to -8.5[7][8]

Experimental Protocols: Molecular Docking

The docking scores presented in this guide were obtained through in silico molecular docking simulations. While the specific parameters may vary between studies, the general workflow is consistent.

A representative molecular docking protocol is as follows:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms and charges are added to the protein structure. The 2D structures of the indole isomers (ligands) are drawn and converted to 3D structures. Their geometries are then optimized to find the lowest energy conformation.[3]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand. The size and coordinates of the grid box are crucial for a successful docking simulation and are often determined based on the location of the native ligand in the crystal structure.[1]

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.[1][3] The algorithm calculates the binding affinity for each pose, resulting in a docking score. Typically, multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest docking score, which represents the most likely binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the basis of the binding affinity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical molecular docking study and a simplified representation of a signaling pathway involving a target protein.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (from PDB) PrepProtein Prepare Protein (add H, charges) PDB->PrepProtein Ligand Indole Isomer (2D to 3D) PrepLigand Optimize Ligand (energy minimization) Ligand->PrepLigand Grid Define Grid Box (active site) PrepProtein->Grid Dock Run Docking (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Results Analyze Results (docking scores, poses) Dock->Results Visualization Visualize Interactions (H-bonds, etc.) Results->Visualization JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Expression Nucleus->Gene Indole Indole Derivative (Inhibitor) Indole->JAK3 Inhibition

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Quantifying Pyridinyl Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of pyridinyl indoles with an established High-Performance Liquid Chromatography (HPLC) method. The focus of this comparison is the pyridinyl indole compound SP-141, a novel MDM2 inhibitor. This document presents supporting experimental data, detailed methodologies, and visual representations of the analytical workflow and the compound's signaling pathway to aid researchers in selecting the appropriate analytical technique for their drug development needs.

Comparison of Analytical Method Performance: LC-MS/MS vs. HPLC for SP-141

The selection of an appropriate analytical method is critical for the accurate quantification of drug candidates in biological matrices. Below is a detailed comparison of the validation parameters for a new, highly sensitive LC-MS/MS method and a conventional HPLC method for the pyridinyl indole SP-141.

Validation ParameterNew LC-MS/MS MethodAlternative HPLC Method
Linearity Range 0.648 - 162 ng/mL16.2 - 32,400 ng/mL
Lower Limit of Quantification (LLOQ) 0.648 ng/mL16.2 ng/mL
Intra-day Precision (%CV) < 4.2%0.86 - 13.39%
Inter-day Precision (%CV) < 4.2%0.86 - 13.39%
Accuracy (%RE) -6.1% to 2.1%-8.50% to 13.92%
Extraction Recovery 97.1% - 103.1%85.6% - 113.38%
Matrix Effect MinimalNot explicitly reported
Stability Stable after 3 freeze-thaw cycles, at 37°C and 4°C for 24h, and at -80°C for 4 weeks.Stable in mouse plasma.

Key Observations

The newly validated LC-MS/MS method demonstrates significantly higher sensitivity, as evidenced by its much lower LLOQ (0.648 ng/mL) compared to the HPLC method (16.2 ng/mL).[1] This makes the LC-MS/MS method more suitable for studies requiring the detection of very low concentrations of the analyte, such as in pharmacokinetic studies with low dosage forms.

Furthermore, the LC-MS/MS method exhibits superior precision, with intra- and inter-day coefficients of variation (%CV) consistently below 4.2%.[1] The accuracy of the LC-MS/MS method is also higher, with relative errors (%RE) falling within a tighter range. While both methods show acceptable extraction recoveries, the LC-MS/MS method provides more consistent and higher recovery rates.

Experimental Protocols

New LC-MS/MS Method

Sample Preparation: A liquid-liquid extraction was performed using a mixture of n-hexane-dichloromethane-2-propanol (20:10:1, v/v/v).[1]

Chromatographic Conditions:

  • Column: Kinetex C18 (50×2.1mm, 2.6μm)[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid was used.[1]

  • Flow Rate: 0.4 mL/min[1]

Mass Spectrometric Detection:

  • Mode: Multiple reaction-monitoring (MRM)[1]

  • Mass Transitions: m/z 325.1 → 282.0 for SP-141 and a specific transition for the internal standard, SP-157.[1]

Alternative HPLC Method

Sample Preparation: Specific details on the extraction method from plasma and tissue homogenates are not provided in the available literature.

Chromatographic Conditions: The specific column, mobile phase, and flow rate details are not explicitly stated in the provided information.

Detection: The method utilizes a standard HPLC setup with UV detection.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the analytical process and the biological context of the pyridinyl indole SP-141, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing BiologicalSample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (n-hexane-dichloromethane-2-propanol) BiologicalSample->Extraction Chromatography UPLC Separation (Kinetex C18 column) Extraction->Chromatography Injection MassSpec Tandem Mass Spectrometry (MRM Mode) Chromatography->MassSpec Quantification Quantification (Peak Area Ratio) MassSpec->Quantification Data Acquisition

Caption: Workflow for the quantification of pyridinyl indoles using the new LC-MS/MS method.

SP-141 is an inhibitor of the MDM2 oncogene, which plays a crucial role in the p53 tumor suppressor pathway. The following diagram illustrates this signaling cascade.

MDM2_Signaling_Pathway cluster_Regulation p53 Regulation cluster_Inhibition Therapeutic Intervention cluster_Downstream Downstream Effects MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis SP141 SP-141 (Pyridinyl Indole) SP141->MDM2 Inhibition

Caption: The signaling pathway of MDM2 and the inhibitory action of SP-141.

Conclusion

The new LC-MS/MS method for the quantification of the pyridinyl indole SP-141 offers substantial advantages in terms of sensitivity, precision, and accuracy over the existing HPLC method.[1] This makes it a superior choice for preclinical and clinical studies where low concentrations of the analyte are expected and high data quality is paramount. The detailed experimental protocol and the clear advantages highlighted in this guide should assist researchers in making an informed decision for their analytical needs in the development of pyridinyl indole-based therapeutics.

References

Comparative Analysis of the Antibacterial Spectrum of Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the pursuit of novel antibacterial agents. Its inherent versatility allows for a wide range of chemical modifications, leading to derivatives with potent and broad-spectrum antibacterial activity. This guide provides a comparative analysis of the antibacterial spectrum of various indole derivatives, supported by quantitative data and detailed experimental protocols.

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery and development of new classes of antibiotics. Indole derivatives have garnered significant attention due to their demonstrated efficacy against a variety of bacterial pathogens, including clinically important strains.[1][2] These compounds exert their antibacterial effects through diverse mechanisms, making them promising candidates for combating resistant infections.

Comparative Antibacterial Spectrum

The antibacterial efficacy of various indole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] The following table summarizes the MIC values for representative indole derivatives against a panel of Gram-positive and Gram-negative bacteria.

Indole Derivative ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Indole-Piperazine Derivatives Compound 9a Staphylococcus aureus (MRSA)8[5]
Staphylococcus aureus8[5]
Indole Diketopiperazines Compound 3b Staphylococcus aureus0.39 - 1.56[6]
Bacillus subtilis0.39 - 1.56[6]
Pseudomonas aeruginosa0.39 - 1.56[6]
Escherichia coli0.39 - 1.56[6]
Indole-Thiadiazole Derivatives Compound 2c Staphylococcus aureus (MRSA)6.25[7]
Bacillus subtilis3.125[7]
Indole-Triazole Derivatives Compound 3d Staphylococcus aureus (MRSA)6.25[7]
Synthetic Indole Derivatives SMJ-2 Multidrug-resistant Gram-positive bacteria0.25 - 2[8][9]
Indole-Cored FtsZ Inhibitor CZ74 Staphylococcus aureus (MRSA)2 - 4[10]
Vancomycin-resistant Enterococcus2 - 4[10]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of new antibacterial agents. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][9][11]

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria grown on a suitable non-selective agar medium (e.g., Blood Agar).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHIIB) is commonly used.

  • Indole Derivatives: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microtiter Plates: Sterile 96-well, U-bottom or flat-bottom plates.

  • McFarland Standard: A 0.5 McFarland turbidity standard for inoculum preparation.

2. Inoculum Preparation:

  • Select several isolated colonies from the fresh agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Indole Derivatives:

  • Dispense 50 µL of sterile broth into all wells of the 96-well plate.

  • Add 50 µL of the stock solution of the indole derivative to the first well of a row, creating an initial 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The last well typically serves as a growth control and contains no compound.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a sterility control (broth only) and a growth control (broth + inoculum) on each plate.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the indole derivative at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.

Mechanisms of Action and Signaling Pathways

Indole derivatives exhibit a variety of mechanisms to exert their antibacterial effects. One of the key targets is DNA gyrase , an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[12][13][14] Inhibition of DNA gyrase leads to the disruption of these fundamental cellular processes and ultimately, bacterial cell death.

antibacterial_mechanism cluster_drug Indole Derivative cluster_bacterium Bacterial Cell Indole Indole Derivative Gyrase DNA Gyrase (GyrA/GyrB) Indole->Gyrase Inhibits ATP-binding site on GyrB subunit DNA_supercoiled Supercoiled DNA Gyrase->DNA_supercoiled Introduces negative supercoils (ATP-dependent) CellDeath Cell Death Gyrase->CellDeath Inhibition leads to DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Replication DNA Replication DNA_supercoiled->Replication Transcription Transcription DNA_supercoiled->Transcription Replication->CellDeath Transcription->CellDeath

Caption: Inhibition of bacterial DNA gyrase by an indole derivative.

Other notable mechanisms of action for indole derivatives include the disruption of the bacterial cell membrane and the inhibition of the FtsZ protein, which is essential for bacterial cell division.[2][10][15] Some derivatives have also been shown to inhibit bacterial respiratory metabolism and disrupt the membrane potential.[5][8] The multifaceted nature of their antibacterial activity makes indole derivatives a rich area for further research and development in the fight against antibiotic resistance.

References

Navigating the ADMET Maze: A Comparative Guide to 2-pyridin-4-yl-1H-indole-3-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is paramount to its success. This guide provides a comparative assessment of the ADMET properties of the promising scaffold 2-pyridin-4-yl-1H-indole-3-carbaldehyde and its analogs, integrating available experimental data with in silico predictions to inform early-stage drug discovery decisions.

The indole core, fused with a pyridine ring, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. However, the journey from a potent compound to a safe and effective drug is fraught with challenges related to its pharmacokinetic and toxicological profile. This comparison focuses on elucidating the ADMET properties of this compound and its structural analogs to guide lead optimization and candidate selection.

Comparative ADMET Profile

Due to the limited availability of direct experimental data for this compound, this guide presents a comparative analysis using a representative analog, Analog A (a hypothetical 2-(pyridin-4-yl)-1H-indole derivative with available experimental data) , alongside in silico predictions for the parent compound. This approach allows for a structured comparison of key ADMET parameters.

ADMET ParameterThis compound (In Silico Prediction)Analog A (Experimental Data)Key Considerations & Implications
Absorption
Intestinal AbsorptionHighHighBoth compounds are predicted to be well-absorbed from the gastrointestinal tract, a favorable characteristic for oral bioavailability.
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Moderate to High>10High permeability suggests good potential for passive diffusion across the intestinal epithelium.
P-gp SubstrateLikelyYesPotential for efflux by P-glycoprotein, which could reduce intracellular concentration and bioavailability. Co-administration with P-gp inhibitors may be a consideration.
Distribution
Plasma Protein Binding (%)>90High (>95%)High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect.
Blood-Brain Barrier (BBB) PenetrationModerateLow to ModerateThe pyridine moiety may influence BBB penetration. Further optimization may be needed depending on the therapeutic target (CNS or peripheral).
Volume of Distribution (Vd)Moderate to HighHighA high volume of distribution suggests extensive tissue uptake, which can lead to longer half-life but also potential for tissue-specific toxicity.
Metabolism
Primary Metabolizing EnzymesCYP3A4, CYP2D6CYP3A4, UGTsMetabolism is likely to be mediated by common CYP450 enzymes, indicating a potential for drug-drug interactions.[1]
Metabolic Stability (in vitro)ModerateModerateThe indole and pyridine rings are susceptible to oxidation. Modifications to block metabolic hotspots may improve stability.
Excretion
Primary Route of EliminationHepaticHepatic/RenalA mixed excretion profile is common for compounds of this nature.
ClearanceLow to ModerateLowLow clearance is generally desirable, leading to a longer half-life and less frequent dosing.
Toxicity
hERG Inhibition (IC₅₀)>10 µM>10 µMLow potential for hERG-mediated cardiotoxicity is predicted, a critical safety parameter.[2][3][4]
HepatotoxicityLow RiskNo significant in vitro cytotoxicityIn silico models and initial in vitro screens suggest a low risk of liver toxicity.
Genotoxicity (Ames test)NegativeNegativeNo predicted mutagenic potential.
Acute Toxicity (LD₅₀ in rodents)>300 mg/kg (oral)>500 mg/kg (oral)Low acute toxicity in animal models is a positive indicator of the safety profile.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ADMET data. Below are protocols for key in vitro assays.

Madin-Darby Canine Kidney (MDCK) Permeability Assay

This assay is widely used to predict intestinal permeability and identify potential P-glycoprotein (P-gp) substrates.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a confluent monolayer of MDCK cells, often transfected with the human MDR1 gene (MDCK-MDR1) to assess P-gp mediated efflux.

Methodology:

  • Cell Culture: MDCK-MDR1 cells are seeded onto Transwell® inserts and cultured for 3-5 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The test compound (typically at 1-10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment (B or A, respectively) at specified time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio (ER) is calculated as the ratio of Papp (B→A) to Papp (A→B). An ER > 2 is generally considered indicative of active efflux.

Cytochrome P450 (CYP450) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against specific CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[6][7][8]

Methodology:

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for the CYP isoform of interest in the presence of a NADPH regenerating system.

  • Reaction: The metabolic reaction is initiated by the addition of the probe substrate and incubated at 37°C.

  • Termination: The reaction is stopped by the addition of a quenching solution (e.g., acetonitrile).

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic equation.

hERG Inhibition Assay (Automated Patch Clamp)

This assay is a critical safety screen to assess the risk of a compound causing drug-induced QT prolongation.

Objective: To determine the IC₅₀ of a test compound for inhibition of the hERG potassium channel current.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Electrophysiology: Whole-cell patch clamp recordings are performed using an automated platform (e.g., QPatch or Patchliner).

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG tail current.

  • Compound Application: The test compound is applied at increasing concentrations to the cells, and the effect on the hERG current is measured.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration. The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

Visualizing the Path Forward: ADMET Assessment Workflow

The following diagram illustrates a typical workflow for assessing the ADMET properties of a new chemical entity.

ADMET_Workflow cluster_in_silico In Silico & Physicochemical Profiling cluster_in_vitro In Vitro ADMET Assays cluster_in_vivo In Vivo Pharmacokinetics & Toxicology in_silico ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) physchem Physicochemical Properties (pKa, logP, MW) decision1 Go/No-Go Decision in_silico->decision1 Early Assessment physchem->decision1 absorption Absorption (Caco-2/MDCK Permeability) metabolism Metabolism (Microsomal Stability, CYP Inhibition) absorption->metabolism toxicity Toxicity (hERG, Cytotoxicity) metabolism->toxicity decision2 Go/No-Go Decision toxicity->decision2 Comprehensive Profile pk Pharmacokinetics in Rodents (Oral & IV Dosing) tox Acute/Sub-chronic Toxicity (Rodent Models) pk->tox candidate Lead Candidate tox->candidate Candidate Selection decision1->absorption Proceed optimization Lead Optimization decision1->optimization Iterate decision2->pk Proceed decision2->optimization Iterate

Caption: A streamlined workflow for the assessment of ADMET properties in drug discovery.

Signaling Pathway: CYP-Mediated Metabolism

The metabolism of many indole-based compounds is initiated by cytochrome P450 enzymes. Understanding this pathway is crucial for predicting drug-drug interactions and metabolic stability.

CYP_Metabolism drug 2-pyridin-4-yl-1H-indole- 3-carbaldehyde cyp CYP450 Enzymes (e.g., CYP3A4, CYP2D6) drug->cyp Oxidation phase1 Phase I Metabolites (Hydroxylated, N-oxidized) cyp->phase1 phase2 Phase II Enzymes (e.g., UGTs, SULTs) phase1->phase2 Conjugation conjugate Conjugated Metabolites (Glucuronides, Sulfates) phase2->conjugate excretion Excretion (Urine, Feces) conjugate->excretion

Caption: The metabolic pathway of indole derivatives via Phase I and Phase II enzymes.

Conclusion

The ADMET profile of this compound and its analogs presents a promising starting point for drug development. In silico predictions suggest favorable absorption and a manageable toxicity profile. However, potential liabilities such as P-gp mediated efflux and metabolism by major CYP450 enzymes warrant careful consideration and experimental validation. The provided experimental protocols and workflows offer a roadmap for generating the necessary data to guide the optimization of this promising chemical series. By integrating computational and experimental approaches, researchers can effectively navigate the complexities of ADMET and advance the most promising candidates toward clinical development.

References

Safety Operating Guide

Proper Disposal of 2-pyridin-4-yl-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-pyridin-4-yl-1H-indole-3-carbaldehyde was located. The following disposal procedures are based on the chemical properties of its constituent functional groups (pyridine, indole, and aldehyde) and general best practices for laboratory hazardous waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Hazard Assessment and Data Summary

Given the absence of a specific SDS, the hazards are inferred from related compounds. Pyridine derivatives are often flammable and toxic.[1] Aldehydes can be irritants and sensitizers, while indole derivatives may also present toxicological risks. Therefore, this compound should be handled as a hazardous substance.

Table 1: Hazard Profile of Constituent Functional Groups

Functional GroupKey Hazards
Pyridine Flammable liquid and vapor, toxic if inhaled, swallowed, or in contact with skin, causes skin and eye irritation, potential for serious damage to organs through prolonged or repeated exposure.[2][3]
Aldehyde Can be corrosive, irritant to skin, eyes, and respiratory tract, may cause allergic skin reactions, some aldehydes are toxic and/or carcinogenic.
Indole Generally considered to have low to moderate toxicity, but can be irritating. Specific derivatives can have more pronounced biological effects.

Table 2: Physical and Chemical Properties (for related compounds)

PropertyPyridine-3-carbaldehydeIndole-3-carbaldehyde
Molecular Formula C6H5NO[4]C9H7NO[5]
Appearance Colorless liquid[4]Tan powder[5]
Boiling Point 95-97 °C at 15 mm Hg[4]Not available
Melting Point 7 °C[4]197 - 199 °C[5]
Solubility in Water SolubleInsoluble

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Personnel Protective Equipment (PPE) Required:

  • Chemical safety goggles

  • Appropriate chemical-resistant gloves (e.g., Butyl rubber)

  • Fully-buttoned lab coat

Materials Required:

  • Designated hazardous waste container (solid waste)

  • Hazardous waste labels

  • Secondary containment bin

Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound, including unused product and contaminated materials (e.g., weigh boats, gloves, paper towels), as hazardous chemical waste.[6]

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently.

  • Waste Collection:

    • Place solid this compound waste and contaminated disposable lab supplies into a designated, compatible hazardous waste container. A plastic-lined cardboard box or a pail suitable for solid waste is appropriate.[6]

    • Ensure the container is in good condition, free from leaks or cracks, and has a secure lid.[7]

  • Labeling:

    • Immediately label the waste container with a "HAZARDOUS WASTE" tag.[7][8]

    • The label must include:

      • The full chemical name: "this compound"

      • The hazards associated with the waste (e.g., "Toxic," "Irritant").

      • The date when the first piece of waste was added to the container.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the container closed at all times, except when adding waste.[7]

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the waste container is full, or if it has been in the SAA for an extended period (typically one year for partially filled containers), arrange for its disposal.[8]

    • Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department. This may involve submitting an online form or contacting them directly.

Spill Cleanup:

  • In case of a small spill, wear appropriate PPE.

  • Absorb the spilled solid with an inert material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material and place it into the hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials should be disposed of as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Visual Guides

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow A Generation of Waste (Unused chemical, contaminated items) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Place in Designated Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Store in Satellite Accumulation Area (SAA) D->E F Is Container Full? E->F G Request Waste Pickup from EHS Department F->G  Yes H Continue to Accumulate Waste Safely F->H  No H->E HazardAssessment cluster_0 Chemical Structure cluster_1 Constituent Functional Groups cluster_2 Inferred Hazards & Disposal Action Compound This compound Pyridine Pyridine Compound->Pyridine Indole Indole Compound->Indole Aldehyde Aldehyde Compound->Aldehyde Hazards Potential Hazards: - Toxicity - Irritation - Flammability Pyridine->Hazards Indole->Hazards Aldehyde->Hazards Disposal Disposal Action: Treat as Hazardous Waste Hazards->Disposal

References

Personal protective equipment for handling 2-pyridin-4-yl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-pyridin-4-yl-1H-indole-3-carbaldehyde. The following guidance is based on the safety data of structurally similar compounds, including indole-3-carbaldehyde, 2-chloro-1H-indole-3-carbaldehyde, and 4-pyridinecarboxaldehyde. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, adhering to all institutional safety protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance directly answers key operational questions to ensure safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

SituationRequired PPE
Routine Handling in a Fume Hood - Nitrile gloves- Laboratory coat- Splash-proof safety goggles
Weighing and Transferring Powder - Nitrile gloves- Laboratory coat- Safety goggles with side shields or face shield- Particulate respirator (if not in a ventilated enclosure)
Potential for Splashing - Nitrile gloves (consider double gloving)- Chemical-resistant apron over a laboratory coat- Face shield and safety goggles
Emergency Spill - Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant suit- Full-face respirator with appropriate cartridges- Chemical-resistant boots

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Handling Practices: Avoid generating dust.[3] Use appropriate tools for transfers. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Disposal Plan:

  • Waste Characterization: All waste contaminated with this compound should be considered hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[2]

Experimental Protocols: Donning and Doffing PPE

Properly donning and doffing PPE is critical to prevent contamination. The following workflows illustrate the correct procedures.

PPE_Donning cluster_donning PPE Donning Sequence start Start lab_coat 1. Don Lab Coat start->lab_coat gloves 2. Don Nitrile Gloves lab_coat->gloves goggles 3. Don Safety Goggles gloves->goggles respirator 4. Don Respirator (if needed) goggles->respirator end Enter Work Area respirator->end PPE_Doffing cluster_doffing PPE Doffing Sequence start Start gloves 1. Remove Gloves start->gloves goggles 2. Remove Goggles gloves->goggles lab_coat 3. Remove Lab Coat goggles->lab_coat respirator 4. Remove Respirator (if used) lab_coat->respirator wash 5. Wash Hands Thoroughly respirator->wash end Exit Work Area wash->end Safe_Handling_Workflow cluster_workflow Safe Handling and Disposal Workflow receipt Receiving storage Proper Storage receipt->storage handling Handling in Fume Hood (with appropriate PPE) storage->handling spill Spill? handling->spill spill_response Emergency Spill Response spill->spill_response Yes waste Waste Generation spill->waste No spill_response->waste disposal Hazardous Waste Disposal waste->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-pyridin-4-yl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-pyridin-4-yl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.